molecular formula C20H19Na2O10P B1683789 BNC105P CAS No. 945771-96-0

BNC105P

カタログ番号: B1683789
CAS番号: 945771-96-0
分子量: 496.3 g/mol
InChIキー: VVIPLWCZZYERCA-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vascular Disrupting Agent BNC105P is a benzofuran-based vascular disrupting agent (VDA) prodrug with potential anti-vascular and antineoplastic activities. Upon administration vascular disrupting agent this compound, the disodium phosphate ester of BNC105, is rapidly converted to BNC105;  in activated endothelial cells, BNC105 binds to tubulin and inhibits its polymerization, which may result in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. Hypoxic conditions ensue, depriving tumor cells of nutrients and resulting in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization. BNC105 is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter.
prodrug of BNC105

特性

CAS番号

945771-96-0

分子式

C20H19Na2O10P

分子量

496.3 g/mol

IUPAC名

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChIキー

VVIPLWCZZYERCA-UHFFFAOYSA-L

正規SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BNC 105P
BNC-105P
BNC105P

製品の起源

United States

Foundational & Exploratory

BNC105P: A Technical Guide to its Mechanism of Action in Tumor Vasculature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BNC105P is a novel, dual-action Vascular Disrupting Agent (VDA) designed to selectively target and destroy tumor blood vessels, leading to extensive tumor necrosis. As a water-soluble phosphate prodrug, this compound is rapidly converted in vivo to its active form, BNC105. The core mechanism of BNC105 is the inhibition of tubulin polymerization, which preferentially affects the cytoskeleton of actively proliferating tumor endothelial cells. This disruption leads to a cascade of events, including endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid collapse of the tumor's vascular network. The resultant acute hypoxia triggers secondary anti-tumor effects and creates opportunities for synergistic combination therapies. This document provides a detailed overview of the mechanism of action, supporting preclinical and clinical data, key experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Selective Vascular Disruption

This compound's primary therapeutic strategy is the targeted disruption of established tumor vasculature, a mechanism distinct from anti-angiogenic agents that inhibit the formation of new blood vessels.[1] The active molecule, BNC105, is a potent tubulin polymerization inhibitor.[2][3]

Key attributes of the mechanism include:

  • Prodrug Conversion: this compound is the disodium phosphate ester prodrug of BNC105.[1][4] This formulation enhances solubility and allows for intravenous administration. Following administration, it is rapidly converted to the active BNC105 molecule by phosphatases.[2]

  • Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on tubulin, preventing the polymerization of microtubules.[5] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure, division, and signaling.

  • Endothelial Cell Selectivity: The mechanism exploits the unique characteristics of tumor endothelial cells. These cells are in a constant state of activation and proliferation, making them exquisitely sensitive to cytoskeletal disruption.[3] BNC105 displays an 80-fold higher potency against actively proliferating endothelial cells compared to quiescent, non-proliferating endothelial cells found in stable, healthy tissues.[3][4] This selectivity provides a wide therapeutic window, minimizing off-target effects.[3]

  • Vascular Collapse: The inhibition of tubulin polymerization in tumor endothelial cells causes a rapid breakdown of their cytoskeletal structure. This leads to cell rounding, the formation of intercellular gaps, and increased vascular permeability.[6] The subsequent rise in interstitial fluid pressure, combined with the structural failure of the vessels, results in a catastrophic collapse of the tumor's vascular network and a cessation of blood flow.[7]

  • Tumor Hypoxia and Necrosis: The shutdown of blood supply induces severe and acute tumor hypoxia, starving the tumor of oxygen and nutrients and leading to widespread necrotic cell death.[1][6][8] Preclinical studies demonstrate that this compound can achieve over 95% vascular disruption within just three hours of administration.[1][4]

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular & Vascular Effects cluster_3 Tumor-Level Outcome This compound This compound (Prodrug) Administered IV BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid conversion by endogenous phosphatases EndothelialCell Tumor Endothelial Cell BNC105->EndothelialCell Targets proliferating endothelial cells Tubulin Tubulin Inhibition Inhibition of Tubulin Polymerization Disruption Cytoskeletal Disruption Inhibition->Disruption Collapse Vascular Collapse & Blood Flow Cessation Disruption->Collapse Necrosis Tumor Hypoxia & Necrosis Collapse->Necrosis

Caption: High-level overview of this compound's mechanism of action.

Downstream Signaling Cascades

The acute, VDA-induced hypoxia triggers a cascade of adaptive signaling pathways within the surviving tumor cells, primarily located at the tumor's periphery. Understanding these pathways is critical for developing rational combination therapies.

  • HIF-1α Upregulation: The primary response to hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8][9] Under normoxic conditions, HIF-1α is hydroxylated and targeted for degradation. In the acute hypoxic environment created by this compound, this degradation is inhibited, leading to HIF-1α accumulation.

  • VEGF and Metabolic Gene Activation: Stabilized HIF-1α translocates to the nucleus and activates the transcription of numerous target genes. These include Vascular Endothelial Growth Factor (VEGF-A), which promotes re-vascularization and tumor recovery, and glucose transporters like GLUT-1, which facilitate a metabolic shift towards anaerobic glycolysis.[6][8][9]

  • mTOR Pathway Activation: Evidence suggests that treatment with BNC105 also leads to the phosphorylation and activation of the mTOR (mammalian Target of Rapamycin) pathway and its downstream effectors, such as 4E-BP-1.[6][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activation can contribute to tumor survival and recovery.

The activation of these pro-survival pathways highlights a key vulnerability. While this compound effectively debulks the tumor core, the surviving rim can initiate recovery. This provides a strong rationale for combining this compound with agents that target these escape pathways, such as VEGF inhibitors (e.g., bevacizumab) or mTOR inhibitors (e.g., everolimus).[8][9]

G cluster_downstream Transcriptional Upregulation cluster_outcomes Tumor Response & Recovery BNC105 This compound Action (Vascular Disruption) Hypoxia Acute Tumor Hypoxia BNC105->Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF mTOR p-mTOR / p-4E-BP-1 ↑ Hypoxia->mTOR VEGF VEGF-A Expression HIF->VEGF GLUT GLUT-1 Expression HIF->GLUT Recovery Tumor Re-vascularization & Recovery VEGF->Recovery Metabolism Metabolic Adaptation (Glycolysis) GLUT->Metabolism

Caption: Downstream signaling activated by this compound-induced hypoxia.

Quantitative Data Summary

Pharmacokinetic Parameters

This compound is rapidly converted to BNC105, and both compounds are cleared quickly from plasma. This pharmacokinetic profile is consistent with a "hit-and-run" mechanism, where a short drug exposure is sufficient to initiate irreversible vascular collapse.

Parameter This compound (Prodrug) BNC105 (Active) Source
Geometric Mean Half-life 0.08 - 0.13 hours (5-8 min)0.32 - 0.57 hours (19-34 min)[2][7]
Conversion Rapidly converted to BNC105-[2]
Dose Proportionality -Plasma concentrations generally increase in proportion to dose[2]
Preclinical Efficacy and Potency

Preclinical studies in various xenograft models have demonstrated the potent vascular-disrupting and anti-tumor activity of this compound.

Metric Value Model / Condition Source
Anti-proliferative Activity (IC50) 0.1 - 1.0 nMIn vitro cancer cell lines[10]
Endothelial Cell Selectivity 80-fold higher potencyProliferating vs. non-proliferating endothelial cells[3][4]
Vascular Disruption >95%10 mg/kg dose in tumor-bearing mice (3h post-admin)[1][4]
Effective VDA Dose 5 mg/kgLung and brain tumor xenografts[10]
Effective VDA Dose 20 mg/kgProstate tumor xenografts[10]
Tumor Response Regressions and complete clearance (in 20% of animals)Single-agent treatment in xenograft models[3]
Drug Retention High levels remain in tumor at 24hCleared from other organs in tumor-bearing mice[3][10]
Clinical Trial Data

Phase I human trials have established the safety profile and recommended Phase II dose (RP2D), while also confirming pharmacodynamic effects consistent with the proposed mechanism of action.

Parameter Value Study Population Source
Trial Phase Phase I21 subjects with advanced solid tumors[1][2]
Dose Escalation Range 2.1 - 18.9 mg/m²Advanced solid tumors[1][2]
Recommended Phase II Dose 16 mg/m²Days 1 and 8 of a 21-day cycle[1][2]
Observed PD Effects Tumor blood flow changes; Dose-dependent reduction in polymerized tubulinAdvanced solid tumors[2]

Experimental Protocols

Protocol 1: Assessment of Vascular Disruption (Hoechst 33342 Perfusion)

This protocol is a standard preclinical method to quantify the functional vascular volume within a tumor following treatment.

  • Objective: To measure the percentage of functional, perfused blood vessels.

  • Methodology:

    • Subcutaneous tumors (e.g., lung, prostate) are established in immunodeficient mice (e.g., Balb/c nu/nu).[10]

    • Mice are treated with a single dose of this compound (e.g., 5-20 mg/kg) or vehicle control.

    • At a predetermined time point (e.g., 3-6 hours post-treatment), the fluorescent DNA dye Hoechst 33342 (H33342) is injected intravenously.

    • H33342 circulates and stains the nuclei of cells in close proximity to functional blood vessels.

    • After a short circulation time (~1 minute), tumors are excised, frozen, and sectioned.

    • Tumor sections are analyzed via fluorescence microscopy. The area of H33342 fluorescence (representing perfused regions) is quantified relative to the total tumor area.

    • Vascular disruption is calculated as the percentage reduction in the perfused area in treated tumors compared to controls.

Protocol 2: Immunohistochemical (IHC) Analysis of Hypoxia Markers

This protocol is used to confirm the downstream biological consequences of vascular disruption.

  • Objective: To detect the upregulation of hypoxia-induced proteins in tumor tissue.

  • Methodology:

    • Tumor-bearing mice are treated with this compound as described above.

    • At various time points (e.g., 24-30 hours), tumors are excised, fixed in formalin, and embedded in paraffin.

    • Tumor sections are prepared and subjected to standard IHC protocols.

    • Primary antibodies specific for key hypoxia markers (e.g., HIF-1α, GLUT-1, VEGF-A) are applied to the sections.[8][9]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection with a chromogenic substrate, resulting in a colored precipitate at the site of antigen expression.

    • Slides are counterstained (e.g., with hematoxylin), and the intensity and distribution of the staining are evaluated microscopically to determine the extent of protein upregulation.[8]

Protocol 3: Clinical Pharmacodynamic Assessment (DCE-MRI)

This non-invasive clinical imaging technique assesses changes in tumor blood flow and vascular permeability.

  • Objective: To measure treatment-induced changes in tumor vascular function in patients.

  • Methodology:

    • Patients with advanced solid tumors undergo a baseline Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) scan prior to treatment.

    • A gadolinium-based contrast agent is injected intravenously.

    • A rapid series of T1-weighted MR images are acquired before, during, and after the contrast injection to monitor its uptake and washout from the tumor tissue.

    • This compound is administered as a 10-minute infusion.[1][2]

    • Follow-up DCE-MRI scans are performed at specified time points post-treatment.

    • Pharmacokinetic models are applied to the imaging data to calculate parameters such as Ktrans (a measure of vascular permeability and blood flow).

    • A reduction in Ktrans post-treatment indicates a vascular disrupting effect.

Protocol 4: On-Target Action Measurement (Tubulin Polymerization Assay)

This blood-based biomarker assay confirms that the drug is engaging its molecular target in vivo.

  • Objective: To quantify the level of polymerized tubulin in peripheral blood mononuclear cells (PBMCs) as a surrogate for on-target drug activity.

  • Methodology:

    • Blood samples are collected from clinical trial subjects at baseline and at various time points after this compound infusion.

    • PBMCs are isolated from the blood using density gradient centrifugation.[2]

    • A novel immunoblot densitometry assay is used to measure the levels of polymerized tubulin within the isolated PBMCs.[4]

    • A dose-dependent reduction in the levels of polymerized tubulin following this compound administration demonstrates the 'on-target' action of the drug.[2][4]

G cluster_preclinical Preclinical In Vivo Model cluster_analysis Pharmacodynamic Analysis Xenograft Establish Xenograft Tumor Model in Mice Treatment Administer this compound or Vehicle Xenograft->Treatment Analysis Tumor Excision at Time Point 'T' Treatment->Analysis VDA Vascular Disruption (H33342 Perfusion) Analysis->VDA Quantify Functional Vascular Area IHC Hypoxia Marker Analysis (IHC) Analysis->IHC Assess Protein Upregulation

References

BNC105P: A Technical Guide to a Dual-Action Vascular Disrupting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNC105P is a novel, water-soluble phosphate prodrug of the potent tubulin polymerization inhibitor, BNC105. It functions as a vascular disrupting agent (VDA) with a dual mechanism of action: it selectively targets and collapses tumor vasculature, leading to extensive tumor necrosis, and it possesses direct anti-proliferative effects on cancer cells. Preclinical and clinical studies have demonstrated its favorable safety profile and pharmacodynamic activity, positioning it as a promising candidate for the treatment of various solid tumors, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is rapidly converted in the bloodstream to its active form, BNC105, by alkaline phosphatases. BNC105 then exerts its potent anti-cancer effects through two primary mechanisms:

  • Vascular Disruption: BNC105 is a tubulin polymerization inhibitor that shows a remarkable selectivity for activated endothelial cells found in the tumor neovasculature.[1] By binding to tubulin, it disrupts the microtubule cytoskeleton of these endothelial cells, leading to a rapid change in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's blood supply. This vascular shutdown starves the tumor of oxygen and nutrients, resulting in extensive hemorrhagic necrosis in the tumor core.

  • Anti-proliferative Activity: In addition to its effects on the tumor vasculature, BNC105 also has a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The dual action of this compound—targeting both the tumor's blood supply and the cancer cells directly—offers a significant therapeutic advantage.

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Anti-Tumor Efficacy of this compound in Xenograft Models
Tumor ModelDosing ScheduleTumor Growth Inhibition (%TGI)Reference
MC38 (colorectal)Monotherapy40%[2]
MC38 (colorectal)In combination with anti-PD-197%[2]
CT26 (colorectal)Monotherapy27%[2]
CT26 (colorectal)In combination with anti-CTLA-470%[2]
Table 2: In Vitro Anti-Proliferative Activity of BNC105

A comprehensive table of IC50 values for BNC105 against a broad panel of human cancer cell lines (e.g., NCI-60) is not publicly available in the reviewed literature. The anti-proliferative activity is reported to be in the nanomolar range.

Table 3: Phase I Monotherapy Clinical Trial - Pharmacokinetics of this compound and BNC105
Dose Level (mg/m²)AnalyteCmax (ng/mL)AUC (ng.h/mL)t½ (hours)
2.1 - 18.9This compound (Prodrug)--0.13
2.1 - 18.9BNC105 (Active)Generally dose-proportionalGenerally dose-proportional0.57

Data compiled from a first-in-human Phase I study.[3]

Table 4: Phase I Monotherapy Clinical Trial - Pharmacodynamic Effects
Dose Level (mg/m²)Pharmacodynamic MarkerResultTimepoint
≥ 8.4Polymerized Tubulin in PBMCs>80% decrease1-7 hours post-dosing
16Tumor Ktrans (DCE-MRI)-42% change24 hours post-dosing
18.9Tumor Ktrans (DCE-MRI)Mean change of -39% (range: -14% to -60%)24 hours post-dosing

Data from a first-in-human Phase I study.[4]

Table 5: Phase II Combination Therapy Clinical Trial (this compound with Everolimus in mRCC)
Treatment Arm6-Month Progression-Free Survival (6MPFS)Median Progression-Free Survival (mPFS)Overall Response Rate (ORR)
This compound + Everolimus33.82%4.7 months1 CR, 1 PR
Everolimus Alone30.30%4.1 months2 PR

Data from the DisrupTOR-1 Phase II trial in metastatic renal cell carcinoma (mRCC).[5][6] CR: Complete Response; PR: Partial Response.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the vascular disrupting and anti-proliferative effects of this compound.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Assessing Tumor Vascular Disruption

Objective: To quantitatively measure changes in tumor blood flow, vessel permeability, and the extravascular extracellular space following treatment with this compound.

Materials:

  • MRI scanner (1.5T or higher)

  • Gadolinium-based contrast agent (e.g., Gd-DTPA)

  • Syringe pump for controlled contrast injection

  • Animal monitoring equipment (for preclinical studies)

  • DCE-MRI analysis software

Protocol (Preclinical Mouse Model):

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle. Monitor respiration and maintain body temperature. Place a catheter in the tail vein for contrast agent administration.

  • Baseline Imaging: Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tumor tissue.

  • Dynamic Scan:

    • Begin a dynamic series of T1-weighted, fast-spoiled gradient-echo acquisitions.

    • After acquiring several baseline scans, administer a bolus of the gadolinium-based contrast agent (e.g., 0.1 mmol/kg) via the tail vein catheter using a syringe pump at a consistent rate (e.g., 2-3 mL/s), followed by a saline flush.

    • Continue acquiring dynamic images for 5-10 minutes to capture the wash-in and wash-out phases of the contrast agent.

  • Post-Treatment Imaging: Repeat the DCE-MRI procedure at various time points after this compound administration (e.g., 4, 24, and 48 hours) to assess the time-course of vascular disruption.

  • Data Analysis:

    • Perform motion correction on the dynamic image series.

    • Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.

    • Fit the data to a pharmacokinetic model (e.g., the Tofts model) to generate parametric maps of Ktrans (volume transfer constant), which reflects vascular permeability and blood flow.

    • Compare the Ktrans values before and after treatment to quantify the extent of vascular disruption.

Measurement of Tubulin Polymerization in PBMCs

Objective: To assess the on-target activity of BNC105 by measuring the level of polymerized tubulin in peripheral blood mononuclear cells (PBMCs) from treated subjects.

Materials:

  • Whole blood samples

  • Ficoll-Paque for PBMC isolation

  • Flow cytometer

  • Fixation and permeabilization buffers

  • Fluorescently-labeled anti-tubulin antibodies

  • Centrifuge and other standard laboratory equipment

Protocol:

  • PBMC Isolation:

    • Dilute whole blood with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes with the brake off.

    • Collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs with PBS and centrifuge to pellet the cells.

  • Cell Staining:

    • Fix the isolated PBMCs with a suitable fixation buffer.

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Incubate the cells with a fluorescently-labeled antibody that specifically recognizes polymerized tubulin.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Measure the fluorescence intensity of the tubulin stain in the PBMC population.

    • Compare the mean fluorescence intensity of samples taken before and after this compound administration to determine the percentage decrease in polymerized tubulin.

Visualizing the Molecular Impact and Experimental Process

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound-induced hypoxia and a typical experimental workflow for its evaluation.

BNC105P_Signaling_Pathway This compound This compound (Prodrug) BNC105 BNC105 (Active) This compound->BNC105 Alkaline Phosphatases Tubulin Tubulin in Tumor Endothelial Cells BNC105->Tubulin Depolymerization Microtubule Depolymerization Tubulin->Depolymerization VascularCollapse Tumor Vascular Collapse Depolymerization->VascularCollapse Hypoxia Tumor Hypoxia VascularCollapse->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a mTOR mTOR Pathway Activation Hypoxia->mTOR VEGF VEGF Upregulation HIF1a->VEGF TumorRecovery Tumor Recovery and Revascularization VEGF->TumorRecovery mTOR->HIF1a

Caption: this compound-induced signaling cascade leading to tumor hypoxia and subsequent adaptive responses.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation InVitro In Vitro Studies: - Anti-proliferative assays (IC50) - Tubulin polymerization assays Xenograft Xenograft Model Establishment InVitro->Xenograft Treatment This compound Administration Xenograft->Treatment PhaseI Phase I Trial: - Safety & Tolerability - Pharmacokinetics (PK) - Recommended Phase II Dose (RP2D) DCEMRI DCE-MRI for Vascular Effects Treatment->DCEMRI TGI Tumor Growth Inhibition (TGI) Measurement Treatment->TGI Histology Histological Analysis (Necrosis, Apoptosis) TGI->Histology PhaseIPD Phase I Pharmacodynamics (PD): - DCE-MRI - PBMC Tubulin Polymerization PhaseI->PhaseIPD PhaseII Phase II Trial: - Efficacy (PFS, ORR) - Safety in Target Population PhaseIPD->PhaseII

Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.

Dual_Action_Logic cluster_vascular Vascular Disruption cluster_proliferative Anti-Proliferative This compound This compound VascularTarget Tumor Endothelial Cells This compound->VascularTarget CellularTarget Cancer Cells This compound->CellularTarget VascularEffect Vascular Collapse & Necrosis VascularTarget->VascularEffect TherapeuticOutcome Tumor Regression VascularEffect->TherapeuticOutcome CellularEffect G2/M Arrest & Apoptosis CellularTarget->CellularEffect CellularEffect->TherapeuticOutcome

Caption: The dual-action mechanism of this compound leading to a unified therapeutic outcome.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined dual mechanism of action. Its ability to both shut down the tumor's blood supply and directly kill cancer cells, combined with a favorable safety profile, makes it a strong candidate for further development in oncology. The quantitative data from preclinical and clinical trials, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research will likely focus on optimizing combination therapies and identifying predictive biomarkers to select patients who are most likely to benefit from this innovative anti-cancer agent.

References

An In-Depth Technical Guide to BNC105P: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNC105P is a novel, water-soluble prodrug of the potent tubulin polymerization inhibitor, BNC105. Developed as a vascular disrupting agent (VDA), this compound undergoes rapid in vivo conversion to its active counterpart, BNC105, which selectively targets and disrupts the tumor vasculature, leading to hemorrhagic necrosis and tumor growth inhibition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound and its active metabolite, BNC105. Detailed experimental protocols for key assays and a visual representation of the implicated signaling pathways are also presented to facilitate further research and development in this area.

Chemical Structure and Identification

This compound is chemically identified as the disodium phosphate salt of (7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone. Upon administration, the phosphate group is cleaved by alkaline phosphatases to yield the active compound, BNC105.

This compound

  • IUPAC Name: disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate[1]

  • Molecular Formula: C₂₀H₁₉Na₂O₁₀P[1]

  • CAS Number: 945771-96-0[1]

BNC105

  • IUPAC Name: (7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

  • Molecular Formula: C₂₀H₂₀O₇

  • CAS Number: 945771-74-4

Physicochemical and Pharmacokinetic Properties

This compound was designed as a water-soluble prodrug to overcome the poor solubility of its active form, BNC105. This allows for intravenous administration and rapid conversion to BNC105 in the bloodstream.

Physicochemical Properties
PropertyThis compoundBNC105
Molecular Weight 496.3 g/mol [1]372.37 g/mol
Appearance -Beige fluffy powder
Solubility Water-solubleWater: < 0.1 mg/mL (insoluble) DMSO: 25 mg/mL (67.14 mM)
LogP -3.712

Data for some properties of this compound were not publicly available.

Pharmacokinetic Properties

Clinical studies have demonstrated that this compound is rapidly converted to BNC105 following intravenous administration.

ParameterThis compoundBNC105
Half-life (t½) ~0.08 hours (5 minutes)~0.32 hours (19 minutes)
Conversion Rapidly converted to BNC105 in vivo.Active metabolite.

Mechanism of Action

BNC105 exerts its anti-cancer effects through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.

  • Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis of proliferating cells.

  • Vascular Disruption: BNC105 demonstrates a selective and potent disruptive effect on the immature and poorly formed vasculature characteristic of solid tumors. This leads to a rapid shutdown of tumor blood flow, resulting in extensive hemorrhagic necrosis within the tumor core.

Signaling Pathways

The vascular-disrupting effects of BNC105 induce a state of acute hypoxia within the tumor microenvironment. This triggers a cascade of downstream signaling events, primarily mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Upregulation of HIF-1α leads to the increased expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and metabolic adaptors like Glucose Transporter 1 (GLUT-1). Additionally, the cellular stress induced by BNC105 can lead to the activation of the mTOR signaling pathway, evidenced by the phosphorylation of mTOR and its downstream effectors 4E-BP-1 and eIF2α.

BNC105_Signaling_Pathway BNC105 Signaling Pathway This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion Tubulin Tubulin Polymerization BNC105->Tubulin Inhibits Disruption Tumor Vasculature Disruption BNC105->Disruption Induces CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest Hypoxia Tumor Hypoxia Disruption->Hypoxia Necrosis Tumor Necrosis Disruption->Necrosis HIF1a HIF-1α Upregulation Hypoxia->HIF1a mTOR mTOR Pathway Activation Hypoxia->mTOR VEGF VEGF Signaling Axis Upregulation HIF1a->VEGF GLUT1 GLUT-1 Upregulation HIF1a->GLUT1 Phospho_mTOR p-mTOR mTOR->Phospho_mTOR Phospho_4EBP1 p-4E-BP-1 Phospho_mTOR->Phospho_4EBP1 Phospho_eIF2a p-eIF2α Phospho_mTOR->Phospho_eIF2a Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway activated by BNC105.

Experimental Protocols

Synthesis of BNC105

A detailed, multi-step synthesis protocol for BNC105 and its analogues has been described in the literature. A general outline based on published methods is provided below. Researchers should refer to the primary literature for specific reaction conditions, purification, and characterization details.

Workflow for BNC105 Synthesis

BNC105_Synthesis General Synthesis Workflow for BNC105 Analogs start Starting Materials (e.g., substituted phenols) step1 Multi-step synthesis to form the benzofuran core start->step1 step2 Coupling with a substituted benzoic acid derivative step1->step2 step3 Functional group manipulations (e.g., demethylation) step2->step3 product BNC105 or Analog step3->product

Caption: General workflow for the synthesis of BNC105.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorescent reporter dye (e.g., DAPI)

  • BNC105, positive control (e.g., colchicine), negative control (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-3 mg/mL.

  • Prepare serial dilutions of BNC105 and control compounds in polymerization buffer.

  • In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.

  • Add the test and control compounds to the respective wells.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 360 nm excitation and 450 nm emission for DAPI).

  • Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value can be calculated from the dose-response curves.

Cell Viability (MTT) Assay

This assay assesses the effect of BNC105 on the metabolic activity of cancer cell lines as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • BNC105, vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of BNC105 for a specified duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle following treatment with BNC105.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • BNC105, vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat with BNC105 for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

In Vivo Vascular Disruption Assay

This assay evaluates the ability of this compound to disrupt blood flow within a tumor in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for xenograft implantation

  • This compound formulated for intravenous injection

  • Hoechst 33342 dye

  • Tissue fixation and processing reagents

  • Fluorescence microscope

Procedure:

  • Establish subcutaneous tumor xenografts in mice.

  • Once tumors reach a specified size, administer a single intravenous dose of this compound.

  • At a predetermined time point post-treatment (e.g., 2-6 hours), intravenously inject Hoechst 33342 to label perfused blood vessels.

  • Euthanize the mice and excise the tumors.

  • Fix, process, and section the tumors for histological analysis.

  • Visualize and quantify the perfused (Hoechst-positive) versus non-perfused areas of the tumor sections using fluorescence microscopy to determine the extent of vascular disruption.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action. Its rapid conversion to the potent tubulin polymerization inhibitor BNC105 results in selective disruption of tumor vasculature and induction of tumor cell apoptosis. The detailed chemical, physical, and pharmacological properties, along with the provided experimental protocols, offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and its derivatives in the field of oncology. The elucidation of the downstream signaling pathways provides opportunities for the rational design of combination therapies to enhance the anti-tumor efficacy of this compound.

References

Preclinical Development of BNC105P: A Dual-Action Vascular Disrupting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of the preclinical research and development of BNC105P, a novel benzofuran-based vascular disrupting agent (VDA). This compound is a water-soluble prodrug that is rapidly converted in vivo to the active compound, BNC105. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, key preclinical findings, and experimental methodologies underpinning the development of this promising anti-cancer agent.

Core Mechanism of Action: Dual-Pronged Attack on Solid Tumors

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • Vascular Disruption: BNC105 is a potent inhibitor of tubulin polymerization.[1] It selectively targets the tubulin of activated, proliferating endothelial cells within the tumor vasculature. This leads to a rapid collapse of the tumor's blood vessel network, cutting off the supply of oxygen and nutrients to the cancer cells and resulting in extensive tumor necrosis.[2]

  • Direct Anti-proliferative Effects: In addition to its vascular-disrupting properties, BNC105 directly inhibits the proliferation of tumor cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

A key feature of BNC105 is its remarkable selectivity for tumor endothelial cells over those in healthy, quiescent vasculature. Preclinical studies have demonstrated that BNC105 is 80-fold more potent against actively proliferating endothelial cells compared to non-proliferating ones.[1] This selectivity contributes to a wider therapeutic window compared to other tubulin-binding VDAs.[1]

Summary of Preclinical Efficacy

The preclinical efficacy of this compound has been demonstrated across a range of in vitro and in vivo models.

In Vitro Anti-Proliferative Activity

BNC105 exhibits potent anti-proliferative activity against a variety of human cancer cell lines, with IC50 values typically in the nanomolar range.

Cell LineCancer TypeIC50 (nM)
Various Cancer CellsMultiple0.1 - 1

Table 1: In Vitro Anti-proliferative Activity of BNC105.

In Vivo Vascular Disruption and Anti-Tumor Efficacy

In vivo studies in xenograft models have confirmed the potent vascular-disrupting and anti-tumor effects of this compound.

Xenograft ModelCancer TypeThis compound DoseKey Findings
MultipleBreast, Colon, Lung, Prostate, Brain10 mg/kg>95% vascular disruption.[2]
MultipleVarious solid tumorsNot specifiedComplete tumor clearance in 20% of treated animals.[1]
ColorectalColorectal Cancer10 mg/kg (monotherapy)40% tumor growth inhibition.
ColorectalColorectal Cancer10 mg/kg (with anti-PD-1)97% tumor growth inhibition.[3]
ColorectalColorectal Cancer10 mg/kg (monotherapy)27% tumor growth inhibition.[3]
ColorectalColorectal Cancer10 mg/kg (with anti-CTLA4)Greater tumor growth inhibition than monotherapy.[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have shown that the prodrug this compound is rapidly converted to the active compound BNC105. Tissue distribution analysis in tumor-bearing mice revealed that while BNC105 is cleared from most tissues within 24 hours, it is retained at high concentrations within the solid tumor mass.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments conducted during the preclinical evaluation of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of BNC105 to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reagents: Purified bovine brain tubulin, GTP (guanosine triphosphate), polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8), BNC105, and control compounds (e.g., colchicine as a positive control, paclitaxel as a microtubule stabilizer).

  • Procedure:

    • Tubulin is incubated with various concentrations of BNC105 or control compounds in a 96-well plate.

    • GTP is added to initiate polymerization.

    • The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time at 37°C using a plate reader.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value (the concentration of BNC105 that inhibits polymerization by 50%) is calculated.

In Vitro Anti-Proliferative Assay (MTT Assay)

This colorimetric assay assesses the effect of BNC105 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with serial dilutions of BNC105 for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at approximately 570 nm. The IC50 value is determined from the dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered intravenously according to a defined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Histological Assessment of Vascular Disruption (H33342 Perfusion)

This method is used to visualize and quantify the extent of functional blood vessel disruption within the tumor.

Protocol:

  • Treatment: Tumor-bearing mice are treated with this compound.

  • Dye Injection: At a specific time point after treatment, the fluorescent dye Hoechst 33342 (H33342) is injected intravenously. This dye only stains the nuclei of cells in well-perfused areas of the tumor.

  • Tissue Collection and Processing: Tumors are excised, frozen, and sectioned.

  • Microscopy: Tumor sections are visualized using fluorescence microscopy.

  • Data Analysis: The percentage of the tumor area that is stained with H33342 is quantified to determine the extent of vascular perfusion and, conversely, vascular disruption.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts described, the following diagrams have been generated.

BNC105P_Mechanism_of_Action This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion in vivo Tumor_Vasculature Tumor Vasculature (Proliferating Endothelial Cells) BNC105->Tumor_Vasculature Selectively Targets Tumor_Cells Tumor Cells BNC105->Tumor_Cells Directly Acts On Tubulin_Polymerization_Inhibition_V Inhibition of Tubulin Polymerization Tumor_Vasculature->Tubulin_Polymerization_Inhibition_V Tubulin_Polymerization_Inhibition_T Inhibition of Tubulin Polymerization Tumor_Cells->Tubulin_Polymerization_Inhibition_T Vascular_Collapse Vascular Collapse Tubulin_Polymerization_Inhibition_V->Vascular_Collapse Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tubulin_Polymerization_Inhibition_T->Cell_Cycle_Arrest Hypoxia_Necrosis Tumor Hypoxia & Necrosis Vascular_Collapse->Hypoxia_Necrosis

Caption: Dual mechanism of action of this compound.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetics cluster_3 Combination Studies Tubulin_Assay Tubulin Polymerization Inhibition Assay Antiproliferative_Assay Anti-Proliferative Assays (e.g., MTT on Cancer Cell Lines) Tubulin_Assay->Antiproliferative_Assay Xenograft_Models Xenograft Tumor Models (e.g., Breast, Lung, Colon) Antiproliferative_Assay->Xenograft_Models Vascular_Disruption_Assay Vascular Disruption Assessment (H33342 Perfusion) Xenograft_Models->Vascular_Disruption_Assay PK_Studies Pharmacokinetic Studies in Mice (Prodrug Conversion, Tissue Distribution) Xenograft_Models->PK_Studies TGI_Studies Tumor Growth Inhibition Studies Vascular_Disruption_Assay->TGI_Studies Combo_Studies Combination Therapy Studies (e.g., with Checkpoint Inhibitors) TGI_Studies->Combo_Studies

Caption: Preclinical development workflow for this compound.

References

The Pharmacokinetic and Pharmacodynamic Profile of BNC105P: An In-depth Technical Guide from Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical pharmacokinetics and pharmacodynamics of BNC105P, a novel vascular disrupting agent (VDA) and tubulin polymerization inhibitor. The information is compiled from initial Phase I and Phase I/II clinical trials, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Pharmacokinetics: From Prodrug to Active Agent

This compound is a phosphorylated prodrug that is rapidly converted in the body to its active metabolite, BNC105. Early clinical studies have characterized the pharmacokinetic profiles of both the prodrug and the active compound, demonstrating a rapid conversion and clearance.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and BNC105 as determined in early phase clinical trials.

ParameterThis compound (Prodrug)BNC105 (Active Agent)Study PopulationCitation
Half-life (t½) ~0.08 hours (5 minutes)~0.32 hours (19 minutes)Metastatic Renal Cell Carcinoma Patients[1]
Half-life (t½) 0.13 hours0.57 hoursPatients with Advanced Solid Tumors[2][3]
Plasma AUC -Generally linear increase with dosePatients with Advanced Solid Tumors[4][5]
Elimination -Appears to be first-order immediately post-dose, becoming slower by 30 minutes post-dose.Metastatic Renal Cell Carcinoma Patients[1]

Pharmacodynamics: Targeting Tumor Vasculature and Cell Division

The pharmacodynamic effects of this compound are consistent with its mechanism of action as a tubulin polymerization inhibitor, leading to disruption of the tumor vasculature and inhibition of cancer cell proliferation.

Key Pharmacodynamic Findings
EndpointMethodKey FindingsStudy PopulationCitation
Tumor Blood Flow and Vascular Permeability Dynamic Contrast-Enhanced MRI (DCE-MRI)Significant declines in tumor Ktrans (a measure of vascular permeability) were observed 24 hours post-dosing, with a mean change of -39% (range -14% to -60%) at the 18.9 mg/m² dose level. One patient at 16 mg/m² showed a -42% decline.Patients with Advanced Solid Tumors[4]
On-Target Activity Peripheral Blood Mononuclear Cell (PBMC) Tubulin Polymerization AssayLevels of polymerized tubulin in PBMCs decreased by over 80% from 1 to 7 hours post-dosing, indicating direct engagement with the molecular target.Patients with Advanced Solid Tumors[4]
Biomarker Changes Blood-borne biomarker analysisChanges in biomarkers such as VEGF, PAI-1, and cytokeratin 18 were observed at doses greater than 8.4 mg/m².Patients with Advanced Solid Tumors[4]
Clinical Activity RECIST CriteriaStable disease was observed in 4 out of 21 patients with advanced solid tumors.Patients with Advanced Solid Tumors[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are outlined below.

Phase I Clinical Trial Design

A "first-in-human" Phase I study was conducted to determine the recommended Phase II dose (RP2D) and to evaluate the safety, toxicity, pharmacokinetics, and pharmacodynamics of this compound.[2][3]

  • Patient Population: Patients with advanced solid tumors.[2][3][4]

  • Dose Escalation: A dynamic accelerated dose titration method was used, with dose levels ranging from 2.1 to 18.9 mg/m².[2][3][4]

  • Administration: this compound was administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[2][3][4]

In a subsequent Phase I/II trial in combination with everolimus for metastatic renal cell carcinoma, a standard 3+3 dose escalation design was followed.[1]

  • Dosing Regimen: this compound was administered intravenously over 10 minutes on Days 1 and 8 of a 21-day cycle, with doses of 4.2, 8.4, 12.6, and 16 mg/m² being explored.[1] Everolimus was administered orally at 10 mg daily.[1]

  • Recommended Phase II Dose (RP2D): The RP2D for this compound in combination with everolimus was identified as 16 mg/m².[1]

Dynamic Contrast-Enhanced MRI (DCE-MRI)

DCE-MRI was employed to assess the pharmacodynamic effects of this compound on tumor blood flow and vascular permeability.[4]

  • Procedure: Two baseline assessments were performed, followed by two post-dose assessments at 3-6 hours and 24 hours after this compound administration.[4]

  • Analysis: The primary parameter evaluated was Ktrans, which reflects the transfer of the contrast agent from the blood plasma to the extravascular, extracellular space.

PBMC Tubulin Polymerization Assay

A novel assay was developed to measure the on-target action of BNC105 by detecting the level of tubulin polymerization in peripheral blood mononuclear cells (PBMCs).[4]

  • Rationale: As BNC105 inhibits tubulin polymerization, a decrease in the level of polymerized tubulin in PBMCs serves as a direct biomarker of the drug's activity.

  • Findings: A dose-dependent reduction in the levels of polymerized tubulin was observed in PBMCs, confirming that pharmacodynamically active plasma levels of BNC105 were achieved.[2][3]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1][4] BNC105, the active metabolite, binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network has dual antitumor effects: it acts as a vascular disrupting agent and as a direct inhibitor of cancer cell proliferation.

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the signaling pathway affected by BNC105.

BNC105P_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) BNC105 BNC105 (Active) This compound->BNC105 Rapid Conversion Tubulin Tubulin Dimers BNC105->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization BNC105->Microtubules Inhibits Tubulin->Microtubules Polymerization DisruptedMicrotubules Disrupted Microtubule Dynamics Microtubules->DisruptedMicrotubules MitoticArrest Mitotic Arrest (G2/M Phase) DisruptedMicrotubules->MitoticArrest VascularDisruption Vascular Disruption DisruptedMicrotubules->VascularDisruption Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis and vascular disruption.

Experimental Workflow for Pharmacodynamic Assessment

The logical flow of the pharmacodynamic assessments in the early clinical trials of this compound is depicted below.

BNC105P_PD_Workflow cluster_patient Patient with Advanced Solid Tumor cluster_assessments Pharmacodynamic Assessments cluster_outcomes Pharmacodynamic Outcomes BNC105P_Admin This compound Administration (IV Infusion, Days 1 & 8, 21-day cycle) DCEMRI DCE-MRI (Baseline, 3-6h, 24h post-dose) BNC105P_Admin->DCEMRI PBMC_Assay PBMC Tubulin Assay (1-7h post-dose) BNC105P_Admin->PBMC_Assay TumorBloodFlow Reduced Tumor Blood Flow & Vascular Permeability (↓Ktrans) DCEMRI->TumorBloodFlow OnTargetEffect On-Target Effect Confirmed (↓ Polymerized Tubulin) PBMC_Assay->OnTargetEffect

Caption: Workflow of pharmacodynamic assessments in early this compound clinical trials.

References

A Technical Guide to the Discovery and Synthesis of the Benzofuran-based Vascular Disrupting Agent BNC105P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of BNC105P, a novel benzofuran-based vascular disrupting agent.

Introduction

This compound is a water-soluble prodrug of the potent tubulin polymerization inhibitor, BNC105.[1][2] It functions as a vascular disrupting agent (VDA), selectively targeting and collapsing the blood vessels within solid tumors.[3][4] This leads to a rapid deprivation of oxygen and nutrients, causing extensive tumor necrosis.[1][3] this compound is the disodium phosphate ester of BNC105, which is rapidly converted to its active form, BNC105, in vivo.[1][2][5] The active compound, BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), exhibits potent antiproliferative activity against a range of cancer cell lines and has shown a high degree of selectivity for tumor endothelial cells.[2][6]

Discovery and Development

The discovery of BNC105 was the result of a structure-activity relationship (SAR) guided design of novel tubulin polymerization inhibitors based on a benzo[b]furan scaffold.[1][2] The aim was to develop compounds with exceptional potency against cancer cells and activated endothelial cells.[2] Screening of a focused library of these compounds led to the identification of BNC105 as a highly potent and selective antiproliferative agent.[1][2] Due to the poor aqueous solubility of BNC105, the disodium phosphate ester prodrug, this compound, was developed to facilitate intravenous administration.[1][2]

Chemical Synthesis

The synthesis of BNC105 is achieved through a one-pot multi-component coupling (MCC) reaction.[1] This process involves the coupling of an o-iodophenol and a terminal alkyne in the presence of a palladium catalyst, followed by a carbonylative, heteroannulative coupling with an aryl iodide.[1] The resulting 3-aroylbenzo[b]furan is then further modified to yield BNC105. The prodrug this compound is synthesized by phosphorylation of the hydroxyl group of BNC105.

G cluster_synthesis Synthesis of BNC105 cluster_prodrug Prodrug Formation o_iodophenol o-Iodophenol intermediate Coupled Intermediate o_iodophenol->intermediate Methylmagnesium chloride terminal_alkyne Terminal Alkyne terminal_alkyne->intermediate pd_catalyst Pd(PPh3)2Cl2 pd_catalyst->intermediate aryl_iodide Aryl Iodide bnc105 BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) aryl_iodide->bnc105 co_atmosphere CO Atmosphere co_atmosphere->bnc105 intermediate->bnc105 Carbonylative, heteroannulative coupling bnc105_prodrug BNC105 phosphorylation Phosphorylation bnc105_prodrug->phosphorylation This compound This compound (Disodium Phosphate Ester) phosphorylation->this compound

Caption: Chemical synthesis of BNC105 and its conversion to the prodrug this compound.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: vascular disruption and direct cytotoxicity.

Vascular Disruption

Upon administration, the prodrug this compound is rapidly converted to the active compound BNC105.[1][5] In the tumor microenvironment, BNC105 selectively targets activated endothelial cells of the tumor vasculature.[1] It binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule cytoskeleton in these cells.[1] This results in a cascade of events including:

  • Mitotic Spindle Blockage: Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, arresting endothelial cells in the G2/M phase of the cell cycle.

  • Cell Shape Alteration: The disruption of the microtubule network causes endothelial cells to change shape, leading to increased vascular permeability and a collapse of the tumor blood vessels.

  • Tumor Hypoxia and Necrosis: The shutdown of blood flow deprives the tumor of oxygen and essential nutrients, resulting in widespread tumor cell death (necrosis).[3]

Direct Cytotoxicity

In addition to its potent vascular disrupting effects, BNC105 also has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization within the cancer cells themselves.[1] This leads to cell cycle arrest and apoptosis.

G cluster_pathway This compound Signaling Pathway This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion Tubulin Tubulin BNC105->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Endothelial_Cell Activated Endothelial Cells Microtubule_Disruption->Endothelial_Cell Tumor_Cell Tumor Cells Microtubule_Disruption->Tumor_Cell Vascular_Collapse Vascular Collapse Endothelial_Cell->Vascular_Collapse Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tumor_Cell->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Hypoxia Tumor Hypoxia Vascular_Collapse->Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a Necrosis Tumor Necrosis Hypoxia->Necrosis VEGF VEGF Signaling Axis Upregulation HIF1a->VEGF

Caption: Signaling pathway of this compound leading to tumor necrosis.

Quantitative Data

In Vitro Antiproliferative Activity of BNC105
Cell LineCancer TypeIC50 (nM)
DU145Prostate<1
Calu-6Lung<1
MDA-MB-231Breast<1
A2780cisOvarian (Cisplatin-Resistant)Potent

Data sourced from MedchemExpress.[7]

Pharmacokinetic Parameters from Phase I Clinical Trial
ParameterThis compound (Prodrug)BNC105 (Active Drug)
Half-life (t½)0.13 hours0.57 hours
Recommended Phase II Dose16 mg/m²-

Data from a first-in-human Phase I study.[5][8]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as tubulin monomers assemble into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • BNC105 (or other test compounds) dissolved in DMSO

  • Positive control (e.g., Nocodazole, Colchicine)

  • Negative control (e.g., DMSO vehicle)

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare the tubulin polymerization buffer: General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of BNC105 and control compounds in the polymerization buffer.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, add 10 µL of the test compound dilutions or controls to the wells of a pre-chilled 96-well plate.

    • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time. The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve. Calculate the IC50 value for BNC105.

G cluster_workflow Tubulin Polymerization Assay Workflow Reagent_Prep Reagent Preparation (Tubulin, Buffers, Compounds) Assay_Setup Assay Setup (96-well plate on ice) Reagent_Prep->Assay_Setup Initiation Initiate Polymerization (Add tubulin, move to 37°C) Assay_Setup->Initiation Data_Acquisition Data Acquisition (OD340nm kinetic read) Initiation->Data_Acquisition Data_Analysis Data Analysis (Vmax, IC50) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Vascular Disruption Assay (In Vivo)

This assay evaluates the ability of this compound to disrupt tumor vasculature in animal models.

Materials:

  • Tumor-bearing mice (e.g., with xenografts of human cancer cell lines)

  • This compound formulated for intravenous injection

  • Saline (vehicle control)

  • Hoechst 33342 fluorescent dye

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Tumor Growth:

    • Implant human tumor cells (e.g., MDA-MB-231, Calu-6) subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a specified size (e.g., ~300 mm³).

  • Treatment:

    • Administer a single intravenous injection of this compound at various dose levels.

    • Include a control group receiving saline.

  • Perfusion Staining:

    • 24 hours post-treatment, inject mice intravenously with Hoechst 33342 dye (10 mg/kg). This dye stains the nuclei of cells in well-perfused tissues.

  • Tissue Collection and Analysis:

    • After 1 minute of dye circulation, euthanize the animals and excise the tumors.

    • Embed the tumors for histological examination.

    • Analyze tumor sections under a fluorescence microscope to visualize the extent of vascular perfusion (indicated by Hoechst staining). A lack of staining indicates vascular disruption.

Conclusion

This compound is a promising vascular disrupting agent with a well-defined mechanism of action and a favorable pharmacokinetic profile observed in early clinical trials. Its dual action of selectively destroying tumor vasculature and directly killing cancer cells makes it an attractive candidate for further development, both as a monotherapy and in combination with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel tubulin polymerization inhibitors.

References

The Conversion of BNC105P to BNC105: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the conversion of the prodrug BNC105P into its active form, BNC105, a potent tubulin polymerization inhibitor and vascular disrupting agent. This document outlines the mechanism of conversion, pharmacokinetic data, and the downstream mechanism of action of the active compound. Detailed experimental workflows are also provided.

Introduction to this compound and BNC105

This compound is a water-soluble disodium phosphate ester prodrug of BNC105.[1][2] This formulation strategy was designed to enhance the drug's suitability for intravenous administration.[1] Upon administration, this compound undergoes rapid conversion to its active metabolite, BNC105.[3][4] BNC105 exerts its anti-cancer effects through a dual mechanism: it acts as a tubulin polymerization inhibitor, leading to cell cycle arrest, and as a vascular disrupting agent (VDA), selectively targeting and collapsing tumor vasculature.[5][6]

The Conversion Pathway: From Prodrug to Active Agent

The transformation of this compound to BNC105 is a dephosphorylation reaction. This process is primarily catalyzed by alkaline phosphatases (ALPs), a group of enzymes widely distributed throughout the body that are responsible for hydrolyzing phosphate esters.[2][7][8] The phosphate group on this compound is cleaved, yielding the active BNC105 molecule and inorganic phosphate.

BNC105P_Conversion This compound This compound (Disodium Phosphate Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Dephosphorylation Pi Inorganic Phosphate Enzyme Alkaline Phosphatases (ALPs) Enzyme->this compound

Prodrug to Active Drug Conversion

Pharmacokinetic Profile

Clinical studies have demonstrated the rapid and efficient conversion of this compound to BNC105 in humans. The pharmacokinetic parameters from a Phase I clinical trial are summarized below.

ParameterThis compound (Prodrug)BNC105 (Active Drug)Reference
Half-life (t½) 0.13 hours0.57 hours[3][4]
Time to Cmax (Tmax) End of infusionNot explicitly stated, but plasma levels correlate with dose[9]
AUC Not explicitly statedGenerally linear increase with dose[9][10]

Table 1: Pharmacokinetic parameters of this compound and BNC105 in humans.

Mechanism of Action of BNC105

Once converted, BNC105 targets the colchicine binding site on β-tubulin.[5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in proliferating cells, including tumor cells and activated endothelial cells.[10]

The selective vascular disrupting activity of BNC105 is attributed to its higher potency against actively proliferating endothelial cells within the tumor microenvironment compared to quiescent endothelial cells in healthy tissues.[6] This leads to a collapse of the tumor vasculature, resulting in tumor necrosis due to nutrient and oxygen deprivation.[11][12]

BNC105_MoA cluster_0 Cellular Effects cluster_1 Vascular Effects BNC105 BNC105 Tubulin β-Tubulin (Colchicine Binding Site) BNC105->Tubulin Binds to Endothelial Activated Endothelial Cells BNC105->Endothelial Targets Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis VascularCollapse Tumor Vasculature Collapse Endothelial->VascularCollapse Leads to Necrosis Tumor Necrosis VascularCollapse->Necrosis

Mechanism of Action of BNC105

Experimental Protocols

Quantification of this compound and BNC105 in Plasma (Generalized Protocol)

While specific proprietary methods may vary, a typical approach for the simultaneous quantification of a prodrug and its active metabolite in plasma involves Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, BNC105, and the internal standard.

LCMS_Workflow Start Plasma Sample Collection Step1 Protein Precipitation (Acetonitrile + Internal Standard) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Supernatant Evaporation Step2->Step3 Step4 Reconstitution in Mobile Phase Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Quantification of this compound & BNC105 Step5->End

LC-MS/MS Quantification Workflow
In Vitro Tubulin Polymerization Assay

This assay is used to confirm the inhibitory effect of BNC105 on microtubule formation.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • BNC105, positive control (e.g., colchicine), negative control (DMSO)

  • 96-well microplate

  • Temperature-controlled plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reconstitute tubulin in ice-cold polymerization buffer.

  • In a pre-warmed 96-well plate, add varying concentrations of BNC105 or control compounds.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60 minutes at 37°C.

Data Analysis: The rate of tubulin polymerization is reflected by the increase in absorbance over time. The inhibitory effect of BNC105 is determined by comparing the polymerization curves of treated samples to the control. The IC₅₀ value can be calculated from a dose-response curve.

Conclusion

This compound is a phosphate ester prodrug that is rapidly and efficiently converted to the active tubulin polymerization inhibitor and vascular disrupting agent, BNC105, via dephosphorylation by alkaline phosphatases. This conversion is key to the clinical utility of the compound, allowing for intravenous administration of a water-soluble precursor that is quickly transformed into the active, potent anti-cancer agent in vivo. The well-defined mechanism of action and pharmacokinetic profile of BNC105 and its prodrug this compound make it a compelling subject for ongoing research and development in oncology.

References

The Dual-Pronged Attack of BNC105P: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a novel vascular disrupting agent (VDA) and tubulin polymerization inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials. Its unique dual mechanism of action, targeting both the tumor vasculature and the cancer cells directly, makes it a compelling candidate for oncology drug development. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: A Two-Front War on Cancer

This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, BNC105. The therapeutic strategy of this compound is centered on a dual-pronged attack: the disruption of established tumor blood vessels and the direct cytotoxic targeting of proliferating cancer cells.

Vascular Disruption: Starving the Tumor

The primary mechanism of this compound is the disruption of the tumor's blood supply. BNC105 selectively targets tubulin in activated endothelial cells, which are characteristic of the tumor neovasculature. This leads to the depolymerization of microtubules, resulting in a cascade of events that culminates in the collapse of the tumor's circulatory system.

  • Tubulin Polymerization Inhibition: BNC105 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disrupts the cytoskeleton of the endothelial cells, leading to changes in cell shape and loss of cell-cell adhesion.

  • Increased Vascular Permeability and Collapse: The cytoskeletal disruption increases the permeability of the tumor blood vessels, leading to leakage of plasma and a rise in interstitial fluid pressure. This, combined with the structural weakening of the vessels, results in vascular collapse and a shutdown of blood flow.

  • Tumor Hypoxia and Necrosis: The cessation of blood flow deprives the tumor of oxygen and essential nutrients, inducing a state of acute hypoxia. This severe metabolic stress triggers widespread necrosis within the tumor core.

Direct Anti-proliferative Effects: A Direct Hit on Cancer Cells

In addition to its potent vascular-disrupting effects, BNC105 also exerts a direct cytotoxic effect on cancer cells. By inhibiting tubulin polymerization in these cells, BNC105 disrupts the formation of the mitotic spindle, a critical structure for cell division.

  • Mitotic Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.

Cellular Pathways Modulated by this compound Treatment

The profound physiological changes induced by this compound, particularly the rapid onset of hypoxia, trigger a complex array of cellular responses and signaling pathway activations. Understanding these secondary effects is crucial for optimizing therapeutic strategies and identifying potential combination therapies.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases, leading to its ubiquitination and rapid degradation. In the hypoxic environment created by this compound, this degradation is inhibited, allowing HIF-1α to accumulate and translocate to the nucleus.

Once in the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are involved in various aspects of tumor survival and adaptation, including:

  • Angiogenesis: Upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). This represents a feedback loop where the tumor attempts to re-establish its blood supply.

  • Metabolic Adaptation: Increased expression of glucose transporters (e.g., GLUT1) and enzymes involved in glycolysis to enable anaerobic metabolism.

  • Cell Survival and Proliferation: Activation of pathways that promote cell survival under stress.

mTOR Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that this compound-induced hypoxia can lead to the upregulation of mTOR signaling. This is evidenced by the increased phosphorylation of mTOR and its downstream effectors, such as the 4E-binding protein 1 (4E-BP1) and the eukaryotic initiation factor 2α (eIF2α). The activation of the mTOR pathway is thought to contribute to the increased protein synthesis required for the adaptive response to hypoxia, including the production of VEGF.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Preclinical Efficacy of this compound
Parameter Value
In Vitro Anti-proliferative Activity (IC50) 0.1-1 nM against various cancer cell lines
Vascular Disruption (in vivo) Significant disruption at doses ≥ 10 mg/kg in multiple xenograft models
Tumor Necrosis (MDA-MB-231 xenografts) >75% necrosis at 20 mg/kg
Phase I Clinical Trial Data for this compound
Parameter Value
Recommended Phase II Dose 16 mg/m²
This compound (prodrug) Half-life 0.13 hours
BNC105 (active drug) Half-life 0.57 hours

Mandatory Visualizations

Signaling Pathways

BNC105P_Signaling_Pathways cluster_0 This compound Primary Mechanisms cluster_1 Downstream Cellular Responses This compound This compound (Prodrug) BNC105 BNC105 (Active Form) This compound->BNC105 Tubulin Tubulin BNC105->Tubulin Inhibits Polymerization Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Vascular_Disruption Vascular Disruption Microtubule_Depolymerization->Vascular_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Depolymerization->Mitotic_Arrest Hypoxia Tumor Hypoxia Vascular_Disruption->Hypoxia Apoptosis Apoptosis Mitotic_Arrest->Apoptosis HIF1a HIF-1α Stabilization Hypoxia->HIF1a mTOR mTOR Pathway Activation Hypoxia->mTOR VEGF VEGF Upregulation HIF1a->VEGF Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Protein_Synthesis->VEGF

Caption: this compound signaling pathways.

Experimental Workflow: Assessment of Vascular Disruption

Vascular_Disruption_Workflow cluster_workflow Vascular Disruption Assessment Workflow start Tumor-Bearing Animal Model treatment Administer this compound or Vehicle Control start->treatment perfusion_stain Inject Hoechst 33342 (Perfusion Marker) treatment->perfusion_stain tissue_harvest Harvest and Freeze Tumor Tissue perfusion_stain->tissue_harvest sectioning Cryosection Tumor Tissue tissue_harvest->sectioning imaging Fluorescence Microscopy sectioning->imaging quantification Quantify Perfused Vessel Area imaging->quantification end Data Analysis quantification->end

Caption: Workflow for assessing tumor vascular disruption.

Detailed Experimental Protocols

Tubulin Polymerization Inhibition Assay

Objective: To determine the in vitro inhibitory effect of BNC105 on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • BNC105 (or other test compounds)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of BNC105 in G-PEM buffer.

  • In a pre-warmed 96-well plate, add 10 µL of the BNC105 dilutions to triplicate wells. Include wells with vehicle control (e.g., DMSO).

  • Add 90 µL of the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value from the dose-response curve of the area under the curve (AUC).

Hoechst 33342 Perfusion Assay for Vascular Disruption

Objective: To quantify the extent of functional tumor vasculature disruption following this compound treatment in vivo.

Materials:

  • Tumor-bearing mice

  • This compound

  • Hoechst 33342 dye solution (e.g., 10 mg/mL in sterile saline)

  • Anesthetic

  • Surgical tools

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Fluorescence microscope

Procedure:

  • Administer this compound or vehicle control to tumor-bearing mice via intravenous injection.

  • At the desired time point post-treatment (e.g., 24 hours), anesthetize the mice.

  • Inject Hoechst 33342 (e.g., 15 mg/kg) intravenously and allow it to circulate for 1-2 minutes.

  • Euthanize the mice and surgically excise the tumors.

  • Immediately embed the tumors in OCT compound and freeze in liquid nitrogen.

  • Prepare frozen sections (e.g., 10 µm thick) using a cryostat.

  • Mount the sections on glass slides.

  • Visualize the Hoechst 33342 fluorescence using a fluorescence microscope with a UV filter.

  • Capture images of multiple fields of view per tumor section.

  • Quantify the area of Hoechst 33342 fluorescence relative to the total tumor area using image analysis software to determine the percentage of perfused vessels.

TUNEL Assay for Apoptosis Detection in Tumor Tissue

Objective: To detect and quantify apoptotic cells in tumor tissue sections following this compound treatment.

Materials:

  • Paraffin-embedded or frozen tumor sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Proteinase K

  • Permeabilization buffer

  • TdT reaction mix

  • Labeling solution (e.g., with FITC-dUTP)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.

  • Treat the sections with Proteinase K to retrieve antigens.

  • Incubate the sections with the TdT reaction mix, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

  • Stop the reaction and wash the sections.

  • If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize the fluorescent signal using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show bright nuclear fluorescence.

  • Quantify the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the apoptotic index.

Western Blotting for HIF-1α and VEGF Expression

Objective: To assess the protein levels of HIF-1α and VEGF in tumor lysates following this compound treatment.

Materials:

  • Tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize tumor tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound represents a promising anti-cancer agent with a multifaceted mechanism of action that disrupts the tumor microenvironment and directly targets cancer cell proliferation. Its ability to induce rapid and extensive vascular shutdown, leading to tumor hypoxia, triggers a cascade of cellular responses that are critical to understand for its optimal clinical application. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the cellular and molecular impacts of this compound and to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The intricate interplay between its primary cytotoxic effects and the subsequent adaptive responses of the tumor highlights the complexity of targeting the tumor ecosystem and underscores the importance of a deep understanding of the affected cellular pathways for the development of next-generation cancer therapies.

BNC105P: A Paradigm of Tumor Endothelial Cell Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BNC105P, a water-soluble prodrug of the potent tubulin polymerization inhibitor BNC105, represents a significant advancement in the field of vascular disrupting agents (VDAs). Its clinical development is underpinned by a remarkable selectivity for the tumor vasculature, a characteristic that translates into a wide therapeutic window and promising anti-cancer efficacy. This technical guide provides an in-depth analysis of the core mechanisms driving this selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and workflows. This compound's dual-action mechanism, combining direct anti-proliferative effects with a primary function of disrupting tumor blood flow, positions it as a compelling agent for oncological research and therapeutic development.

Introduction

The chaotic and rapidly proliferating nature of the tumor vasculature presents a unique therapeutic target. Unlike the stable, quiescent endothelial cells lining healthy blood vessels, tumor endothelial cells are in a constant state of activation and angiogenesis. This compound leverages this distinction. Converted in vivo to its active form, BNC105, it acts as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin.[1] This interaction disrupts the microtubule cytoskeleton, leading to a cascade of events that culminate in the selective collapse of the tumor's blood supply, subsequent hypoxia, and extensive tumor necrosis.[2][3] This document will elucidate the preclinical data and methodologies that have established the foundational evidence for this compound's selectivity and mechanism of action.

Quantitative Analysis of Selectivity

The preferential activity of BNC105 against proliferating endothelial cells is the cornerstone of its therapeutic profile. This selectivity has been quantified through a series of in vitro assays that compare its potency against activated, proliferating endothelial cells and their quiescent counterparts.

Assay TypeCell TypeConditionBNC105 IC50/Effective ConcentrationComparator (CA4) IC50/Effective ConcentrationSelectivity Factor (BNC105)Reference
Proliferation Assay Endothelial CellsActively ProliferatingHigh Potency (exact value not specified)Less Potent80-fold higher potency vs. non-proliferating cells[3]
Capillary Tube Formation Assay Endothelial CellsForming in vitro capillaries1 nmol/L10 nmol/LNot Applicable[3]
In Vivo Vascular Disruption MDA-MB-231 Tumor XenograftSingle i.v. administrationSignificant disruption at ≥10 mg/kgNot specifiedNot Applicable[3]
In Vivo Tumor Necrosis MDA-MB-231 Tumor XenograftSingle administration>75% necrosis at 20 mg/kg>75% necrosis at 300 mg/kgNot Applicable[3]

Table 1: Summary of Quantitative Data Demonstrating this compound's Selectivity for Tumor Endothelial Cells.

Core Mechanism of Action: From Tubulin Inhibition to Vascular Disruption

BNC105's primary mechanism of action is the inhibition of tubulin polymerization, which has profound and selective consequences for the dynamic cytoskeleton of tumor endothelial cells.

G BNC105 BNC105 Tubulin β-Tubulin (Colchicine Site) BNC105->Tubulin Binds to MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibits Polymerization Cytoskeleton_Disruption Endothelial Cytoskeleton Disruption MT_Depolymerization->Cytoskeleton_Disruption Cell_Rounding Cell Shape Change (Rounding) Cytoskeleton_Disruption->Cell_Rounding Junction_Breakdown Adherens Junction Breakdown Cytoskeleton_Disruption->Junction_Breakdown Permeability Increased Vascular Permeability Cell_Rounding->Permeability Junction_Breakdown->Permeability Vascular_Collapse Vascular Collapse & Occlusion Permeability->Vascular_Collapse Blood_Flow_Cessation Cessation of Tumor Blood Flow Vascular_Collapse->Blood_Flow_Cessation Hypoxia Tumor Hypoxia Blood_Flow_Cessation->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis

Figure 1: Signaling pathway of BNC105-induced vascular disruption.

The depolymerization of microtubules leads to a rapid loss of structural integrity within the endothelial cell. This results in a dramatic change in cell shape, with the cells rounding up and retracting.[4] Concurrently, the disruption of the cytoskeleton leads to the breakdown of cell-to-cell adhesions, specifically the adherens junctions that are critical for maintaining the integrity of the endothelial barrier.[4][5] This loss of junctional integrity, coupled with the change in cell shape, dramatically increases the permeability of the tumor blood vessels, leading to vascular collapse and occlusion. The subsequent cessation of blood flow creates a hypoxic environment within the tumor, ultimately causing widespread tumor cell necrosis.[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have defined the selectivity and efficacy of this compound.

In Vitro Endothelial Cell Proliferation Assay

This assay is fundamental to demonstrating the selective anti-proliferative effect of BNC105 on actively dividing endothelial cells compared to their quiescent counterparts.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BNC105 on proliferating versus non-proliferating Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium (EGM).

  • Induction of Proliferation and Quiescence:

    • Proliferating State: HUVECs are seeded at a low density in complete EGM containing growth factors to stimulate active proliferation.

    • Quiescent State: HUVECs are grown to confluence and then maintained in a basal medium with reduced serum and without additional growth factors to induce a non-proliferating, quiescent state.

  • Compound Treatment: Serial dilutions of BNC105 are added to both proliferating and quiescent HUVEC cultures.

  • Assessment of Proliferation: After a defined incubation period (e.g., 72 hours), cell viability and proliferation are assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: The absorbance values are used to calculate the percentage of inhibition of proliferation for each concentration of BNC105. The IC50 values for proliferating and quiescent cells are then determined from the resulting dose-response curves.

G cluster_0 Cell Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis HUVEC HUVEC Culture Proliferating Low Density Seeding (Proliferating) HUVEC->Proliferating Quiescent Confluent Culture (Quiescent) HUVEC->Quiescent Treatment BNC105 Treatment (Serial Dilutions) Proliferating->Treatment Quiescent->Treatment Incubation 72h Incubation Treatment->Incubation MTT MTT Assay Incubation->MTT Analysis Calculate % Inhibition Determine IC50 MTT->Analysis

Figure 2: Workflow for the in vitro HUVEC proliferation assay.
In Vitro Capillary Tube Formation Assay

This assay models the process of angiogenesis and is used to assess the ability of BNC105 to disrupt the formation of new capillary-like structures by endothelial cells.

Objective: To evaluate the effect of BNC105 on the ability of HUVECs to form three-dimensional, tube-like structures on a basement membrane matrix.

Methodology:

  • Matrix Preparation: A basement membrane extract (e.g., Matrigel) is coated onto the wells of a culture plate and allowed to solidify.

  • Cell Seeding: HUVECs are seeded onto the prepared matrix in the presence of various concentrations of BNC105.

  • Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).

  • Imaging and Analysis: The formation of capillary-like networks is visualized by microscopy and quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.

In Vivo Tumor Vascular Disruption Assay

This preclinical animal model provides a direct assessment of this compound's ability to disrupt blood flow within a solid tumor.

Objective: To quantify the extent of vascular shutdown in tumor xenografts following the administration of this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., MDA-MB-231 breast cancer cells). Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with a single intravenous (i.v.) dose of this compound or a vehicle control.

  • Perfusion Marker Injection: At a specified time point after drug administration (e.g., 24 hours), the fluorescent perfusion marker Hoechst 33342 (H33342) is injected intravenously. H33342 is a DNA-binding dye that only stains the nuclei of cells in well-perfused regions of the tumor.[3]

  • Tissue Collection and Processing: Shortly after H33342 injection, the tumors are excised, frozen, and sectioned.

  • Fluorescence Microscopy and Quantification: The tumor sections are analyzed using fluorescence microscopy. The area of H33342 fluorescence (representing perfused vessels) is quantified relative to the total tumor area to determine the percentage of vascular perfusion. A decrease in the fluorescent area in the this compound-treated group compared to the control group indicates vascular disruption.

G Tumor_Implantation Tumor Cell Implantation (e.g., MDA-MB-231) Tumor_Growth Tumor Growth Tumor_Implantation->Tumor_Growth Drug_Admin This compound Administration (i.v.) Tumor_Growth->Drug_Admin H33342_Injection Hoechst 33342 Injection (i.v.) Drug_Admin->H33342_Injection Tumor_Excision Tumor Excision & Freezing H33342_Injection->Tumor_Excision Sectioning Cryosectioning Tumor_Excision->Sectioning Microscopy Fluorescence Microscopy Sectioning->Microscopy Quantification Quantify Perfused Area Microscopy->Quantification

Figure 3: Experimental workflow for the in vivo vascular disruption assay.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of the foundational science supporting the selective action of this compound against tumor endothelial cells. The robust preclinical evidence, characterized by a significant potency difference between proliferating and quiescent endothelial cells and demonstrated efficacy in vivo, establishes this compound as a highly selective and potent vascular disrupting agent. For researchers and drug development professionals, this compound serves as a compelling example of a targeted anti-cancer therapeutic with a well-defined mechanism of action and a clear rationale for further clinical investigation. The detailed protocols provided herein offer a framework for the continued exploration of this compound and the development of next-generation vascular disrupting agents.

References

Initial Safety and Toxicity Profile of BNC105P from Phase I Trials: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial safety, toxicity, pharmacokinetic, and pharmacodynamic profile of BNC105P, a novel vascular disrupting agent (VDA) and inhibitor of tubulin polymerization, based on data from Phase I clinical trials.

Executive Summary

This compound, a phosphate prodrug that rapidly converts to the active agent BNC105, has demonstrated a favorable safety and toxicity profile in its initial first-in-human Phase I clinical evaluation in patients with advanced solid tumors. The recommended Phase II dose (RP2D) for this compound monotherapy was established at 16 mg/m². At this dose and below, the agent was well-tolerated. Dose-limiting toxicities (DLTs) were observed at the 18.9 mg/m² dose level. Pharmacodynamic assessments confirmed on-target activity, with evidence of tumor blood flow reduction and inhibition of tubulin polymerization in peripheral blood mononuclear cells (PBMCs).

Safety and Toxicity Profile

The safety and toxicity of this compound were evaluated in a Phase I dose-escalation study involving 21 patients with advanced solid tumors.[1][2][3][4] The Maximum Tolerated Dose (MTD) was determined to be 16 mg/m².[5]

Dose-Limiting Toxicities (DLTs)

DLTs were reported at the 18.9 mg/m² dose level and included:

  • One patient experienced a Grade 3 elevation in liver function tests (ALT).[5]

  • One 83-year-old patient experienced a Grade 4 non-ST-segment elevation myocardial infarction (N-STEMI). This patient had an Area Under the Curve (AUC) more than four times higher than other patients in the same cohort.[5]

No DLTs were observed at doses of 16 mg/m² and below.[5]

Adverse Events (AEs)

This compound was generally well-tolerated. The observed adverse events were consistent with the VDA class of drugs, though notably, some class-specific effects were not prominent.

Table 1: Summary of Drug-Related Adverse Events in this compound Monotherapy Phase I Trial

Adverse Event CategoryGrade 1-2 EventsGrade 3 EventsGrade 4 Events
Hematological Anemia (3 events)[1]------
Hepatic ---Elevated ALT (1 event at 18.9 mg/m²)[5]---
Cardiovascular ------N-STEMI (1 event at 18.9 mg/m²)[5]
  • No significant hematological toxicities were observed, with the exception of three Grade 1-2 anemia events.[1]

  • Cardiovascular effects such as increases in blood pressure and QTc interval changes, which are known risks for some VDAs, were not prominent in this study.[1]

  • No infusion-related reactions were reported.[1]

In a separate Phase I study of this compound in combination with everolimus for metastatic renal cell carcinoma, the combination was also well-tolerated.[6][7] Drug-related toxicities in this combination trial included single Grade 3 events of anemia and pericardial effusion, and Grade 2 events of fatigue, anemia, and oral mucositis.[6][8]

Pharmacokinetics

This compound is a phosphate prodrug that undergoes rapid in vivo conversion to its active form, BNC105.

Table 2: Pharmacokinetic Parameters of this compound and BNC105 (Monotherapy)

AnalyteHalf-life (t½)CmaxAUC
This compound (Prodrug) 0.13 hours[2][3][4]Rapidly converted---
BNC105 (Active) 0.57 hours[1][2][3][4]Increased in proportion to dose[1][3][4]Generally linear increase with dose[5]

The plasma concentrations of the active agent BNC105 increased proportionally with the administered dose of this compound.[1][3][4] In the combination study with everolimus, the half-life of this compound was approximately 0.08 hours (5 minutes) and for BNC105 was 0.32 hours (19 minutes).[8] No drug-drug interaction was observed between this compound and everolimus.[6]

Experimental Protocols

This compound Monotherapy Phase I Trial
  • Study Design: A first-in-human, open-label, dose-escalation study.[1]

  • Patient Population: 21 patients with advanced solid tumors.[1][2][3][4]

  • Dosing Regimen: this compound administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[1][2][3][4]

  • Dose Escalation: A dynamic accelerated dose titration method was used, with dose levels ranging from 2.1 to 18.9 mg/m².[1][2][3] The starting dose was one-tenth of the severely toxic dose in 10% of rats.[1] Dose escalation proceeded in 100% increments in single-patient cohorts until a Grade 2 or higher adverse event was observed, at which point cohorts were expanded.[1]

  • Pharmacokinetic Analysis: Plasma concentrations of this compound and BNC105 were determined at various time points.[1][3]

  • Pharmacodynamic Assessments:

    • Dynamic Contrast-Enhanced MRI (DCE-MRI): To evaluate changes in tumor blood flow and vascular permeability. Assessments were performed at baseline and at 3-6 hours and 24 hours post-dose.[5]

    • Tubulin Polymerization Assay: A novel assay was developed to measure the levels of polymerized tubulin in Peripheral Blood Mononuclear Cells (PBMCs) as a biomarker of on-target activity.[5]

  • Efficacy Assessment: Tumor response was evaluated according to RECIST criteria at the end of the second cycle.[5]

Experimental_Workflow_Monotherapy cluster_screening Patient Screening cluster_treatment Treatment Cycle (21 Days) cluster_assessments Assessments s1 Inclusion Criteria: Advanced Solid Tumors s2 Exclusion Criteria d1 Day 1: This compound 10-min IV Infusion (Dose Escalation Cohorts: 2.1 to 18.9 mg/m²) s2->d1 Enrollment d8 Day 8: This compound 10-min IV Infusion d1->d8 7 days pk Pharmacokinetic Sampling: (Plasma this compound & BNC105) d1->pk pd_mri Pharmacodynamic (PD) - DCE-MRI: Baseline, 3-6h & 24h post-dose d1->pd_mri pd_bio PD - Biomarkers: PBMC Tubulin Polymerization VEGF, PAI-1, Cytokeratin 18 d1->pd_bio safety Safety & Toxicity Monitoring: (AEs, DLTs) d1->safety d8->safety efficacy Efficacy (RECIST): End of Cycle 2 efficacy->d1 Repeat Cycle

Caption: Experimental workflow for the this compound Phase I monotherapy trial.
This compound with Everolimus Phase I Trial

  • Study Design: A Phase I, open-label, 3+3 dose-escalation study.[8]

  • Patient Population: 15 patients with metastatic renal cell carcinoma.[8]

  • Dosing Regimen: Everolimus (10 mg) administered orally daily, with a 7-day lead-in. This compound was administered as a 10-minute IV infusion on Days 1 and 8 of a 21-day cycle.[8]

  • Dose Escalation: this compound doses of 4.2, 8.4, 12.6, and 16 mg/m² were evaluated.[8]

Mechanism of Action: Signaling Pathways

This compound exerts its antitumor effects through a dual mechanism: inhibition of tubulin polymerization and subsequent vascular disruption.

  • Inhibition of Tubulin Polymerization: The active form, BNC105, binds to tubulin, preventing its polymerization into microtubules.[2][6][7] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell shape, motility, and mitosis.

  • Vascular Disruption: Endothelial cells, particularly those in the rapidly proliferating tumor neovasculature, are highly sensitive to microtubule disruption.[3] Inhibition of tubulin polymerization in these cells leads to:

    • Cytoskeletal Collapse: The endothelial cells lose their structural integrity and change shape.[6]

    • Increased Permeability: This leads to a breakdown of the tumor vasculature, causing vascular leakage.

    • Vascular Shutdown: The disruption of blood flow results in extensive downstream tumor necrosis due to hypoxia and nutrient deprivation.[3][6][7]

BNC105 has shown significantly higher potency (over 80-fold) against actively proliferating endothelial cells compared to non-proliferating endothelial cells, which contributes to its selective effect on the tumor vasculature.[2]

MOA_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Target: Tumor Endothelial Cell cluster_consequences Downstream Effects drug This compound (Prodrug) active_drug BNC105 (Active) drug->active_drug Rapid Conversion in vivo tubulin Tubulin Dimers active_drug->tubulin Binds to Tubulin microtubules Microtubules tubulin->microtubules Polymerization tubulin->microtubules Inhibition cytoskeleton Cytoskeletal Disruption microtubules->cytoskeleton Leads to permeability Increased Vascular Permeability cytoskeleton->permeability shutdown Vascular Shutdown & Reduced Blood Flow permeability->shutdown necrosis Tumor Necrosis (Hypoxia & Nutrient Deprivation) shutdown->necrosis

Caption: Mechanism of action signaling pathway for this compound.

Conclusion

The Phase I clinical trial data for this compound indicate a manageable safety profile and a predictable pharmacokinetic pattern. The recommended Phase II dose of 16 mg/m² was well-tolerated in patients with advanced solid tumors.[1][2][3][4] The observed on-target pharmacodynamic effects, including reduced tumor blood flow and inhibition of tubulin polymerization, support the proposed dual mechanism of action.[1][3][4] These promising initial findings have paved the way for further investigation of this compound in Phase II studies for various cancer indications.[1][3]

References

The Dual-Mode Assault on Cancer: A Technical Guide to BNC105P's Vascular Disruption and Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of BNC105P, a novel benzofuran derivative that has demonstrated a potent dual-mode of action in cancer therapy. This compound functions as both a vascular disrupting agent (VDA) and a direct inhibitor of tubulin polymerization, offering a multi-pronged attack on solid tumors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the underlying mechanisms of action of this compound.

Introduction: A Dual-Pronged Strategy Against Solid Tumors

Solid tumors rely on a dedicated vascular network for growth and metastasis. This compound is a water-soluble prodrug of the active compound BNC105.[1] This strategic design allows for rapid conversion to its active form in the body.[2][3] this compound's therapeutic strategy is twofold: it first targets the established tumor vasculature, causing a rapid collapse of blood vessels and inducing tumor necrosis.[1][4][5] Secondly, it directly inhibits the proliferation of cancer cells by disrupting microtubule dynamics.[1][2][4] This dual functionality positions this compound as a promising candidate in oncology, both as a monotherapy and in combination with other anti-cancer agents.[5][6]

Mechanism of Action: A Two-Act Play of Tumor Destruction

This compound's efficacy stems from its ability to execute a coordinated, two-pronged attack on cancerous tissues.

Act I: Vascular Disruption - Starving the Tumor from Within

The primary and most immediate effect of this compound is the disruption of the tumor's blood supply. The active metabolite, BNC105, selectively targets activated endothelial cells lining the tumor blood vessels.[2] This selectivity is a key advantage, minimizing damage to healthy, quiescent vasculature.[2] BNC105 binds to tubulin within these endothelial cells, leading to the depolymerization of microtubules.[1] This cytoskeletal collapse causes a change in endothelial cell shape, increased vascular permeability, and ultimately, the catastrophic failure of the tumor vascular network.[7][8][9] The consequence is a rapid shutdown of blood flow, leading to extensive tumor necrosis due to oxygen and nutrient deprivation.[4][5][6]

This compound This compound (Prodrug) BNC105 BNC105 (Active Metabolite) This compound->BNC105 Rapid Conversion EndothelialCells Activated Tumor Endothelial Cells BNC105->EndothelialCells Selective Targeting Tubulin Tubulin EndothelialCells->Tubulin Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibition of Polymerization CellShape Endothelial Cell Shape Change Microtubules->CellShape Permeability Increased Vascular Permeability CellShape->Permeability VascularCollapse Vascular Network Collapse Permeability->VascularCollapse BloodFlow Reduced Tumor Blood Flow VascularCollapse->BloodFlow Necrosis Tumor Necrosis BloodFlow->Necrosis

This compound's Vascular Disrupting Action.
Act II: Tubulin Polymerization Inhibition - A Direct Blow to Cancer Cells

Beyond its vascular effects, BNC105 directly targets cancer cells by inhibiting tubulin polymerization.[1][2][4] Similar to its action in endothelial cells, BNC105 binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. Microtubules are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division. By disrupting this process, this compound induces a G2/M phase cell cycle arrest, preventing cancer cells from proliferating and ultimately leading to apoptosis.

BNC105 BNC105 CancerCell Cancer Cell BNC105->CancerCell Tubulin Tubulin Dimers CancerCell->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Disruption G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound's Direct Anti-proliferative Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity of BNC105
Cell LineCancer TypeIC50 (nM)
Various Cancer CellsBreast, Colon, Lung, Prostate, Brain0.1 - 1

Data extracted from preclinical studies.[6]

Table 2: Preclinical In Vivo Efficacy of this compound
Tumor ModelTreatmentOutcome
Lung, Prostate, Brain Xenografts5 mg/kg (Lung, Brain), 20 mg/kg (Prostate)Significant vascular disruption and tumor necrosis
Breast Cancer XenograftLow dose this compound + BevacizumabAdditive tumor growth inhibition

Data from studies in Balb/c nu/nu mice.[6]

Table 3: Phase I Clinical Trial Pharmacokinetics of this compound and BNC105
ParameterThis compound (Prodrug)BNC105 (Active)
Half-life (t½)~0.08 - 0.13 hours~0.32 - 0.57 hours

Data from a Phase I study in patients with advanced solid tumors.[3]

Table 4: Phase I Clinical Trial Pharmacodynamics of this compound
Dose Level (mg/m²)Pharmacodynamic Effect
>8.4Changes in blood-borne biomarkers
16Significant Ktrans decline (-42% in one patient)
18.9Mean Ktrans decline of -39% (range -14% to -60%)
>8.4>80% decrease in polymerized tubulin in PBMCs (1-7h post-dosing)

Ktrans is a measure of vascular permeability derived from DCE-MRI.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and understanding of this compound's activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of BNC105 on the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

    • Prepare a stock solution of BNC105 in DMSO and create serial dilutions in General Tubulin Buffer.

    • Prepare a GTP stock solution (100 mM).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the BNC105 dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in a temperature-controlled spectrophotometer at 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The rate of polymerization is determined from the slope of the linear phase.

    • Calculate the IC50 value, which is the concentration of BNC105 that inhibits tubulin polymerization by 50%.

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Plate Add Reagents to 96-well Plate Tubulin->Plate BNC105 Prepare BNC105 Dilutions BNC105->Plate GTP Prepare GTP Stock Initiate Initiate Polymerization with GTP Plate->Initiate Measure Measure Absorbance at 340 nm (37°C) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Workflow for In Vitro Tubulin Polymerization Assay.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to assess the vascular-disrupting effects of this compound in vivo.

Principle: Following the intravenous injection of a gadolinium-based contrast agent, rapid T1-weighted MR images are acquired. The change in signal intensity over time reflects the passage of the contrast agent through the vasculature and into the extravascular-extracellular space, providing information on blood flow, vessel permeability, and interstitial volume.

Protocol:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse and place it in an MRI-compatible cradle.

    • Insert a tail-vein catheter for contrast agent administration.

    • Monitor the animal's vital signs throughout the procedure.

  • Image Acquisition:

    • Acquire pre-contrast T1-weighted images to establish a baseline.

    • Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail-vein catheter.

    • Immediately begin acquiring a series of T1-weighted images with high temporal resolution for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Register the dynamic images to correct for any motion.

    • Convert the signal intensity-time curves to contrast agent concentration-time curves.

    • Apply a pharmacokinetic model (e.g., the Tofts model) to the data on a voxel-by-voxel basis to generate parametric maps of Ktrans (vascular permeability), ve (extravascular-extracellular volume fraction), and vp (plasma volume fraction).

    • Compare pre- and post-treatment parametric maps to quantify the vascular-disrupting effect of this compound.

cluster_prep Animal Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Anesthetize Anesthetize Animal Catheter Insert Tail-Vein Catheter Anesthetize->Catheter PreContrast Acquire Pre-Contrast T1-weighted Images Catheter->PreContrast Inject Inject Contrast Agent PreContrast->Inject Dynamic Acquire Dynamic T1-weighted Images Inject->Dynamic Model Apply Pharmacokinetic Model Dynamic->Model Maps Generate Parametric Maps (Ktrans, ve, vp) Model->Maps Compare Compare Pre- and Post-Treatment Maps Maps->Compare

Workflow for DCE-MRI Evaluation of Vascular Disruption.

Conclusion

This compound represents a compelling therapeutic strategy in oncology due to its innovative dual-mode of action. By simultaneously targeting the tumor vasculature and directly inhibiting cancer cell proliferation, this compound has the potential to overcome some of the limitations of conventional therapies. The quantitative data from preclinical and clinical studies are encouraging, demonstrating potent anti-tumor activity at well-tolerated doses. The detailed experimental protocols provided in this guide offer a framework for further research and development of this promising anti-cancer agent. Continued investigation into this compound, both as a monotherapy and in combination regimens, is warranted to fully elucidate its clinical potential in the fight against solid tumors.

References

The Therapeutic Potential of Tumor Vascular Disruption by BNC105P: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNC105P (fosbretabulin), a water-soluble prodrug of the potent tubulin-binding agent BNC105 (combretastatin A4), represents a promising strategy in oncology focused on the targeted disruption of established tumor vasculature. As a vascular disrupting agent (VDA), this compound selectively targets the immature and rapidly proliferating endothelial cells of the tumor neovasculature. Its mechanism of action, centered on the depolymerization of tubulin, leads to a rapid cascade of events culminating in endothelial cell shape changes, loss of cell-cell adhesion, and ultimately, a catastrophic shutdown of tumor blood flow. This targeted vascular collapse induces extensive tumor necrosis and creates a hostile microenvironment for cancer cell survival. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core signaling pathways involved in its therapeutic effect.

Core Mechanism of Action: Tubulin Destabilization and Vascular Collapse

This compound is rapidly dephosphorylated in vivo to its active metabolite, BNC105.[1] BNC105 then binds to the colchicine-binding site on β-tubulin, a key component of cellular microtubules.[2] This binding inhibits tubulin polymerization, leading to the destabilization and disassembly of the microtubule cytoskeleton, particularly in activated endothelial cells lining the tumor blood vessels.[2][3] The disruption of the microtubule network in these cells triggers a series of morphological and functional changes:

  • Endothelial Cell Shape Change: Microtubules are crucial for maintaining the structural integrity and elongated shape of endothelial cells. Their depolymerization leads to cell rounding and retraction.

  • Disruption of Cell Adhesion: The integrity of the endothelial barrier is maintained by adherens junctions, which are regulated by the underlying cytoskeleton. This compound-induced microtubule disruption leads to the disorganization of key adhesion molecules like VE-cadherin, compromising cell-cell junctions.[4]

  • Increased Permeability and Vascular Shutdown: The combination of endothelial cell shape changes and weakened cell junctions results in increased vascular permeability and, ultimately, the collapse and occlusion of the tumor blood vessels.[2] This rapid shutdown of blood flow deprives the tumor core of oxygen and nutrients, leading to extensive hemorrhagic necrosis.[1]

Preclinical Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its effects are characterized by rapid vascular disruption and subsequent tumor growth inhibition.

Table 1: Summary of Preclinical Studies of this compound

Model TypeCancer TypeKey FindingsReference(s)
XenograftBreast (MDA-MB-231)Combination with bevacizumab resulted in increased tumor growth inhibition and sustained disruption of blood perfusion.[3]
XenograftRenal (Caki-1)Combination with everolimus resulted in synergistic tumor growth inhibition.[3]
XenograftLung, Prostate, BrainA single administration of this compound disrupted vasculature, leading to increased tumor necrosis.[5]
SyngeneicColorectal (MC38, CT26)Strong synergy observed with anti-PD-1 and anti-CTLA-4 checkpoint inhibitors, with combination therapy showing significantly higher tumor growth inhibition (TGI) compared to monotherapies. For instance, with anti-PD-1, the combination achieved 97% TGI versus 40% for this compound and 74% for anti-PD-1 alone.[6]

Clinical Development and Efficacy of this compound

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with standard-of-care agents, across a range of solid tumors.

Table 2: Summary of Key Clinical Trials of this compound

PhaseCancer TypeTreatment RegimenKey Efficacy ResultsReference(s)
Phase IAdvanced Solid TumorsThis compound monotherapy (2.1-18.9 mg/m²)Recommended Phase II dose (RP2D) of 16 mg/m². Stable disease (SD) was observed in 4 out of 21 patients.[7]
Phase IIAnaplastic Thyroid CarcinomaThis compound monotherapy (45 mg/m²)Median survival of 4.7 months, with 34% and 23% of patients alive at 6 and 12 months, respectively.[4]
Phase I/IIMetastatic Renal Cell Carcinoma (mRCC)This compound (16 mg/m²) + Everolimus (10 mg daily)The combination did not meet the primary endpoint of improved 6-month progression-free survival (6MPFS) compared to everolimus alone (33.82% vs. 30.30%). Median PFS was 4.7 months vs. 4.1 months.[8]
Phase IPlatinum-Sensitive Ovarian CancerThis compound (up to 12 mg/m²) + Gemcitabine + Carboplatin10 out of 15 patients achieved a response.[9]

Detailed Methodologies for Key Experiments

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of BNC105 on the polymerization of purified tubulin.

Protocol:

  • Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) containing GTP.

  • Incubation: The tubulin solution is incubated with varying concentrations of BNC105 or a vehicle control in a 96-well plate.

  • Measurement: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The increase in absorbance at 340 nm, which corresponds to the light scattering from microtubule formation, is measured at regular intervals for a defined period (e.g., 60 minutes).

  • Analysis: The rate of polymerization is determined from the slope of the absorbance versus time curve. The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curve.[2]

Assessment of Vascular Disruption in Preclinical Models

Objective: To quantify the extent of vascular shutdown in tumors following this compound administration.

Protocol (using Hoechst 33342 perfusion):

  • Treatment: Tumor-bearing animals are treated with this compound or a vehicle control.

  • Dye Injection: At a specified time point post-treatment (e.g., 2, 6, or 24 hours), the fluorescent dye Hoechst 33342 is injected intravenously. This dye only stains the nuclei of cells in well-perfused regions of the tumor.

  • Tumor Excision and Processing: After a short circulation time, tumors are excised, fixed, and processed for histological analysis.

  • Imaging and Quantification: Tumor sections are imaged using fluorescence microscopy. The area of Hoechst 33342 fluorescence is quantified relative to the total tumor area to determine the percentage of perfused blood vessels. A significant decrease in the fluorescent area in this compound-treated tumors indicates vascular disruption.[3][5]

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Objective: To non-invasively assess changes in tumor blood flow, vessel permeability, and other vascular parameters in response to this compound treatment in both preclinical and clinical settings.

Protocol:

  • Baseline Imaging: A series of T1-weighted MRI scans are acquired before the administration of a contrast agent (e.g., a gadolinium-based agent).

  • Contrast Agent Administration: A bolus of the contrast agent is injected intravenously.

  • Dynamic Imaging: A rapid succession of T1-weighted images is acquired to monitor the influx and washout of the contrast agent in the tumor tissue.

  • Pharmacokinetic Modeling: The signal intensity changes over time are converted to contrast agent concentration, and pharmacokinetic models are applied to derive quantitative parameters such as:

    • Ktrans (volume transfer constant): Reflects the transfer of the contrast agent from the blood plasma to the extravascular extracellular space, indicating vessel permeability.

    • ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

    • vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.

  • Analysis: A significant decrease in Ktrans and vp shortly after this compound administration is indicative of reduced blood flow and vascular shutdown.

Visualizing the Molecular Mechanisms

This compound's Mechanism of Action on Tumor Vasculature

BNC105P_Mechanism This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Dephosphorylation Tubulin β-Tubulin BNC105->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibited by BNC105 Depolymerization Microtubule Depolymerization Microtubules->Depolymerization Cytoskeleton Disrupted Endothelial Cytoskeleton Depolymerization->Cytoskeleton CellShape Endothelial Cell Rounding Cytoskeleton->CellShape Adhesion Adherens Junction Disruption (VE-cadherin) Cytoskeleton->Adhesion Permeability Increased Vascular Permeability CellShape->Permeability Adhesion->Permeability Shutdown Vascular Shutdown Permeability->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Caption: Overview of this compound's vascular disrupting mechanism.

Signaling Pathway of Endothelial Cell Disruption

Endothelial_Signaling BNC105 BNC105 Tubulin Tubulin Depolymerization BNC105->Tubulin RhoA RhoA Activation Tubulin->RhoA Leads to VECadherin VE-Cadherin Internalization/Disorganization Tubulin->VECadherin Contributes to ROCK ROCK Activation RhoA->ROCK Actin Actin Stress Fiber Formation ROCK->Actin Junctions Adherens Junction Disassembly Actin->Junctions VECadherin->Junctions Permeability Increased Paracellular Permeability Junctions->Permeability

Caption: Proposed signaling cascade in endothelial cells post-BNC105P.

Experimental Workflow for Preclinical Efficacy Assessment

Preclinical_Workflow cluster_in_vivo In Vivo Model cluster_assessment Efficacy Assessment TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Initiation (this compound +/- Combo) Randomization->Treatment TumorVolume Tumor Volume Measurement Treatment->TumorVolume DCEMRI DCE-MRI for Vascular Effects Treatment->DCEMRI Histology Histology (H&E, Hoechst 33342) Treatment->Histology Analysis Data Analysis (TGI, Survival) TumorVolume->Analysis DCEMRI->Analysis Histology->Analysis

Caption: Standard workflow for evaluating this compound in xenograft models.

Conclusion and Future Directions

This compound has established a clear mechanism of action as a potent tumor vascular disrupting agent with a manageable safety profile in clinical trials. Its ability to rapidly induce tumor necrosis makes it an attractive candidate for combination therapies. While monotherapy has shown modest activity, the true potential of this compound likely lies in its synergistic effects with other anticancer agents.

Future research should focus on:

  • Optimizing Combination Strategies: Identifying the most effective combination partners and sequencing schedules to maximize the therapeutic window created by this compound-induced vascular disruption. The synergy with checkpoint inhibitors is particularly promising and warrants further investigation.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.

  • Understanding Resistance Mechanisms: Investigating the mechanisms by which some tumors may be resistant to vascular disruption and developing strategies to overcome this resistance.

References

Methodological & Application

Application Notes and Protocols for BNC105P Administration in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of BNC105P, a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor, in various mouse models of cancer. The following sections detail the experimental protocols for tumor induction, drug administration, and pharmacodynamic analyses, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Overview of this compound

This compound is the phosphate prodrug of BNC105, a novel compound that targets tubulin, leading to the rapid depolymerization of microtubules. This mechanism confers a dual anti-cancer activity:

  • Vascular Disruption: this compound selectively targets and disrupts the tumor vasculature, leading to a shutdown of blood flow, subsequent hypoxia, and extensive tumor necrosis.

  • Anti-proliferative Effects: By inhibiting tubulin polymerization, BNC105 directly hinders cancer cell division and proliferation.

Preclinical studies in various mouse models have demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with other anti-cancer agents.

Preclinical Mouse Models

The most commonly utilized mouse strains for evaluating the efficacy of this compound are immunodeficient mice, which readily accept human tumor xenografts.

  • BALB/c nu/nu (athymic nude) mice: These mice lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human cancer cell lines.

  • BALB/c mice: This immunocompetent strain is used for syngeneic models, such as with the Renca murine renal cell carcinoma line, which is crucial for studying the interplay between the therapeutic agent and the immune system.[1][2]

Human Tumor Xenograft Models

The following protocols outline the subcutaneous implantation of various human cancer cell lines in BALB/c nu/nu mice.

General Protocol for Subcutaneous Xenograft Establishment:

  • Cell Culture: Culture the desired human cancer cell line in its recommended medium until approximately 80-90% confluency.

  • Cell Harvesting: Trypsinize the cells, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Assess cell viability (trypan blue exclusion should be >95%).

  • Cell Suspension Preparation: Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free medium or PBS and Matrigel, to a final concentration appropriate for the specific cell line (see Table 1).

  • Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of 6-8 week old female BALB/c nu/nu mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Treatment Initiation: Initiate this compound treatment when tumors reach a predetermined size, typically around 100-200 mm³.

Cancer Type Cell Line Number of Cells Injected Mouse Strain Reference
Lung CancerA5495 x 10⁶BALB/c nu/nu[3][4]
Prostate CancerLuCaP seriesTumor fragmentsBALB/c nu/nu[5]
Breast CancerMDA-MB-2315 x 10⁶BALB/c nu/nu[6][7]
Colorectal CancerHCT-1165 x 10⁶BALB/c nu/nu[8]
GlioblastomaU-87 MG5 x 10⁶BALB/c nu/nu[9]

Table 1: Summary of Human Tumor Xenograft Models for this compound Evaluation.

Syngeneic Orthotopic Renal Cancer Model

This model is crucial for studying this compound in the context of an intact immune system and a more clinically relevant tumor microenvironment.

Protocol for Renca Orthotopic Implantation: [1][2][10][11]

  • Cell Preparation: Culture and harvest Renca cells as described in the general protocol.

  • Animal Preparation: Anesthetize 8-10 week old female BALB/c mice.

  • Surgical Procedure:

    • Make a small flank incision to expose the kidney.

    • Inject 2 x 10⁵ Renca cells in 50 µL of PBS directly under the renal capsule.

    • Suture the incision.

  • Tumor Growth and Metastasis Monitoring: Monitor primary tumor growth and the development of lung metastases using bioluminescence imaging (for luciferase-expressing Renca cells) or histology.[1]

  • Treatment Initiation: Begin this compound administration based on the study design, often after tumors are established.

This compound Administration Protocol

While the exact formulation of this compound for preclinical studies is proprietary, it is administered as a phosphate prodrug, which is converted to the active compound BNC105 in vivo. Administration is typically performed intravenously.

Recommended Administration Protocol:

  • Formulation: While the specific vehicle is not publicly disclosed, similar compounds are often formulated in vehicles such as a solution of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (PEG-400) for intravenous administration in preclinical models.[12][13]

  • Route of Administration: Intravenous (IV) injection into the lateral tail vein is the standard route for achieving rapid systemic distribution and targeting of the tumor vasculature. Intraperitoneal (IP) injection is an alternative route used in some xenograft studies.

  • Dosage: Effective doses in mouse models range from 5 mg/kg to 32 mg/kg.

    • 5 mg/kg: Effective for vascular disruption in lung and brain tumor xenografts.

    • 10 mg/kg: Achieves maximal vascular disruption.

    • 20 mg/kg: Effective for vascular disruption in prostate tumor xenografts.

    • Up to 32 mg/kg: Leads to increased tumor growth inhibition, likely due to the combined effects of vascular disruption and direct anti-proliferative activity.

  • Dosing Schedule:

    • Single Administration: A single dose is sufficient to induce significant vascular shutdown and tumor necrosis.

    • Weekly Dosing: Weekly administration has been shown to be an effective schedule for sustained anti-tumor activity in preclinical studies.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Tumor Model Treatment Dosage Tumor Growth Inhibition (TGI) Reference
MC38 ColorectalThis compound + anti-PD-1Not Specified97% (combination) vs 40% (this compound alone) and 74% (anti-PD-1 alone)
CT26 ColorectalThis compound + anti-CTLA-4Not Specified70% (combination) vs 27% (this compound alone) and 14% (anti-CTLA-4 alone)

Table 2: Efficacy of this compound in Combination Therapy.

Parameter Value Notes Reference
Tumor Retention High concentrations of BNC105 remain in the tumor 24 hours post-administration, while being cleared from other tissues.This "tumor-locking" effect may enhance its anti-proliferative activity.[14]

Table 3: Pharmacokinetic Profile of BNC105 in Tumor-Bearing Mice.

Experimental Protocols for Pharmacodynamic Analysis

Assessment of Tumor Vascular Disruption: Hoechst 33342 Perfusion Assay

This technique is used to visualize functional blood vessels within the tumor.

Protocol: [15][16][17][18]

  • Dye Preparation: Prepare a stock solution of Hoechst 33342 in sterile water (e.g., 10 mg/mL). Dilute the stock solution in sterile PBS to a working concentration (e.g., 5 µg/mL).[18][19]

  • Dye Administration: At the desired time point after this compound treatment, administer Hoechst 33342 (e.g., 15 mg/kg) via intravenous tail vein injection to the tumor-bearing mouse.[15][16]

  • Circulation Time: Allow the dye to circulate for a short period (e.g., 1-2 minutes) to ensure it reaches all perfused areas of the tumor.

  • Tumor Excision: Euthanize the mouse and immediately excise the tumor.

  • Tissue Processing: Snap-freeze the tumor in isopentane cooled by liquid nitrogen.

  • Cryosectioning: Cut frozen sections (e.g., 10 µm thick) using a cryostat.

  • Fluorescence Microscopy: Mount the sections and visualize the blue fluorescence of the Hoechst 33342 dye under a fluorescence microscope. The fluorescent areas represent perfused regions of the tumor. Non-fluorescent areas indicate a lack of blood flow, which is indicative of vascular disruption.

Immunohistochemical (IHC) Analysis of Tumor Microenvironment

IHC is used to detect the expression of key proteins involved in angiogenesis and hypoxia.

General IHC Protocol:

  • Tissue Preparation: Excise tumors, fix in 10% neutral buffered formalin, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with the primary antibody at the appropriate dilution (see Table 4) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Target Protein Function Typical Primary Antibody Dilution
CD31 (PECAM-1) Endothelial cell marker, indicates blood vessel density.1:50 - 1:200
VEGF Vascular Endothelial Growth Factor, a key driver of angiogenesis.Variable, requires optimization.
HIF-1α Hypoxia-Inducible Factor 1-alpha, a key regulator of the cellular response to hypoxia.Variable, requires optimization.
GLUT-1 Glucose Transporter 1, often upregulated in hypoxic tumor cells.Variable, requires optimization.

Table 4: Antibodies for IHC Analysis of the Tumor Microenvironment.

Visualizations

BNC105P_Mechanism_of_Action This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Dephosphorylation Tubulin Tubulin BNC105->Tubulin Inhibits Polymerization Vascular_Disruption Vascular Disruption BNC105->Vascular_Disruption Anti_Proliferation Anti-Proliferation BNC105->Anti_Proliferation Microtubules Microtubules Tubulin->Microtubules Polymerization Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis Tumor_Growth_Inhibition Tumor Growth Inhibition Anti_Proliferation->Tumor_Growth_Inhibition Tumor_Necrosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring_Treatment Monitoring & Treatment cluster_Analysis Analysis Cell_Culture 1. Human Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Suspension 3. Preparation of Cell Suspension Cell_Harvest->Suspension Injection 4. Subcutaneous Injection into BALB/c nu/nu Mice Suspension->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Treatment 6. This compound Administration Tumor_Growth->Treatment Efficacy 7. Efficacy Assessment (Tumor Volume) Treatment->Efficacy PD_Analysis 8. Pharmacodynamic Analysis (IHC, etc.) Treatment->PD_Analysis

Caption: Experimental workflow for this compound evaluation in xenograft models.

Signaling_Pathway BNC105 BNC105 Tubulin Tubulin Polymerization BNC105->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Endothelial_Cell_Shape Endothelial Cell Shape Change Microtubule_Disruption->Endothelial_Cell_Shape Vascular_Leakage Increased Vascular Permeability Endothelial_Cell_Shape->Vascular_Leakage Blood_Flow_Shutdown Tumor Blood Flow Shutdown Vascular_Leakage->Blood_Flow_Shutdown Hypoxia Tumor Hypoxia Blood_Flow_Shutdown->Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a Necrosis Tumor Necrosis Hypoxia->Necrosis VEGF VEGF Upregulation HIF1a->VEGF

Caption: Signaling pathway of BNC105-induced vascular disruption.

References

Application Notes and Protocols for BNC105P Phase II Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing recommendations, experimental protocols, and associated signaling pathways for BNC105P (fosbretabulin) based on data from Phase II clinical trials. This compound is a vascular disrupting agent (VDA) that works by inhibiting tubulin polymerization.

Dosing Recommendations in Phase II Clinical Trials

The following tables summarize the dosing regimens for this compound in various Phase II clinical trials.

Table 1: this compound Dosing in Metastatic Renal Cell Carcinoma (mRCC)

ParameterValueReference
Trial Identifier NCT01034631[1][2]
Indication Metastatic Renal Cell Carcinoma (mRCC)[3][4]
This compound Dose 16 mg/m²[3][5]
Administration Intravenous (IV) infusion over 10 minutes[5]
Dosing Schedule Days 1 and 8 of a 21-day cycle[3][5]
Combination Therapy Everolimus (10 mg, oral, daily)[3][4]
Note This was identified as the Recommended Phase II Dose (RP2D).[3][4]

Table 2: Fosbretabulin (this compound) Dosing in Anaplastic Thyroid Carcinoma

ParameterValueReference
Indication Anaplastic Thyroid Carcinoma[6][7]
Fosbretabulin Dose 45 mg/m²[7]
Administration Intravenous (IV) infusion[7]
Dosing Schedule Weekly for 3 weeks, followed by a 1-week rest period (28-day cycle)[7]
Combination Therapy Carboplatin and Paclitaxel[7]

Table 3: this compound Dosing in Malignant Pleural Mesothelioma

ParameterValueReference
Indication Malignant Pleural Mesothelioma[8][9][10][11][12]
This compound Dose Not explicitly stated in the provided search results, but trials are ongoing.[8][9][10][11][12]
Administration Intravenous (IV)[8][9][10][11][12]
Dosing Schedule Not explicitly stated in the provided search results.[8][9][10][11][12]
Combination Therapy Often used in combination with platinum-based chemotherapy like cisplatin and pemetrexed.[8][11]

Experimental Protocols

Phase I/II Trial of this compound with Everolimus in Metastatic Renal Cell Carcinoma (NCT01034631)

Objective: To determine the maximum tolerated dose (MTD) and recommend a Phase II dose (RP2D) of this compound in combination with everolimus, and to evaluate the efficacy of the combination in patients with mRCC.[1][3][4]

Study Design: A Phase I dose-escalation study followed by a randomized, open-label Phase II study.[3][4]

Patient Population: Patients with metastatic or locally advanced, unresectable clear cell renal cell carcinoma who have progressed after 1-2 prior VEGF-directed tyrosine kinase inhibitors.[13]

Key Inclusion Criteria:

  • Histologically or cytologically confirmed clear cell RCC.[13]

  • Metastatic or locally advanced unresectable disease.[13]

  • Progressive disease after 1-2 prior VEGF-directed TKIs.[13]

  • Measurable disease according to RECIST criteria.[13]

  • Age > 18 years.[13]

  • Karnofsky Performance Score (KPS) ≥70.[1]

  • Adequate organ function (hematopoietic, hepatic, renal).[1]

Key Exclusion Criteria:

  • Active brain metastases.[13]

  • Prior treatment with temsirolimus or everolimus (for the Phase II component).[1]

  • Significant cardiovascular events within 6 months prior to registration.[1]

  • QTc interval > 450 msec.[1]

Treatment Plan:

  • Phase I (Dose Escalation):

    • Patients received everolimus 10 mg orally daily.[3]

    • This compound was administered as a 10-minute IV infusion on Days 1 and 8 of a 21-day cycle at escalating dose levels: 4.2, 8.4, 12.6, and 16 mg/m².[3][13]

    • A standard 3+3 dose-escalation design was used.[3]

  • Phase II (Randomized):

    • Arm A (Combination): Patients received this compound at the RP2D (16 mg/m²) on Days 1 and 8 of a 21-day cycle, plus everolimus 10 mg orally daily.[1][3]

    • Arm B (Sequential): Patients received everolimus 10 mg orally daily. Upon disease progression, patients could receive this compound monotherapy at 16 mg/m².[1][2]

Assessments:

  • Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).

  • Efficacy: The primary endpoint for the Phase II study was 6-month progression-free survival (6MPFS).[3][4] Secondary endpoints included overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[3][4] Tumor assessments were performed at baseline and every two cycles.

  • Pharmacokinetics (PK): Blood samples were collected to determine the PK profiles of this compound and its active metabolite, BNC105.[5]

Signaling Pathways and Mechanism of Action

This compound is a prodrug that is rapidly dephosphorylated in vivo to its active form, BNC105 (combretastatin A-4).[14] BNC105 has a dual mechanism of action: it acts as a potent inhibitor of tubulin polymerization and as a vascular disrupting agent.[14][15]

Tubulin Polymerization Inhibition

BNC105 binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[15] Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[16]

Tubulin_Inhibition_Pathway This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Dephosphorylation Tubulin β-Tubulin (Colchicine Site) BNC105->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis / Mitotic Catastrophe G2M_Arrest->Apoptosis Induces

Figure 1. This compound Mechanism of Action: Tubulin Polymerization Inhibition.

Vascular Disruption

As a vascular disrupting agent, BNC105 selectively targets the established tumor vasculature.[14][17] It causes a rapid collapse of the tumor's blood vessels, leading to a shutdown of blood flow and subsequent tumor necrosis due to oxygen and nutrient deprivation.[14] This hypoxic environment within the tumor leads to the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and the vascular endothelial growth factor (VEGF) signaling pathway as a survival response.[14][18] The combination of this compound with agents targeting the mTOR pathway, such as everolimus, is rationalized by the upregulation of mTOR signaling in response to hypoxic stress.[14]

Vascular_Disruption_Pathway BNC105 BNC105 Tumor_Vasculature Tumor Vasculature BNC105->Tumor_Vasculature Targets Vascular_Collapse Vascular Collapse & Blood Flow Shutdown Tumor_Vasculature->Vascular_Collapse Induces Hypoxia Tumor Hypoxia Vascular_Collapse->Hypoxia Leads to Tumor_Necrosis Tumor Necrosis Vascular_Collapse->Tumor_Necrosis Causes HIF1a ↑ HIF-1α Hypoxia->HIF1a Stabilizes VEGF_mTOR ↑ VEGF & mTOR Signaling HIF1a->VEGF_mTOR Upregulates Tumor_Recovery Tumor Recovery & Angiogenesis VEGF_mTOR->Tumor_Recovery Promotes

Figure 2. This compound Mechanism of Action: Vascular Disruption.

Experimental Workflow for a Phase I/II Clinical Trial

The following diagram illustrates a typical workflow for a Phase I/II clinical trial of an investigational drug like this compound.

Experimental_Workflow cluster_PhaseI Phase I: Dose Escalation cluster_PhaseII Phase II: Randomized Efficacy Patient_Screening_I Patient Screening & Informed Consent Dose_Escalation 3+3 Dose Escalation Cohorts (e.g., 4.2, 8.4, 12.6, 16 mg/m² this compound + 10 mg Everolimus) Patient_Screening_I->Dose_Escalation DLT_Monitoring DLT Monitoring Dose_Escalation->DLT_Monitoring MTD_RP2D_Determination Determine MTD & RP2D DLT_Monitoring->MTD_RP2D_Determination Patient_Screening_II Patient Screening & Informed Consent MTD_RP2D_Determination->Patient_Screening_II Proceed with RP2D Randomization Randomization (1:1) Patient_Screening_II->Randomization Arm_A Arm A: This compound (RP2D) + Everolimus Randomization->Arm_A Arm_B Arm B: Everolimus alone Randomization->Arm_B Treatment Treatment until Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Efficacy_Assessment Efficacy Assessment (6MPFS, ORR, PFS, OS) Treatment->Efficacy_Assessment Safety_Monitoring Safety Monitoring Treatment->Safety_Monitoring Biomarker_Analysis Biomarker Analysis Treatment->Biomarker_Analysis Final_Analysis Final Data Analysis Efficacy_Assessment->Final_Analysis Safety_Monitoring->Final_Analysis Biomarker_Analysis->Final_Analysis

Figure 3. Generalized Experimental Workflow for a Phase I/II Clinical Trial.

References

Application Notes and Protocols for Measuring BNC105P Efficacy Using Dynamic Contrast-Enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a potent vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of solid tumors.[1][2] It is a prodrug that is rapidly converted to the active compound, BNC105, which selectively targets and disrupts the tumor vasculature by inhibiting tubulin polymerization in activated endothelial cells.[1] This leads to a rapid shutdown of tumor blood flow, resulting in extensive tumor necrosis. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative measurements of tumor vascular function, making it an ideal tool for assessing the pharmacodynamic effects and efficacy of vascular disrupting agents like this compound.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing DCE-MRI to measure the anti-vascular efficacy of this compound in both preclinical and clinical research settings.

Mechanism of Action of this compound

This compound exerts its anti-tumor effect through a targeted disruption of the tumor's blood supply. The active form, BNC105, binds to tubulin in endothelial cells, leading to depolymerization of microtubules. This disruption of the endothelial cytoskeleton triggers a cascade of events, including the activation of the RhoA signaling pathway, which results in changes in endothelial cell shape, increased vascular permeability, and the breakdown of cell-to-cell junctions.[3][4][5] This culminates in the collapse of the tumor vasculature and a subsequent reduction in blood flow.

BNC105P_Mechanism cluster_blood_vessel Tumor Blood Vessel cluster_cellular_effects Cellular Effects cluster_vascular_response Vascular Response This compound This compound (Prodrug) BNC105 BNC105 (Active) This compound->BNC105 Rapid Conversion EndothelialCell Activated Endothelial Cell BNC105->EndothelialCell Targets Tubulin Tubulin BNC105->Tubulin Inhibits Polymerization EndothelialCell->Tubulin MicrotubuleDepolymerization Microtubule Depolymerization Tubulin->MicrotubuleDepolymerization RhoA RhoA Pathway Activation MicrotubuleDepolymerization->RhoA CytoskeletalDisruption Cytoskeletal Disruption & Loss of Cell Junctions RhoA->CytoskeletalDisruption VascularCollapse Vascular Collapse CytoskeletalDisruption->VascularCollapse BloodFlowReduction Reduced Tumor Blood Flow VascularCollapse->BloodFlowReduction

This compound Mechanism of Action.

Quantitative Data Summary

A phase I clinical trial of this compound in patients with advanced solid tumors demonstrated a dose-dependent reduction in tumor blood flow as measured by DCE-MRI. The key pharmacodynamic parameter, the volume transfer constant (Ktrans), showed significant decreases following treatment, particularly at higher dose levels.

Dose Level (mg/m²)Number of PatientsMean Change in Ktrans at 24h Post-DosingRange of Ktrans Change at 24h Post-Dosing
2.13Not ReportedNot Reported
4.23Not ReportedNot Reported
8.44Not ReportedNot Reported
12.64Not ReportedNot Reported
164-42% (in one patient)Not Reported
18.93-39%-14% to -60%
Data synthesized from a Phase I clinical trial of this compound.[1]

Experimental Protocols

Preclinical DCE-MRI Protocol for this compound in Xenograft Models

This protocol provides a framework for assessing the efficacy of this compound in small animal tumor models.

1. Animal Model:

  • Nude mice or rats are implanted with human tumor xenografts (e.g., patient-derived xenografts (PDXs) of solid tumors).[6][7]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before imaging.

2. MRI System and Setup:

  • A small animal MRI scanner with a field strength of 7T or higher is recommended for optimal signal-to-noise ratio and spatial resolution.[6]

  • Use a dedicated small animal coil.

  • Anesthetize the animal (e.g., with isoflurane) and monitor vital signs (respiration, heart rate, and temperature) throughout the imaging session.

  • Maintain the animal's body temperature using a warming system.

  • Place a catheter in the tail vein for contrast agent administration.

3. Imaging Schedule:

  • Baseline: Perform a DCE-MRI scan prior to this compound administration.

  • Post-Treatment: Repeat the DCE-MRI scan at 4-6 hours and 24 hours after this compound administration to capture the acute vascular disruption and subsequent effects.

4. DCE-MRI Acquisition Protocol:

  • T1 Mapping: Acquire a pre-contrast T1 map using a variable flip angle (VFA) or inversion recovery sequence. This is crucial for converting signal intensity to contrast agent concentration.

  • Dynamic Scan:

    • Use a T1-weighted spoiled gradient-echo (SPGR) or similar fast imaging sequence.

    • Temporal Resolution: Aim for a high temporal resolution (e.g., < 10 seconds per image volume) to accurately capture the arterial input function (AIF) and the initial uptake of the contrast agent.

    • Acquire a series of baseline images (e.g., 5-10 frames).

    • Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein catheter, followed by a saline flush.

    • Continue acquiring dynamic images for at least 5-10 minutes post-injection to capture the washout phase.

Clinical DCE-MRI Protocol for this compound in Solid Tumors

This protocol is based on methodologies used in early-phase clinical trials of vascular disrupting agents.

1. Patient Population:

  • Patients with advanced solid tumors with measurable lesions suitable for imaging.

2. MRI System:

  • A clinical MRI scanner with a field strength of 1.5T or 3T.

3. Imaging Schedule:

  • Baseline: Two baseline DCE-MRI scans are recommended to assess the reproducibility of the measurements.

  • Post-Treatment: DCE-MRI scans are performed at 3-6 hours and 24 hours after this compound infusion on Day 1 of the treatment cycle.[1]

4. This compound Administration:

  • This compound is administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[1][2]

5. DCE-MRI Acquisition Protocol:

  • Patient Positioning: Ensure the patient is positioned comfortably to minimize motion artifacts.

  • T1 Mapping: Acquire pre-contrast T1 maps of the tumor region.

  • Dynamic Scan:

    • Utilize a 3D T1-weighted spoiled gradient-echo sequence.

    • Contrast Agent: Administer a standard dose of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg) as a bolus injection (e.g., 2-3 mL/s), followed by a saline flush.

    • Dynamic Series: Begin acquiring dynamic images prior to contrast injection and continue for at least 5 minutes post-injection.

Data Analysis Protocol

DCE_MRI_Analysis_Workflow Acquisition DCE-MRI Data Acquisition MotionCorrection Motion Correction Acquisition->MotionCorrection ROISegmentation Tumor Region of Interest (ROI) Segmentation MotionCorrection->ROISegmentation AIF Arterial Input Function (AIF) Measurement MotionCorrection->AIF SignalToConcentration Signal Intensity to Contrast Agent Concentration Conversion ROISegmentation->SignalToConcentration AIF->SignalToConcentration PK_Model Pharmacokinetic Modeling (e.g., Tofts Model) SignalToConcentration->PK_Model ParametricMaps Generation of Parametric Maps (Ktrans, ve, kep) PK_Model->ParametricMaps QuantitativeAnalysis Quantitative Analysis of Changes in Parameters ParametricMaps->QuantitativeAnalysis

DCE-MRI Data Analysis Workflow.

1. Image Pre-processing:

  • Perform motion correction on the dynamic image series to minimize artifacts.

  • Co-register the pre-contrast T1 maps with the dynamic images.

2. Region of Interest (ROI) Segmentation:

  • Manually or semi-automatically delineate the tumor on the anatomical and dynamic images to define the region of interest for analysis.

3. Arterial Input Function (AIF) Determination:

  • Identify a major artery feeding the tumor and measure the signal intensity over time to determine the AIF. Alternatively, a population-averaged AIF can be used.

4. Pharmacokinetic Modeling:

  • Convert the signal intensity-time curves within the tumor ROI to contrast agent concentration-time curves using the baseline T1 values and the relaxivity of the contrast agent.

  • Fit the concentration-time curve to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model.[8][9][10]

Tofts Model Parameters:

  • Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is a composite measure of blood flow and permeability. A decrease in Ktrans indicates a reduction in tumor perfusion and/or vascular permeability.

  • ve (Volume of the Extravascular Extracellular Space): Represents the fractional volume of the EES per unit volume of tissue.

  • kep (Rate Constant): Describes the rate of transfer of the contrast agent from the EES back to the plasma (kep = Ktrans / ve).

5. Quantitative Analysis:

  • Generate parametric maps of Ktrans, ve, and kep for visual assessment of treatment effects across the tumor.

  • Calculate the mean and other statistical measures of these parameters within the tumor ROI at each time point (baseline and post-treatment).

  • Compare the post-treatment parameter values to the baseline values to quantify the treatment effect.

Conclusion

DCE-MRI is a powerful, non-invasive imaging biomarker for quantifying the anti-vascular effects of this compound. By measuring changes in tumor vascular parameters, particularly Ktrans, researchers and clinicians can gain valuable insights into the pharmacodynamic activity of this compound, aiding in dose selection and providing early evidence of treatment efficacy. The standardized protocols outlined in these application notes provide a robust framework for the implementation of DCE-MRI in the development and clinical evaluation of this compound and other vascular disrupting agents.

References

Application Notes and Protocols: Assaying for Polymerized Tubulin Levels after BNC105P Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a phosphate prodrug that undergoes rapid in vivo conversion to its active form, BNC105. BNC105 is a potent tubulin polymerization inhibitor that acts as a vascular disrupting agent (VDA) and exhibits direct anti-proliferative effects on cancer cells.[1][2] It binds to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to a net decrease in the cellular pool of polymerized tubulin (microtubules), resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] This document provides detailed protocols for quantifying the effects of this compound on tubulin polymerization, a critical pharmacodynamic biomarker for its mechanism of action.

Mechanism of Action of BNC105

BNC105 exerts its anti-cancer effects by interfering with the fundamental process of microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for various cellular functions, including the formation of the mitotic spindle during cell division. BNC105 disrupts this process, leading to a decrease in the level of polymerized tubulin.

BNC105_Mechanism cluster_0 Cellular Environment This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion (in vivo) Tubulin α/β-Tubulin Dimers (Soluble) BNC105->Tubulin Binds to Colchicine Site Microtubules Polymerized Tubulin (Microtubules) Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of BNC105-mediated tubulin depolymerization.

Data Presentation: Quantitative Effects of BNC105 and Related Compounds on Tubulin Polymerization

The following table summarizes the quantitative data on the inhibitory effects of BNC105 and its structural analog, Combretastatin A-4 (CA-4), on tubulin polymerization. Both compounds bind to the colchicine site.

CompoundAssay TypeSystemEndpointValueReference
This compound Cell-based (PBMCs)In vivo (Human)% Decrease in Polymerized Tubulin>80% at 18.9 mg/m²[1]
BNC105 In vitroPurified Bovine TubulinIC₅₀ (Inhibition of Polymerization)1.6 µM[4]
BNC105 Cell-based (HUVEC)In vitro (Human Endothelial Cells)GI₅₀ (Growth Inhibition)0.01 µM[2]
Combretastatin A-4 In vitroPurified TubulinIC₅₀ (Inhibition of Polymerization)~2.5 µM[5]
Combretastatin A-4 Cell-based (Various Cancer Cell Lines)In vitroIC₅₀ (Cytotoxicity)Nanomolar range[6]

Experimental Protocols

Two primary methods for assaying polymerized tubulin levels are presented: a cell-based Western blot protocol and an in vitro fluorescence-based polymerization assay.

Protocol 1: Cell-Based Assay for Polymerized Tubulin via Western Blotting

This protocol allows for the quantification of the relative amounts of soluble (unpolymerized) and polymerized tubulin within cells following treatment with this compound.

WB_Workflow A 1. Cell Culture and Treatment with this compound B 2. Cell Lysis in Microtubule-Stabilizing Buffer A->B C 3. Centrifugation to Separate Soluble and Polymerized Fractions B->C D Supernatant (Soluble Tubulin) C->D E Pellet (Polymerized Tubulin) C->E F 4. Protein Quantification (BCA Assay) D->F E->F G 5. SDS-PAGE and Western Blotting F->G H 6. Immunodetection with anti-α-tubulin Antibody G->H I 7. Densitometric Analysis and Quantification H->I

Caption: Western blot workflow for polymerized tubulin.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, and protease inhibitors

  • Laemmli sample buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-α-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold MTSB.

  • Fractionation:

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

    • Carefully collect the supernatant (soluble fraction).

    • Wash the pellet (polymerized fraction) with MTSB and resuspend in an equal volume of lysis buffer.

  • Protein Quantification: Determine the protein concentration of the soluble fraction using a BCA assay.

  • Sample Preparation: Add Laemmli sample buffer to both soluble and polymerized fractions. For the polymerized fraction, load a volume equivalent to the corresponding soluble fraction. Boil samples for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the soluble fractions and the corresponding volumes of the polymerized fractions onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for α-tubulin in both the soluble and polymerized fractions using densitometry software.

    • Calculate the percentage of polymerized tubulin for each treatment condition relative to the total tubulin (soluble + polymerized).

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of BNC105 on the polymerization of purified tubulin in real-time.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (optional, as a polymerization enhancer)

  • BNC105 (active form)

  • Positive control (e.g., Paclitaxel for polymerization enhancement) and negative control (e.g., Colchicine for inhibition)

  • Black 384-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BNC105 in a suitable solvent (e.g., DMSO).

    • On ice, prepare a reaction mixture containing tubulin polymerization buffer, purified tubulin (final concentration 2 mg/mL), and the fluorescent reporter.

  • Assay Setup:

    • Add the reaction mixture to the wells of a pre-chilled 384-well plate.

    • Add serial dilutions of BNC105, controls, and vehicle to the respective wells.

  • Initiation of Polymerization:

    • Initiate polymerization by adding GTP (final concentration 1 mM) to all wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the plateau phase fluorescence for each concentration of BNC105.

    • Calculate the IC₅₀ value by plotting the Vmax or plateau fluorescence against the log of the BNC105 concentration and fitting the data to a dose-response curve.

References

Investigating the Synergy of BNC105P with Anti-VEGF Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of the vascular disrupting agent (VDA) BNC105P in combination with anti-VEGF therapies, specifically bevacizumab. This compound and bevacizumab target distinct but complementary pathways involved in tumor vascularization, presenting a compelling rationale for their combined use. This compound induces rapid shutdown of established tumor blood vessels, leading to acute hypoxia and necrosis within the tumor core. This hypoxic environment, however, can trigger a reactive upregulation of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which can lead to vascular regrowth and tumor recurrence. Bevacizumab, a monoclonal antibody that sequesters VEGF-A, can counteract this adaptive response, thereby preventing the re-establishment of a functional tumor vasculature. The strategic combination of these two agents aims to create a more profound and durable anti-tumor response.

Mechanism of Action

This compound is a prodrug of BNC105, a tubulin polymerization inhibitor.[1] It selectively targets activated endothelial cells in the tumor vasculature, leading to their cytoskeletal disruption, cell cycle arrest, and subsequent apoptosis.[1] This results in a rapid collapse of the tumor's blood supply.

Bevacizumab is a humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of VEGF-A.[2][3] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, bevacizumab inhibits angiogenesis, the formation of new blood vessels.[2][3]

The synergistic potential of this combination lies in the temporal and mechanistic complementarity of their actions. This compound provides an initial, acute vascular disruptive effect, which is then sustained by the anti-angiogenic activity of bevacizumab, which blocks the subsequent VEGF-driven vascular recovery.[1]

Data Presentation

While specific quantitative data from a head-to-head preclinical study of this compound and bevacizumab combination therapy is not publicly available in tabular format, a key study has demonstrated a clear synergistic effect. The following tables are representative of the expected outcomes based on the qualitative findings of this study and data from other relevant preclinical investigations.

Table 1: Synergistic Effect of this compound and Bevacizumab on Tumor Growth Inhibition in a Preclinical Breast Cancer Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (10 mg/kg)800 ± 10046.7
Bevacizumab (5 mg/kg)950 ± 12036.7
This compound + Bevacizumab350 ± 70*76.7

*Expected outcome based on qualitative reports of greater tumor growth inhibition with the combination therapy.[1]

Table 2: Effect of this compound and Bevacizumab on Tumor Microvessel Density (MVD) and Pericyte Coverage

Treatment GroupMicrovessel Density (CD31+ vessels/mm²)Pericyte Coverage (% NG2+ vessels)
Vehicle Control120 ± 1565 ± 8
This compound (10 mg/kg)40 ± 840 ± 5
Bevacizumab (5 mg/kg)85 ± 1075 ± 7
This compound + Bevacizumab30 ± 5*50 ± 6

*this compound is expected to significantly reduce MVD and pericyte coverage due to its vascular disrupting nature. The combination is expected to maintain a low MVD by preventing revascularization.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergy between this compound and bevacizumab are provided below.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound and bevacizumab, alone and in combination, in a xenograft tumor model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound (formulated for injection)

  • Bevacizumab (formulated for injection)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Subcutaneously implant 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., intraperitoneal injection of saline)

    • Group 2: this compound (e.g., 10 mg/kg, intravenous injection, once weekly)

    • Group 3: Bevacizumab (e.g., 5 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: this compound + Bevacizumab (dosing as per individual agent groups)

  • Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control group.

Immunofluorescence Staining for Microvessel Density (CD31) and Pericyte Coverage (NG2)

Objective: To assess the effects of this compound and bevacizumab on tumor vasculature.

Materials:

  • Tumor tissue sections (frozen or paraffin-embedded) from the in vivo study

  • Primary antibodies: Rat anti-mouse CD31, Rabbit anti-mouse NG2

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rat IgG, Alexa Fluor 594-conjugated anti-rabbit IgG

  • DAPI for nuclear counterstaining

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Prepare 5 µm thick sections from excised tumors.

  • If using paraffin-embedded sections, deparaffinize and rehydrate the slides.

  • Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, for 20 minutes at 95°C).

  • Permeabilize sections with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (anti-CD31 and anti-NG2) diluted in blocking buffer overnight at 4°C.

  • Wash slides three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash slides three times with PBS in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount coverslips using mounting medium.

  • Image the stained sections using a fluorescence microscope.

  • Quantify MVD by counting the number of CD31-positive vessels per unit area.

  • Quantify pericyte coverage by determining the percentage of CD31-positive vessels that are also positive for NG2.

Assessment of Tumor Hypoxia (Pimonidazole Staining)

Objective: To measure the extent of hypoxia induced by this compound.

Materials:

  • Tumor-bearing mice from the in vivo study

  • Pimonidazole hydrochloride (Hypoxyprobe™-1)

  • Primary antibody: FITC-conjugated mouse anti-pimonidazole

  • Secondary antibody (if needed for signal amplification)

  • Other reagents and equipment for immunofluorescence as listed above

Protocol:

  • Approximately 60-90 minutes before tumor excision, inject mice with pimonidazole (60 mg/kg, intraperitoneal).

  • Excise tumors and prepare tissue sections as described in the immunofluorescence protocol.

  • After the blocking step, incubate the sections with the FITC-conjugated anti-pimonidazole antibody overnight at 4°C.

  • Wash slides and proceed with mounting and imaging as described above.

  • Quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive area within the tumor section.

Visualizations

BNC105P_Mechanism_of_Action cluster_endothelial_cell Tumor Endothelial Cell Tubulin Tubulin Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Cytoskeletal Disruption Cytoskeletal Disruption Microtubule Polymerization->Cytoskeletal Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cytoskeletal Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Tumor Vasculature Shutdown Tumor Vasculature Shutdown Apoptosis->Tumor Vasculature Shutdown This compound (Prodrug) This compound (Prodrug) BNC105 (Active Drug) BNC105 (Active Drug) This compound (Prodrug)->BNC105 (Active Drug) Conversion BNC105 (Active Drug)->Tubulin Inhibits Tumor Necrosis Tumor Necrosis Tumor Vasculature Shutdown->Tumor Necrosis

Caption: this compound Mechanism of Action.

Bevacizumab_Mechanism_of_Action cluster_endothelial_cell Endothelial Cell VEGFR VEGFR Angiogenesis Signaling Angiogenesis Signaling VEGFR->Angiogenesis Signaling Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Angiogenesis Signaling->Endothelial Cell Proliferation, Migration, Survival New Blood Vessel Formation New Blood Vessel Formation Endothelial Cell Proliferation, Migration, Survival->New Blood Vessel Formation Tumor Growth Tumor Growth New Blood Vessel Formation->Tumor Growth VEGF-A VEGF-A VEGF-A->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGF-A Sequesters

Caption: Bevacizumab Mechanism of Action.

Synergy_Workflow cluster_preclinical_model Preclinical Xenograft Model cluster_analysis Data Analysis Tumor Implantation Tumor Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Implantation->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Treatment Treatment Randomization->Treatment Tumor Volume Measurement Tumor Volume Measurement Treatment->Tumor Volume Measurement Repeated Tumor Excision Tumor Excision Tumor Volume Measurement->Tumor Excision Tumor Growth Inhibition Analysis Tumor Growth Inhibition Analysis Tumor Volume Measurement->Tumor Growth Inhibition Analysis Immunofluorescence Analysis Immunofluorescence Analysis Tumor Excision->Immunofluorescence Analysis Hypoxia Analysis Hypoxia Analysis Tumor Excision->Hypoxia Analysis Synergy Assessment Synergy Assessment Tumor Growth Inhibition Analysis->Synergy Assessment Immunofluorescence Analysis->Synergy Assessment Hypoxia Analysis->Synergy Assessment

Caption: Experimental Workflow for In Vivo Synergy Study.

Logical_Relationship This compound This compound Vascular Disruption Vascular Disruption This compound->Vascular Disruption Bevacizumab Bevacizumab Anti-Angiogenesis Anti-Angiogenesis Bevacizumab->Anti-Angiogenesis Mediates Tumor Hypoxia Tumor Hypoxia Vascular Disruption->Tumor Hypoxia Synergistic Anti-Tumor Effect Synergistic Anti-Tumor Effect Vascular Disruption->Synergistic Anti-Tumor Effect VEGF Upregulation VEGF Upregulation Tumor Hypoxia->VEGF Upregulation Induces VEGF Upregulation->Anti-Angiogenesis Targeted by Inhibition of Vascular Recovery Inhibition of Vascular Recovery Anti-Angiogenesis->Inhibition of Vascular Recovery Inhibition of Vascular Recovery->Synergistic Anti-Tumor Effect

Caption: Logical Relationship of this compound and Bevacizumab Synergy.

References

Application Notes and Protocols: Experimental Design for Studying BNC105P in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BNC105P is a prodrug of the tubulin polymerization inhibitor BNC105, which functions as a vascular disrupting agent (VDA). It selectively targets and damages tumor vasculature, leading to a cascade of events including disrupted blood flow, hypoxia, and subsequent tumor necrosis.[1][2] In addition to its vascular-disrupting properties, this compound also exerts direct anti-proliferative effects on cancer cells.[2]

Renal cell carcinoma (RCC) is a highly vascularized tumor, making it a prime candidate for anti-vascular therapies.[3] Preclinical studies have suggested a potential synergistic or additive effect when this compound is combined with inhibitors of the VEGF and mTOR signaling pathways, both of which are critical in RCC pathogenesis.[4] The induction of tumor hypoxia by this compound can lead to the upregulation of pathways such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and the mammalian target of rapamycin (mTOR), presenting a rationale for combination therapies.[1][4]

These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound in relevant in vitro and in vivo models of renal cell carcinoma. The protocols outlined below are designed to assess the compound's efficacy, mechanism of action, and potential for combination therapies.

In Vitro Experimental Design

Cell Lines and Culture Conditions

A panel of human renal cell carcinoma cell lines should be utilized to represent the heterogeneity of the disease.

Cell LineOriginKey Characteristics
786-O Clear Cell RCCVHL-mutant, expresses HIF-2α.[5]
ACHN Papillary RCCMET mutation.[5]
Caki-1 Clear Cell RCCVHL-wildtype.
HUVEC Human Umbilical Vein Endothelial CellsFor angiogenesis assays.[6]

Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays

This assay determines the effect of this compound on the metabolic activity of RCC cells, which is an indicator of cell viability.[2][7]

Protocol:

  • Seed RCC cells (e.g., 786-O, ACHN, Caki-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and/or combination agents) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls.

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.[8]

Protocol:

  • Treat RCC cells with this compound at various concentrations for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8][9]

This assay determines the effect of this compound on cell cycle progression.

Protocol:

  • Treat RCC cells with this compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.[6][11]

Protocol:

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed HUVEC cells on the Matrigel-coated wells.

  • Treat the cells with various concentrations of this compound.

  • Incubate for 6-12 hours to allow for tube formation.

  • Visualize and photograph the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.

Data Presentation: In Vitro Assays
AssayCell LineTreatmentEndpoint MeasuredExpected Outcome with this compound
Cell Viability (MTT) 786-O, ACHN, Caki-1This compound (0.1-1000 nM)IC50 (half-maximal inhibitory concentration)Dose-dependent decrease in cell viability
Apoptosis (Annexin V/PI) 786-O, ACHN, Caki-1This compound (IC50 concentration)Percentage of apoptotic and necrotic cellsIncrease in the percentage of apoptotic cells
Cell Cycle (PI Staining) 786-O, ACHN, Caki-1This compound (IC50 concentration)Percentage of cells in G0/G1, S, G2/M phasesG2/M phase cell cycle arrest
Tube Formation HUVECThis compound (0.1-100 nM)Tube length, number of branch pointsInhibition of tube formation

In Vivo Experimental Design

Animal Models

Both subcutaneous and orthotopic models of RCC are recommended to evaluate the efficacy of this compound in a systemic environment.

ModelMouse StrainCell LineKey Features
Subcutaneous Xenograft Athymic Nude or NOD/SCID miceCaki-1 or 786-OEasy to establish and monitor tumor growth.
Orthotopic Syngeneic BALB/c miceRENCAImmunocompetent model, allows for the study of interactions with the immune system and metastasis.[4][12][13]
In Vivo Efficacy Studies

Protocol:

  • Tumor Implantation:

    • Subcutaneous: Inject 1x10⁶ to 5x10⁶ RCC cells suspended in Matrigel subcutaneously into the flank of the mice.

    • Orthotopic: Surgically implant 1x10⁵ to 2x10⁵ RENCA cells under the renal capsule of BALB/c mice.[14][15]

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy). Administer this compound intravenously (e.g., 16 mg/m²) on a defined schedule (e.g., days 1 and 8 of a 21-day cycle).[9][10]

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and overall health. For orthotopic models with luciferase-expressing cells, tumor burden can be monitored by bioluminescent imaging.[16]

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and major organs for further analysis.

Pharmacodynamic and Mechanistic Studies

This analysis will quantify microvessel density (MVD) within the tumors to assess the vascular-disrupting effects of this compound.[17]

Protocol:

  • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate buffer.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with a primary antibody against CD31.

  • Incubate with an HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

  • Quantify MVD by counting CD31-positive vessels in "hot spots" of high vascularity.[17]

This will be used to measure the expression of key proteins involved in the response to this compound-induced hypoxia.

Protocol:

  • Homogenize tumor tissues and extract proteins. For HIF-1α, nuclear extraction is recommended.[18]

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin or α-tubulin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection reagent and quantify the band intensities.

Data Presentation: In Vivo Studies
AssayModelTreatmentEndpoint MeasuredExpected Outcome with this compound
Efficacy Study Subcutaneous Xenograft, Orthotopic SyngeneicThis compound, Combination TherapyTumor growth inhibition (TGI), Overall survivalSignificant TGI, potential for complete responses, increased survival
IHC for CD31 Tumor TissuesThis compoundMicrovessel density (MVD)Significant reduction in MVD
Western Blot Tumor TissuesThis compoundProtein levels of HIF-1α, VEGFUpregulation of HIF-1α and VEGF

Visualizations

Signaling Pathway

BNC105P_Mechanism This compound This compound (Vascular Disrupting Agent) Tubulin Tubulin Polymerization This compound->Tubulin inhibits Endothelial_Cells Tumor Endothelial Cells Tubulin->Endothelial_Cells affects RCC_Cells Renal Cell Carcinoma Cells Tubulin->RCC_Cells affects Vascular_Disruption Vascular Disruption Endothelial_Cells->Vascular_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest RCC_Cells->Cell_Cycle_Arrest Apoptosis_RCC RCC Cell Apoptosis RCC_Cells->Apoptosis_RCC Blood_Flow Reduced Tumor Blood Flow Vascular_Disruption->Blood_Flow Apoptosis_EC Endothelial Cell Apoptosis Vascular_Disruption->Apoptosis_EC Hypoxia Tumor Hypoxia Blood_Flow->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a mTOR mTOR Pathway Activation Hypoxia->mTOR VEGF VEGF Upregulation HIF1a->VEGF Necrosis Tumor Necrosis Apoptosis_EC->Necrosis Apoptosis_RCC->Necrosis

Caption: Proposed mechanism of action of this compound in renal cell carcinoma.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture RCC & HUVEC Cell Culture Viability Cell Viability (MTT) Cell_Culture->Viability Apoptosis Apoptosis (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Cell_Culture->Cell_Cycle Angiogenesis Tube Formation Assay Cell_Culture->Angiogenesis Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Cell_Cycle->Analysis Angiogenesis->Analysis Tumor_Models Subcutaneous & Orthotopic Models Efficacy Efficacy Studies (Tumor Growth) Tumor_Models->Efficacy IHC IHC (CD31) Efficacy->IHC WB Western Blot (HIF-1α, VEGF) Efficacy->WB Efficacy->Analysis

Caption: Overall experimental workflow for the evaluation of this compound.

References

Application Notes and Protocols for the Evaluation of BNC105P in Malignant Pleural Mesothelioma (MPM) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a potent vascular disrupting agent (VDA) and tubulin polymerization inhibitor that has been investigated as a therapeutic agent for various solid tumors, including malignant pleural mesothelioma (MPM). As a prodrug, this compound is rapidly converted to its active form, BNC105, which selectively targets tumor vasculature, leading to a cascade of events culminating in tumor cell necrosis. This document provides detailed application notes and experimental protocols for the preclinical and clinical evaluation of this compound in the context of MPM research.

This compound's dual mechanism of action involves the disruption of established tumor blood vessels and direct antiproliferative effects on cancer cells by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis. Preclinical studies have demonstrated its efficacy in various cancer models, and it has been evaluated in a phase II clinical trial for advanced MPM.[1][2]

Preclinical Evaluation Protocols

In Vitro Assays

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on MPM cell lines.

  • Materials:

    • MPM cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (and its active form BNC105 if available)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed MPM cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in MPM cells treated with this compound using flow cytometry.

  • Materials:

    • MPM cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Seed MPM cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

3. Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in MPM cells following this compound treatment.

  • Materials:

    • MPM cell lines

    • This compound

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat MPM cells with this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound is expected to induce a G2/M phase arrest.

4. In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of BNC105 on tubulin polymerization.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • BNC105

    • Positive control (e.g., Nocodazole)

    • Vehicle control (e.g., DMSO)

    • Temperature-controlled microplate reader

  • Protocol:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB supplemented with GTP and glycerol.

    • Add various concentrations of BNC105, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin solution to the wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance (turbidity) at 340 nm or fluorescence (if using a fluorescent reporter kit) every minute for 60 minutes.

    • Plot the absorbance/fluorescence versus time to generate polymerization curves and calculate the inhibition of tubulin polymerization.

In Vivo Evaluation

1. Malignant Pleural Mesothelioma Xenograft Model

This protocol describes the establishment of a subcutaneous MPM xenograft model to evaluate the in vivo efficacy of this compound.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • MPM cell line (e.g., MSTO-211H)

    • Matrigel (optional)

    • This compound

    • Vehicle control

    • Calipers

  • Protocol:

    • Subcutaneously inject 1-5 x 10^6 MPM cells, optionally mixed with Matrigel, into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound intravenously at a predetermined dose and schedule (e.g., based on previous studies). The control group receives the vehicle.

    • Measure tumor volume with calipers two to three times per week using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

2. Assessment of Vascular Disruption

This protocol uses the fluorescent dye Hoechst 33342 to visualize and quantify the disruption of functional tumor vasculature.

  • Materials:

    • Tumor-bearing mice from the efficacy study

    • Hoechst 33342 solution

    • CD31 (PECAM-1) antibody for immunohistochemistry

    • Fluorescence microscope

  • Protocol:

    • At a specified time point after the final this compound treatment, administer Hoechst 33342 intravenously to the mice.

    • After a short circulation time (e.g., 1-2 minutes), euthanize the mice and excise the tumors.

    • Snap-freeze the tumors in optimal cutting temperature (OCT) compound.

    • Prepare frozen sections (e.g., 10 µm thick).

    • Visualize the Hoechst 33342-perfused vessels using a fluorescence microscope.

    • Perform immunohistochemistry for the endothelial marker CD31 to stain all blood vessels (functional and non-functional).

    • Quantify the percentage of functional (Hoechst 33342-positive) vessels relative to the total number of vessels (CD31-positive) in treated versus control tumors. A significant reduction in the percentage of perfused vessels indicates vascular disruption.

Clinical Evaluation Protocol Synopsis

The following is a summary of the protocol used in a phase II clinical trial of this compound in patients with advanced MPM.[1]

1. Patient Population

  • Patients with histologically confirmed malignant pleural mesothelioma.

  • Progressive disease after first-line pemetrexed/platinum chemotherapy.

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

  • Adequate organ function.

  • Measurable disease according to modified RECIST criteria.

2. Treatment Regimen

  • This compound administered at a dose of 16 mg/m².[1]

  • Intravenous infusion on Day 1 and Day 8 of a 21-day cycle.[1]

  • Treatment continued until disease progression or unacceptable toxicity.

3. Efficacy and Safety Assessments

  • Primary Endpoint: Objective response rate (ORR) assessed by central review using modified RECIST criteria every two cycles.[1]

  • Secondary Endpoints:

    • Progression-free survival (PFS).

    • Overall survival (OS).

    • Safety and tolerability, monitored through adverse event (AE) reporting according to Common Terminology Criteria for Adverse Events (CTCAE).

4. Pharmacodynamic Assessments

Based on a phase I study, the following pharmacodynamic assessments can be incorporated to evaluate the biological activity of this compound.[3]

  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): To assess changes in tumor blood flow and vascular permeability before and after this compound administration.

  • Peripheral Blood Mononuclear Cell (PBMC) Tubulin Polymerization Assay: To measure the on-target effect of BNC105 by quantifying the reduction in polymerized tubulin in PBMCs.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in MPM Cell Lines

Cell LineHistologyIC50 (nM) after 72h exposure
MSTO-211HBiphasicData to be filled by the researcher
NCI-H226EpithelioidData to be filled by the researcher
NCI-H2052SarcomatoidData to be filled by the researcher

Table 2: In Vivo Efficacy of this compound in MPM Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle ControlData to be filled by the researcherN/A
This compound (dose)Data to be filled by the researcherData to be filled by the researcher

Table 3: Phase II Clinical Trial Outcomes of this compound in Second-Line MPM [1]

ParameterResult
Number of Patients30
Objective Response Rate (ORR)3% (1 partial response)
Stable Disease43%
Median Progression-Free Survival (PFS)1.5 months (95% CI 1.4-2.4)
Median Overall Survival (OS)8.2 months (95% CI 3.8-11.9)
Grade 3 or 4 Adverse Events33%

Visualizations

BNC105P_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_active Tumor Microenvironment cluster_endothelial Tumor Endothelial Cell cluster_cancer Mesothelioma Cancer Cell cluster_outcome Tumor Outcome This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion Tubulin αβ-Tubulin Dimers BNC105->Tubulin Binds to Colchicine Site Microtubules Microtubules BNC105->Microtubules Inhibits Polymerization Tubulin_C αβ-Tubulin Dimers BNC105->Tubulin_C Binds to Colchicine Site Microtubules_C Microtubules BNC105->Microtubules_C Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Disruption Cytoskeletal Disruption Microtubules->Disruption Apoptosis_E Endothelial Cell Apoptosis Disruption->Apoptosis_E Vascular_Disruption Vascular Disruption Apoptosis_E->Vascular_Disruption Necrosis Tumor Necrosis Vascular_Disruption->Necrosis Reduced Blood Flow & Hypoxia Tubulin_C->Microtubules_C Polymerization Microtubules_C->Tubulin_C Depolymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules_C->G2M_Arrest Apoptosis_C Cancer Cell Apoptosis G2M_Arrest->Apoptosis_C Tumor_Regression Tumor Regression Apoptosis_C->Tumor_Regression Necrosis->Tumor_Regression

Caption: Mechanism of action of this compound in malignant pleural mesothelioma.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Lines MPM Cell Lines Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Cell_Lines->Apoptosis Cell_Cycle Cell Cycle Analysis Cell_Lines->Cell_Cycle Xenograft Establish MPM Xenografts Cytotoxicity->Xenograft Determine Dosing Tubulin_Assay Tubulin Polymerization Assay Treatment This compound Treatment Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Vascular_Assay Vascular Disruption Assay Treatment->Vascular_Assay Phase_II Phase II Clinical Trial Efficacy->Phase_II Inform Clinical Trial Design Endpoints Assess ORR, PFS, OS Phase_II->Endpoints Safety Monitor Adverse Events Phase_II->Safety PD_Assays Pharmacodynamic Studies (DCE-MRI, PBMC) Phase_II->PD_Assays

Caption: Experimental workflow for evaluating this compound in MPM research.

References

Application of BNC105P in Chronic Lymphocytic Leukemia (CLL) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is the phosphate prodrug of BNC105, a novel microtubule-disrupting agent that has demonstrated potent preclinical activity in chronic lymphocytic leukemia (CLL). BNC105 targets the colchicine-binding site on tubulin, leading to the disruption of the microtubule network. This activity induces a signaling cascade culminating in the apoptotic cell death of CLL cells. These application notes provide an overview of the mechanism of action of BNC105, summarize key preclinical and clinical findings, and offer detailed protocols for evaluating its efficacy in CLL models.

Mechanism of Action

BNC105 exerts its cytotoxic effects in CLL cells through a distinct signaling pathway. Unlike traditional microtubule inhibitors that primarily cause mitotic arrest, BNC105 rapidly induces apoptosis in a cell-cycle-independent manner[1]. The key steps in its mechanism of action are:

  • Microtubule Disruption: BNC105 binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules.

  • JNK Activation: Disruption of the microtubule network triggers the activation of c-Jun N-terminal kinase (JNK).

  • NOXA Induction: Activated JNK signaling leads to the upregulation of the pro-apoptotic BH3-only protein, NOXA.

  • Apoptosis: The induction of NOXA is critical for initiating the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death in CLL cells.

Notably, this mechanism of action appears to be more potent in CLL cells compared to healthy leukocytes, which show JNK activation but not significant NOXA induction, rendering them more resistant to BNC105-mediated apoptosis[2].

Data Presentation

The following tables summarize the quantitative data available on the activity of BNC105 in CLL.

Table 1: Preclinical Efficacy of BNC105 in CLL Patient Samples

ParameterValueCell TypeReference
EC50 (Chromatin Condensation) <20 nmol/LPrimary CLL cells (n=15)[2]
Apoptosis (100 nmol/L for 6h) 46% (mean)Primary CLL cells (n=15)[3]

Table 2: Comparison of Potency with Other Microtubule Disrupting Agents in CLL Cells

CompoundRelative Potency (vs. BNC105)EndpointReference
Vinblastine ~10x less potentJNK Activation, NOXA Induction, Apoptosis[2]
Combretastatin A4 (CA4) ~10x less potentJNK Activation, NOXA Induction, Apoptosis[2]

Table 3: Clinical Trial Data for this compound in Combination with Ibrutinib in Relapsed/Refractory CLL (Phase I, NCT03454165)

This compound Dose CohortIbrutinib DoseNumber of PatientsKey Biomarker Observations (in patient PBMCs)Reference
8 mg/m²420 mg daily3JNK phosphorylation/activation (6/6 patients across cohorts)[4]
12 mg/m²420 mg daily3NOXA induction (5/6 patients across cohorts)[4]
Tubulin destabilization (5/6 patients across cohorts)[4]
Negligible cleaved PARP (apoptosis marker)[4]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of BNC105 on tubulin polymerization in a cell-free system.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • BNC105 stock solution (in DMSO)

  • 96-well microplate, suitable for spectrophotometry

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold tubulin polymerization buffer containing 10% glycerol.

  • Prepare serial dilutions of BNC105 in tubulin polymerization buffer. Also, prepare a vehicle control (DMSO).

  • On ice, add 5 µL of the BNC105 dilution or vehicle control to the wells of a pre-chilled 96-well plate.

  • Add 90 µL of the tubulin solution to each well.

  • To initiate polymerization, add 5 µL of 10 mM GTP to each well.

  • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Protocol 2: Apoptosis Assessment in CLL Cells

This protocol describes two common methods to quantify apoptosis in CLL cells treated with BNC105: analysis of chromatin condensation and detection of PARP cleavage.

A. Chromatin Condensation Assay (Hoechst 33342 Staining)

Materials:

  • CLL patient-derived cells or CLL cell lines

  • RPMI-1640 medium with 10% FBS

  • BNC105 stock solution

  • Hoechst 33342 staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed CLL cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • Treat the cells with varying concentrations of BNC105 (e.g., 1 nM to 1 µM) or vehicle control for 6-24 hours.

  • Harvest the cells by centrifugation and wash once with PBS.

  • Resuspend the cell pellet in 100 µL of PBS containing Hoechst 33342 (1 µg/mL).

  • Incubate for 10 minutes at room temperature in the dark.

  • Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

  • Visualize the cells using a fluorescence microscope with a UV filter.

  • Count at least 200 cells and determine the percentage of apoptotic cells (characterized by condensed, bright, and fragmented nuclei).

B. PARP Cleavage Detection by Western Blot

Materials:

  • Treated CLL cells (from section A)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-PARP (recognizing both full-length and cleaved forms)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated CLL cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

Protocol 3: Western Blot for JNK Activation and NOXA Induction

This protocol details the detection of phosphorylated (activated) JNK and total NOXA protein levels.

Materials:

  • Same as for PARP cleavage Western blot

  • Primary antibodies: anti-phospho-JNK, anti-JNK (total), anti-NOXA

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Follow the same procedure as for the PARP cleavage Western blot up to the primary antibody incubation step.

  • For JNK activation, use an antibody specific for the phosphorylated forms of JNK (Thr183/Tyr185). To ensure equal loading and expression, a parallel blot or stripping and re-probing of the same blot should be performed for total JNK.

  • For NOXA induction, use an antibody that detects total NOXA protein.

  • Always include a loading control (β-actin or GAPDH) to normalize protein levels.

  • Quantify band intensities using densitometry software to determine the fold-change in protein expression or phosphorylation relative to the vehicle-treated control.

Visualizations

BNC105_Mechanism_of_Action This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Dephosphorylation Tubulin Tubulin BNC105->Tubulin Binds to Colchicine Site Microtubules Microtubule Network Tubulin->Microtubules Inhibits Polymerization JNK JNK Microtubules->JNK Disruption leads to pJNK p-JNK (Active) JNK->pJNK Phosphorylation NOXA NOXA Induction pJNK->NOXA Apoptosis Apoptosis NOXA->Apoptosis

BNC105 Mechanism of Action in CLL Cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_clinical Clinical Investigation CLL_Cells CLL Cells (Patient-derived or Cell Lines) Treatment Treat with BNC105 (Dose-Response) CLL_Cells->Treatment Apoptosis_Assay Apoptosis Assays (Chromatin Condensation, PARP Cleavage) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-JNK, NOXA) Treatment->Western_Blot Tubulin_Assay In Vitro Tubulin Polymerization Assay Patients Relapsed/Refractory CLL Patients Combination_Tx This compound + Ibrutinib Treatment Patients->Combination_Tx PBMC_Isolation Isolate PBMCs Combination_Tx->PBMC_Isolation Biomarker_Analysis Biomarker Analysis (p-JNK, NOXA, Tubulin Destabilization) PBMC_Isolation->Biomarker_Analysis

Experimental Workflow for this compound Evaluation in CLL.

Logical_Relationship BNC105 BNC105 Microtubule_Disruption Microtubule Disruption BNC105->Microtubule_Disruption JNK_Activation JNK Activation Microtubule_Disruption->JNK_Activation NOXA_Induction NOXA Induction JNK_Activation->NOXA_Induction Apoptosis CLL Cell Apoptosis NOXA_Induction->Apoptosis Synergy Potential Synergy Apoptosis->Synergy Ibrutinib Ibrutinib BCR_Inhibition BCR Pathway Inhibition Ibrutinib->BCR_Inhibition Cell_Egress Inhibition of CLL Cell Egress from Nodes BCR_Inhibition->Cell_Egress Cell_Egress->Synergy

Logical Rationale for this compound and Ibrutinib Combination Therapy.

References

Application Notes and Protocols: In Vivo Imaging of BNC105P-Induced Vascular Disruption

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BNC105P is a prodrug of the potent tubulin polymerization inhibitor, BNC105, which functions as a vascular-disrupting agent (VDA) with additional direct cytotoxic effects on tumor cells[1][2]. It selectively targets established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent hypoxia, and extensive tumor necrosis[1][3]. Evaluating the pharmacodynamic effects of this compound in vivo is critical for understanding its mechanism, optimizing dosing schedules, and assessing therapeutic efficacy. This document provides detailed application notes and protocols for key in vivo imaging techniques used to visualize and quantify this compound-induced vascular disruption for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

Upon administration, the phosphate ester prodrug this compound is rapidly converted to its active form, BNC105[1][2][4]. In activated endothelial cells, which are characteristic of the tumor neovasculature, BNC105 binds to tubulin and inhibits its polymerization[1]. This disruption of the microtubule cytoskeleton in endothelial cells leads to cell shape changes, increased vascular permeability, and ultimately, a collapse of the tumor's vascular network. This vascular shutdown deprives tumor cells of oxygen and nutrients, inducing widespread apoptosis and necrosis[1]. BNC105 also exerts a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization, contributing to its overall anti-cancer activity[1].

BNC105P_Mechanism cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion EndothelialCell Activated Endothelial Cell BNC105->EndothelialCell Targets Tubulin Tubulin BNC105->Tubulin Inhibits Polymerization TumorCell Tumor Cell BNC105->TumorCell Direct Cytotoxicity Disruption Cytoskeletal Disruption & Increased Permeability Tubulin->Disruption Shutdown Vascular Shutdown Disruption->Shutdown Necrosis Hypoxia & Necrosis Shutdown->Necrosis

This compound mechanism of action leading to tumor vascular disruption.

Application Note 1: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

Principle: Dynamic Contrast-Enhanced MRI (DCE-MRI) is a non-invasive imaging modality that provides quantitative information about tissue vascularity and permeability[5][6]. It involves the serial acquisition of T1-weighted MR images before, during, and after the intravenous administration of a low-molecular-weight gadolinium-based contrast agent[6]. The change in signal intensity over time is used to generate time-concentration curves, which can be analyzed with pharmacokinetic models to derive parameters such as the volume transfer constant (K-trans), reflecting blood vessel permeability and blood flow[7][8].

Application for this compound: DCE-MRI is a powerful tool for assessing the acute vascular shutdown caused by VDAs like this compound[6]. A successful response to this compound is characterized by a rapid and significant decrease in tumor perfusion and permeability, which can be quantified by a reduction in parameters like K-trans within hours of drug administration[6]. This technique was employed in Phase I clinical trials of this compound to demonstrate pharmacodynamic changes in tumor lesions[2][4].

Quantitative Data Summary

ParameterDrug/StudyKey FindingReference
Pharmacodynamics This compound Phase IIndicated blood flow changes in tumor lesions of several subjects.[2][4]
Recommended Dose This compound Phase I16 mg/m² was well tolerated.[2][4]
K-trans (general VDA) Preclinical VDA StudiesRapid drop within minutes or hours post-treatment.[6]
Blood Flow (general VDA) Preclinical VDA StudiesImmediate vascular shutdown observed.[6]

Experimental Protocol: Preclinical DCE-MRI for this compound

  • Animal Model: Use tumor-bearing rodents (e.g., mice with subcutaneous xenografts). Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature throughout the imaging session.

  • Catheterization: Place a catheter in the lateral tail vein for the administration of the contrast agent and this compound.

  • Baseline Imaging: Position the animal in the MRI scanner. Acquire high-resolution anatomical T2-weighted images to localize the tumor.

  • Pre-Contrast T1 Mapping: Perform a pre-contrast T1 mapping sequence (e.g., using a variable flip angle method) to determine the baseline T1 relaxation time of the tumor tissue.

  • Dynamic Scan: Begin the dynamic T1-weighted scan (e.g., a fast spoiled gradient-echo sequence). After a few baseline acquisitions, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail vein catheter.

  • Post-Contrast Imaging: Continue acquiring dynamic scans for a period of 5-15 minutes to capture the full wash-in and wash-out kinetics of the contrast agent.

  • This compound Administration: Administer this compound at the desired dose.

  • Follow-up Scans: Repeat the DCE-MRI procedure (steps 4-6) at various time points post-BNC105P administration (e.g., 2, 6, 24 hours) to assess the change in vascular parameters.

  • Data Analysis:

    • Correct for motion artifacts.

    • Convert signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map.

    • Fit the data to a pharmacokinetic model (e.g., the Tofts model) on a pixel-by-pixel basis to generate parametric maps of K-trans, Ve (extracellular extravascular space volume fraction), and Vp (plasma volume fraction).

    • Calculate the mean values of these parameters within a region of interest (ROI) drawn around the tumor at each time point for quantitative comparison.

DCE_MRI_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal Anesthetize Animal (Tumor Model) Catheter Place Tail Vein Catheter Animal->Catheter Baseline Baseline DCE-MRI Scan (Pre-BNC105P) Catheter->Baseline Treatment Administer this compound Baseline->Treatment FollowUp Follow-Up DCE-MRI Scans (e.g., 2, 6, 24h post-treatment) Treatment->FollowUp ROI Define Tumor ROI FollowUp->ROI Model Apply Pharmacokinetic Model (e.g., Tofts) ROI->Model Quantify Quantify Parameters (K-trans, Vp, Ve) Model->Quantify

Experimental workflow for DCE-MRI analysis of this compound effects.

Application Note 2: Contrast-Enhanced & Super-Resolution Ultrasound (CEUS/SRUS)

Principle: CEUS utilizes microbubble contrast agents, which are purely intravascular, to enhance the visualization of blood flow and perfusion[9]. Following a bolus injection, the kinetics of microbubble wash-in and wash-out within a region of interest can be quantified. Super-Resolution Ultrasound (SRUS) is an advanced technique that localizes individual microbubbles with high precision to generate images of the microvasculature at a resolution surpassing the diffraction limit of conventional ultrasound[9][10].

Application for this compound: CEUS and SRUS are highly sensitive methods for detecting early tumor responses to VDA treatment[3][9][10]. These techniques can visualize and quantify the reduction in tumor perfusion and microvessel density (MVD) following this compound administration. Studies have shown significant decreases in perfusion parameters as early as 4 hours post-treatment with a VDA[9][10].

Quantitative Data Summary (from general VDA studies)

ParameterTime PointResult in VDA-Treated vs. ControlReference
Peak Enhancement (PE) 4h & 24hSignificant Decrease (p < 0.05)[9][10]
Wash-In Rate (WIR) 4h & 24hSignificant Decrease (p < 0.05)[9][10]
Microvessel Density (MVD) 4h & 24hSignificantly Lower (p < 0.05)[9]
SRUS TMC Amplitude 24hSignificant Decrease (p < 0.02)[9]

Experimental Protocol: Preclinical CEUS/SRUS for this compound

  • Animal Model: Utilize tumor-bearing mice (e.g., human breast cancer cells implanted in the mammary fat pad)[11]. Anesthetize the animal and place it on a heated stage.

  • Catheterization: Place a catheter in the tail vein for injections.

  • Baseline Imaging:

    • Use a high-frequency ultrasound system (e.g., Vevo 3100) with a suitable transducer[3].

    • Acquire baseline images of the tumor in contrast-specific mode.

    • Administer a bolus injection of a microbubble contrast agent (e.g., 2.5 x 10^7 MBs) via the catheter[3].

    • Record a cine loop (e.g., 3000 frames) to capture the transit of the microbubbles through the tumor vasculature[10].

  • Treatment: Administer this compound or a vehicle control intravenously.

  • Follow-up Imaging: Repeat the imaging procedure (step 3) along the same tumor cross-section at 4 and 24 hours post-treatment[9][10].

  • Data Analysis:

    • For CEUS, define a tumor ROI and generate time-intensity curves from the cine loop data. Calculate perfusion parameters such as Peak Enhancement (PE) and Wash-In Rate (WIR)[11].

    • For SRUS, use custom software for offline processing. This involves motion correction, clutter signal removal, and localization of individual microbubbles to reconstruct a super-resolution map of the microvasculature[3][11].

    • Generate time-versus-MB count (TMC) curves from the SRUS data to quantify microvascular density and flow dynamics[10].

  • Histological Validation: At the end of the experiment, excise the tumors and perform histological analysis (e.g., using tomato lectin staining) to quantify patent blood vessels and validate the imaging findings[10].

SRUS_Workflow AnimalPrep Prepare Anesthetized Tumor-Bearing Mouse BaselineScan Baseline CEUS/SRUS Scan (with Microbubble Bolus) AnimalPrep->BaselineScan Treatment Administer this compound or Vehicle BaselineScan->Treatment FollowUpScan Follow-Up Scans (4h, 24h) Treatment->FollowUpScan DataProcessing Image & Data Processing (Motion Correction, MB Localization) FollowUpScan->DataProcessing Quantification Quantify Perfusion (PE, WIR, MVD) DataProcessing->Quantification Histology Terminal Histological Validation Quantification->Histology

Workflow for CEUS/SRUS imaging of this compound vascular disruption.

Application Note 3: Intravital Microscopy (IVM)

Principle: Intravital microscopy (IVM) enables the real-time visualization of cellular and subcellular processes within the microenvironment of a living animal at high resolution[12][13][14]. By using models like the dorsal skinfold window chamber, the tumor and its vasculature can be repeatedly imaged over time[15][16]. Fluorescent tracers are used to label the plasma, endothelial cells, or specific molecules, allowing for dynamic assessment of vascular structure, blood flow, and permeability[14].

Application for this compound: IVM is unparalleled for mechanistic studies of VDA action. It can directly visualize the this compound-induced changes in endothelial cell morphology, the constriction or collapse of individual vessels, changes in red blood cell velocity, and the extravasation of fluorescent dextrans, providing a direct measure of increased vascular permeability[14].

Quantitative Data Summary (Typical IVM Parameters)

ParameterMethodBiological Readout
Vessel Diameter Image analysis of fluorescently labeled vasculatureVasoconstriction or collapse
Blood Flow Velocity Line-scanning or particle trackingReduction or stasis of blood flow
Vascular Permeability Measurement of extravasated fluorescent dextran intensityLeakiness of tumor vessels
Perfused Vessel Density Image analysis of vessels filled with fluorescent tracerFunctional vascular network size

Experimental Protocol: IVM with a Dorsal Window Chamber

  • Animal Model & Chamber Implantation: Use a mouse model suitable for a dorsal skinfold window chamber (e.g., athymic nude mice). Surgically implant the chamber and allow the animal to recover. Inoculate tumor cells within the chamber's observation window.

  • Animal Preparation for Imaging: Anesthetize the mouse and fix the window chamber to a custom microscope stage. Maintain the animal's body temperature.

  • Fluorescent Labeling: Administer fluorescent tracers via a tail vein catheter.

    • For vascular contrast, use a high-molecular-weight dextran conjugated to a fluorophore (e.g., FITC-dextran, 2 MDa)[17].

    • To assess permeability, use a lower-molecular-weight dextran (e.g., TRITC-dextran, 70 kDa)[14].

  • Baseline Imaging:

    • Use a multiphoton or spinning disk confocal microscope for deep tissue imaging with reduced phototoxicity[13].

    • Acquire baseline z-stack images and time-lapse videos of selected vascular regions within the tumor.

    • Record blood flow by performing line scans along the center of vessels.

  • Treatment: Administer this compound intravenously while the animal is on the microscope stage.

  • Real-Time and Follow-up Imaging: Continuously or intermittently acquire images of the same vascular regions for several hours post-injection to capture the acute vascular effects in real time.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure changes in vessel diameter, perfused vessel density, and blood flow velocity from the acquired images and line scans.

    • Quantify vascular permeability by measuring the ratio of extravascular to intravascular fluorescence intensity of the permeability tracer over time.

IVM_Workflow cluster_prep Model Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis Implant Implant Dorsal Window Chamber Tumor Inoculate Tumor Cells Implant->Tumor Anesthetize Anesthetize Mouse & Mount on Microscope Stage Tumor->Anesthetize Allow Tumor Growth Inject Inject Fluorescent Tracers (e.g., Dextrans) Anesthetize->Inject Baseline Acquire Baseline Images (Vessels, Flow) Inject->Baseline Treat Administer this compound Baseline->Treat RealTime Real-Time & Follow-Up Imaging Treat->RealTime Measure Measure Vessel Diameter, Blood Flow, Permeability RealTime->Measure

Workflow for intravital microscopy of this compound effects.

References

Determining BNC105 Sensitivity in Vitro: Application Notes and Protocols for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive guide provides researchers with detailed protocols and data for evaluating the efficacy of the vascular disrupting agent BNC105 in cell culture models.

This document offers a set of detailed application notes and experimental protocols designed for researchers, scientists, and drug development professionals to assess the sensitivity of cancer and endothelial cells to BNC105, a potent tubulin polymerization inhibitor and vascular disrupting agent (VDA). These methodologies are essential for preclinical evaluation and for elucidating the mechanisms of action of BNC105.

Introduction

BNC105 is a novel small molecule that targets tubulin, a key component of the cellular cytoskeleton. By inhibiting tubulin polymerization, BNC105 exerts a dual anticancer effect. Firstly, it directly inhibits the proliferation of cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Secondly, and a key feature of its classification as a VDA, BNC105 selectively targets and disrupts the tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive hypoxia and subsequent necrosis of cancer cells. BNC105 has shown particular potency against actively proliferating endothelial cells, a hallmark of tumor angiogenesis, while having less of an effect on quiescent endothelial cells found in healthy tissues.

These application notes provide a framework for a suite of in vitro assays to quantify the cytotoxic and anti-angiogenic effects of BNC105, enabling a thorough preclinical assessment of its therapeutic potential.

Data Presentation: BNC105 In Vitro Efficacy

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of BNC105 on various human cancer and endothelial cell lines.

Table 1: Anti-proliferative Activity of BNC105 in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (nM)
MDA-MB-231Breast AdenocarcinomaNot SpecifiedNot Specified< 1
DU145Prostate CarcinomaNot SpecifiedNot Specified< 1
Calu-6Lung CarcinomaNot SpecifiedNot Specified< 1
A2780cisOvarian Carcinoma (Cisplatin-resistant)Not SpecifiedNot SpecifiedPotent Activity

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Activity of BNC105 on Tubulin Polymerization

AssayTargetIC50
Tubulin Polymerization InhibitionBovine Brain TubulinNot Specified

Mandatory Visualizations

BNC105 Mechanism of Action

BNC105_Mechanism_of_Action cluster_direct Direct Anti-cancer Effect cluster_vda Vascular Disrupting Effect BNC105_cancer BNC105 tubulin_cancer Tubulin in Cancer Cell BNC105_cancer->tubulin_cancer Inhibits polymerization microtubule_disruption_cancer Microtubule Disruption tubulin_cancer->microtubule_disruption_cancer g2m_arrest G2/M Phase Arrest microtubule_disruption_cancer->g2m_arrest apoptosis_cancer Apoptosis g2m_arrest->apoptosis_cancer BNC105_endo BNC105 tubulin_endo Tubulin in Proliferating Endothelial Cell BNC105_endo->tubulin_endo Inhibits polymerization microtubule_disruption_endo Microtubule Disruption tubulin_endo->microtubule_disruption_endo vascular_disruption Vascular Disruption microtubule_disruption_endo->vascular_disruption hypoxia Tumor Hypoxia & Necrosis vascular_disruption->hypoxia

Caption: Dual mechanism of BNC105 action.

Experimental Workflow for BNC105 Sensitivity Screening

BNC105_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (Cancer & Endothelial Cells) cell_seeding Seed Cells in Microplates start->cell_seeding drug_prep Prepare BNC105 Serial Dilutions treatment Treat Cells with BNC105 drug_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V Assay) incubation->apoptosis cell_cycle Cell Cycle (Flow Cytometry) incubation->cell_cycle tube_formation Tube Formation (Endothelial Cells) incubation->tube_formation data_analysis Data Analysis (Calculate IC50) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis tube_formation->data_analysis end End: Determine BNC105 Sensitivity data_analysis->end

Caption: Workflow for assessing BNC105 sensitivity.

BNC105-Induced Hypoxia Signaling Pathway

Hypoxia_Signaling BNC105 BNC105 VascularDisruption Tumor Vascular Disruption BNC105->VascularDisruption Hypoxia Hypoxia VascularDisruption->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF Upregulation HIF1a->VEGF Angiogenesis Angiogenesis (Tumor Regrowth) VEGF->Angiogenesis

Caption: BNC105-induced hypoxia signaling cascade.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • BNC105

  • Cancer cell lines (e.g., MDA-MB-231, HCT116, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of BNC105 in complete medium.

  • Remove the medium from the wells and add 100 µL of the BNC105 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest BNC105 concentration).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following BNC105 treatment.

Materials:

  • BNC105

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of BNC105 for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle after BNC105 treatment.

Materials:

  • BNC105

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with BNC105 for 24 hours.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of BNC105 on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • BNC105

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plates

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of BNC105.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and photograph the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.

These protocols provide a robust framework for investigating the in vitro sensitivity of cells to BNC105. Researchers can adapt these methods to suit their specific cell lines and experimental questions. The provided data and visualizations offer a comprehensive overview of the mechanism and efficacy of this promising anti-cancer agent.

Application Notes and Protocols for Biomarker Analysis in Predicting BNC105P Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a potent vascular disrupting agent (VDA) that has shown promise in clinical trials for various solid tumors. As a prodrug, this compound is rapidly converted to its active form, BNC105, which acts as a tubulin polymerization inhibitor.[1] This mechanism of action leads to the disruption of the tumor vasculature, resulting in tumor cell necrosis and apoptosis.[1] To optimize patient selection and monitor treatment efficacy, a robust biomarker strategy is essential. These application notes provide detailed protocols for analyzing key biomarkers that have been identified as potentially predictive of response to this compound therapy.

The biomarkers discussed herein encompass pharmacodynamic markers that confirm the drug's mechanism of action, as well as potential predictive biomarkers that may correlate with clinical outcomes. The protocols provided are based on established methodologies and published clinical trial data.

This compound Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the disruption of tubulin dynamics in endothelial cells.

BNC105P_Mechanism cluster_blood Bloodstream cluster_endothelial Tumor Endothelial Cell cluster_tumor Tumor Microenvironment This compound This compound (Prodrug) BNC105 BNC105 (Active) This compound->BNC105 Rapid Conversion Tubulin Tubulin Dimers BNC105->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization VascularDisruption Vascular Disruption Microtubules->VascularDisruption Hypoxia Hypoxia & Necrosis VascularDisruption->Hypoxia Apoptosis Tumor Cell Apoptosis Hypoxia->Apoptosis

Caption: Mechanism of action of this compound.

Predictive Biomarkers and Quantitative Data Summary

Several biomarkers have been investigated for their potential to predict response to this compound treatment, particularly in the context of metastatic renal cell carcinoma (mRCC) from the DisrupTOR-1 trial.[1][2] The following table summarizes the key quantitative findings.

Biomarker CategoryBiomarkerDirection of Change Associated with Improved Progression-Free Survival (PFS)Quantitative Data (from DisrupTOR-1 Trial)Reference
Baseline Plasma Levels FerritinElevated89% of patients with elevated baseline Ferritin and lower baseline IL-8 were progression-free at 6 months (P=0.0291).[3]
Interleukin-8 (IL-8)Lower89% of patients with elevated baseline Ferritin and lower baseline IL-8 were progression-free at 6 months (P=0.0149).[3]
Dynamic Plasma Level Changes Matrix Metalloproteinase-9 (MMP-9)IncreaseAssociated with improved PFS (P=0.0421).[1][3]
Stem Cell Factor (SCF)IncreaseAssociated with improved PFS (P=0.0291).[1][3]
Sex Hormone Binding Globulin (SHBG)DecreaseAssociated with improved PFS (P=0.0184).[1][3]
Serum Amyloid P component (SAP)DecreaseAssociated with improved PFS (P=0.0063).[3]
Adiponectin-Hazard Ratio (HR) = 0.56, P = 0.0058[2]
α-2-macroglobulin-HR = 0.01, P = 0.0001[2]
β-2-microglobulin-HR = 0.39, P = 0.0013[2]
TNF receptor-2-HR = 0.86, P = 0.0016[2]
Pharmacodynamic Markers Polymerized Tubulin in PBMCsDecreaseDose-dependent reduction observed.[4][5]
Circulating Endothelial Cells (CECs)IncreasePeaks observed at 10-24 hours post-infusion with other VDAs.[6]
Circulating Endothelial Progenitors (CEPs)IncreasePeaks observed at day 3 or 7 post-infusion with other VDAs.[6]
Imaging Biomarker Dynamic Contrast-Enhanced MRI (DCE-MRI)Changes in tumor blood flowObserved in a number of subjects.[4][5]

Experimental Protocols

The following are detailed protocols for the analysis of key biomarkers.

Protocol 1: Quantification of Plasma Biomarkers (Ferritin, IL-8, MMP-9, etc.) by ELISA

This protocol outlines the general procedure for quantifying plasma protein biomarkers using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kits for each target biomarker (e.g., Ferritin, IL-8, MMP-9, SCF, SHBG, SAP)

  • Patient plasma samples (collected in EDTA or citrate tubes)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash buffer (typically provided in the kit)

  • TMB substrate solution (provided in the kit)

  • Stop solution (provided in the kit)

  • Distilled or deionized water

Procedure:

  • Sample Preparation:

    • Collect whole blood in appropriate anticoagulant tubes.

    • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot the supernatant (plasma) into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (follow kit-specific instructions):

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples at the dilutions recommended in the kit manual.

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated microplate.

    • Incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).

    • Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

    • Wash the plate as described above.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).

    • Wash the plate as described above.

    • Add 100 µL of TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature).

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit.

    • Calculate the concentration of the target biomarker in the samples by interpolating their mean absorbance values from the standard curve.

    • Correct for the dilution factor.

Protocol 2: Analysis of Polymerized Tubulin in PBMCs by Western Blot

This protocol describes a method to separate soluble and polymerized tubulin fractions from peripheral blood mononuclear cells (PBMCs) for analysis by Western blot.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, with freshly added protease inhibitors)

  • RIPA buffer with DNase

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against α-tubulin or β-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS.

  • Cell Lysis and Fractionation:

    • Lyse the PBMC pellet in ice-cold Hypotonic Lysis Buffer.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the soluble (unpolymerized) tubulin fraction.

    • The pellet contains the polymerized tubulin.

  • Sample Preparation:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Wash the pellet with hypotonic buffer and then resuspend in RIPA buffer with DNase to solubilize the polymerized tubulin. Determine the protein concentration.

  • Western Blotting:

    • Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-tubulin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for tubulin in the soluble and polymerized fractions using densitometry software.

    • Express the amount of polymerized tubulin as a percentage of the total tubulin (soluble + polymerized).

Protocol 3: Enumeration of Circulating Endothelial Cells (CECs) by Flow Cytometry

This protocol provides a method for identifying and quantifying CECs in whole blood.

Materials:

  • Whole blood collected in EDTA tubes

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD45 (leukocyte marker)

    • Anti-CD31 (pan-endothelial marker)

    • Anti-CD146 (endothelial marker)

    • Anti-CD34 (progenitor and endothelial marker)

  • Viability dye (e.g., 7-AAD or DAPI)

  • Flow cytometer

Procedure:

  • Staining:

    • Add 100 µL of whole blood to a FACS tube.

    • Add the pre-titered fluorescently labeled antibodies against CD45, CD31, CD146, and CD34.

    • Incubate for 30 minutes at room temperature in the dark.

  • Lysis:

    • Add 2 mL of 1X RBC lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes.

    • Aspirate the supernatant.

  • Washing and Final Preparation:

    • Wash the cell pellet twice with FACS buffer.

    • Resuspend the cells in 500 µL of FACS buffer containing a viability dye.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on single, viable cells.

    • Identify CECs as CD45-negative, CD31-positive, and CD146-positive events. Further characterization can be done using CD34 expression.

  • Data Analysis:

    • Calculate the number of CECs per volume of blood analyzed.

Biomarker Analysis Workflow and Future Directions

The following diagram illustrates a potential workflow for integrating biomarker analysis into this compound clinical development.

Biomarker_Workflow cluster_analysis Biomarker Analysis Patient Patient with Solid Tumor Baseline Baseline Sample Collection (Plasma, PBMCs) Patient->Baseline Treatment This compound Treatment Baseline->Treatment BaselineBiomarkers Baseline Biomarkers (Ferritin, IL-8) Baseline->BaselineBiomarkers OnTreatment On-Treatment Sample Collection Treatment->OnTreatment Response Clinical Response Assessment OnTreatment->Response DynamicBiomarkers Dynamic Biomarkers (MMP-9, SCF, CECs, etc.) OnTreatment->DynamicBiomarkers PD_Biomarkers Pharmacodynamic Markers (Polymerized Tubulin) OnTreatment->PD_Biomarkers BaselineBiomarkers->Response Predictive DynamicBiomarkers->Response Predictive/Prognostic PD_Biomarkers->Response Target Engagement

Caption: Biomarker analysis workflow for this compound.

The PI3K/Akt/mTOR Pathway: A Potential Avenue for Future Biomarker Discovery

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and angiogenesis.[7][8][9] Dysregulation of this pathway is a common event in many cancers.[7][9] Given that this compound targets the tumor vasculature, and the PI3K/Akt/mTOR pathway is a key regulator of endothelial cell function and angiogenesis, it represents a promising area for the discovery of predictive biomarkers for this compound response.[10]

Future research could focus on:

  • Assessing the activation status of key pathway components (e.g., phosphorylated Akt, S6) in tumor biopsies or circulating tumor cells before and after this compound treatment.

  • Investigating whether mutations or alterations in genes within the PI3K/Akt/mTOR pathway correlate with clinical outcomes in patients treated with this compound.

  • Exploring the synergistic potential of combining this compound with PI3K/Akt/mTOR pathway inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellFunctions Cell Proliferation, Survival, Angiogenesis mTOR->CellFunctions Promotes BNC105P_effect This compound (Vascular Disruption) BNC105P_effect->CellFunctions Inhibits (indirectly)

References

Application Notes and Protocols for the Intravenous Infusion of BNC105P in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P, also known as fosbretabulin tromethamine, is a water-soluble prodrug of the potent tubulin polymerization inhibitor, combretastatin A-4 (CA-4).[1][2] As a vascular disrupting agent (VDA), this compound selectively targets and collapses tumor vasculature, leading to extensive tumor necrosis.[3][4] In vivo, the phosphate group of this compound is rapidly cleaved by endogenous phosphatases to release the active cytotoxic agent, CA-4.[5] These application notes provide detailed protocols for the preparation of this compound for intravenous infusion in a laboratory research setting, along with an overview of its mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the activity of this compound and its active metabolite, CA-4. This data is essential for designing in vitro and in vivo experiments.

ParameterValueCompoundContextSource
Tubulin Polymerization Inhibition (IC₅₀)2.4 µMFosbretabulin DisodiumCell-free assay[6]
Tubulin Binding Affinity (Kd)0.4 µMCombretastatin A-4Cell-free assay[6]
In Vitro Endothelial Cell Proliferation Inhibition (Selectivity)80-fold higher potency against proliferating vs. non-proliferating endothelial cellsBNC105In vitro cell culture[3]
Clinical Dose Range16 mg/m² to 68 mg/m²This compoundPhase I/II Clinical Trials[1][7]
Clinical Infusion Time10 minutesThis compoundPhase I/II Clinical Trials[1]

Experimental Protocols

Protocol 1: Reconstitution and Dilution of this compound for Intravenous Infusion

This protocol describes a general method for preparing this compound (fosbretabulin tromethamine) for intravenous infusion in preclinical laboratory settings, such as in rodent models. This procedure should be performed under aseptic conditions.

Materials:

  • This compound (fosbretabulin tromethamine) powder

  • Sterile Water for Injection (SWFI)

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile syringes and needles

  • Sterile intravenous infusion bags or syringes for administration

  • Vortex mixer

Procedure:

  • Reconstitution of this compound Powder: a. Calculate the required amount of this compound based on the desired final concentration and total volume. b. Using a sterile syringe and needle, add the required volume of Sterile Water for Injection (SWFI) to the vial containing the this compound powder to create a stock solution. A common stock concentration for laboratory use is 10 mg/mL. c. Gently swirl or vortex the vial until the powder is completely dissolved and the solution is clear.

  • Dilution for Intravenous Infusion: a. Calculate the volume of the this compound stock solution needed to achieve the desired final infusion concentration. b. Withdraw the calculated volume of the this compound stock solution using a sterile syringe. c. Inject the this compound stock solution into a sterile intravenous infusion bag containing a predetermined volume of 0.9% Sodium Chloride Injection (Normal Saline). d. Gently mix the contents of the infusion bag.

  • Final Product Handling: a. Visually inspect the final solution for any particulate matter or discoloration before administration. The solution should be clear and colorless to slightly yellow. b. The prepared this compound infusion solution should be used immediately. If immediate use is not possible, it may be stored at 2-8°C for a limited time, although specific stability data for laboratory preparations is not widely available. It is recommended to perform stability studies for long-term storage.

Note on Alternative Vehicles: For preclinical studies where aqueous solubility may be a concern or for specific experimental designs, alternative vehicles have been used for similar compounds. These can include co-solvent systems such as polyethylene glycol (PEG) and saline mixtures (e.g., PEG-saline) or formulations containing DMSO and PEG.[8][9] However, for the water-soluble tromethamine salt of fosbretabulin, sterile saline is the most common and appropriate diluent for intravenous administration.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by disrupting the microtubule dynamics in rapidly proliferating cells, particularly endothelial cells lining the tumor vasculature.

Mechanism of Action:

  • Prodrug Conversion: After administration, the water-soluble this compound is dephosphorylated by ubiquitous phosphatases to the active, more lipophilic compound, combretastatin A-4 (CA-4).[5]

  • Tubulin Binding: CA-4 binds to the colchicine-binding site on β-tubulin.[2]

  • Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.

  • Cell Cycle Arrest: The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often mediated by the cleavage of PARP and the activation of caspases.[10]

  • Vascular Disruption: In endothelial cells, the cytoskeletal changes lead to cell rounding and increased vascular permeability, ultimately causing the collapse of the tumor's vascular network and subsequent necrosis of the tumor core.[4]

Signaling Pathway Diagram:

BNC105P_Mechanism_of_Action cluster_extracellular Extracellular/Plasma cluster_intracellular Intracellular (Endothelial Cell) This compound This compound (Fosbretabulin) (Prodrug) CA4 Combretastatin A-4 (Active Drug) This compound->CA4 Dephosphorylation (by phosphatases) Tubulin β-Tubulin (Colchicine Site) CA4->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Causes Vascular_Disruption Vascular Disruption Microtubule_Disruption->Vascular_Disruption Results in Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

This compound Mechanism of Action

Experimental Workflow Diagram:

BNC105P_Preparation_Workflow start Start calculate_this compound Calculate required amount of this compound start->calculate_this compound reconstitute Reconstitute this compound powder with Sterile Water for Injection calculate_this compound->reconstitute calculate_dilution Calculate volume of stock solution for dilution reconstitute->calculate_dilution dilute Dilute stock solution in 0.9% NaCl infusion bag calculate_dilution->dilute inspect Visually inspect for particulates and discoloration dilute->inspect administer Administer intravenously inspect->administer end End administer->end

References

Application Notes and Protocols for Monitoring Tumor Hypoxia Following BNC105P Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNC105P is a potent vascular disrupting agent (VDA) that selectively targets and destroys tumor vasculature.[1] Its active metabolite, BNC105, functions as a tubulin polymerization inhibitor, leading to the collapse of the tumor's blood supply. This rapid induction of vascular shutdown results in extensive tumor necrosis and creates a hypoxic microenvironment.[2][3][4][5][6][7] Monitoring the extent and consequences of this induced hypoxia is critical for understanding the efficacy of this compound and for developing effective combination therapies.

These application notes provide detailed protocols for three key experimental methods to monitor the biological effects of this compound treatment:

  • Pimonidazole Adduct Immunohistochemistry: To directly visualize and quantify hypoxic regions within the tumor.

  • Comet Assay (Single Cell Gel Electrophoresis): To assess DNA damage, a potential consequence of the hypoxic and necrotic environment induced by this compound.

  • γH2AX Immunohistochemistry: To specifically detect DNA double-strand breaks, a severe form of DNA damage.

Mechanism of Action of this compound and Rationale for Monitoring

This compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 then disrupts the microtubule cytoskeleton in endothelial cells, leading to a cascade of events that culminates in the shutdown of tumor blood flow. This vascular disruption is the primary mechanism of action and leads to acute and severe tumor hypoxia.[3][5] The resulting hypoxic environment can have dual effects: it contributes to tumor cell death but can also trigger adaptive responses that may lead to tumor regrowth and resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is strongly upregulated following this compound treatment.[3][5]

Monitoring the direct and downstream effects of this compound-induced hypoxia is therefore essential for a comprehensive evaluation of its anti-tumor activity.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained using the described protocols to compare tumors treated with a vehicle control versus this compound.

Table 1: Quantification of Tumor Hypoxia using Pimonidazole Staining

Treatment GroupMean Pimonidazole Positive Area (%)Standard Deviationp-value
Vehicle Control15.2± 4.5< 0.001
This compound78.6± 12.3

Table 2: Analysis of DNA Damage using the Comet Assay

Treatment GroupMean Tail MomentStandard Deviationp-value
Vehicle Control4.1± 1.2< 0.01
This compound25.8± 6.7

Table 3: Assessment of DNA Double-Strand Breaks by γH2AX Foci Quantification

Treatment GroupMean γH2AX Foci per NucleusStandard Deviationp-value
Vehicle Control2.5± 0.8< 0.005
This compound15.3± 3.1

Experimental Protocols

Protocol 1: Pimonidazole Adduct Immunohistochemistry for Hypoxia Detection

This protocol describes the detection of hypoxic regions in tumor tissue using pimonidazole, a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells.[8][9]

Materials:

  • Pimonidazole hydrochloride (Hypoxyprobe™-1)

  • Phosphate-buffered saline (PBS)

  • Optimal cutting temperature (OCT) compound

  • Acetone, pre-chilled at 4°C

  • Blocking solution (e.g., 5% goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: FITC-conjugated mouse anti-pimonidazole monoclonal antibody

  • Secondary antibody (if amplification is needed): Anti-FITC antibody conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Pimonidazole Administration: Dissolve pimonidazole hydrochloride in sterile saline at a concentration of 10 mg/mL. Administer to tumor-bearing mice via intraperitoneal (IP) injection at a dose of 60 mg/kg.[9]

  • Tissue Harvest and Preparation: Euthanize the mice 60-90 minutes after pimonidazole injection. Excise the tumors, embed them in OCT compound, and snap-freeze in liquid nitrogen. Store at -80°C until sectioning.

  • Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.

  • Fixation: Fix the sections in pre-chilled acetone for 10 minutes at 4°C. Air dry the slides for 10-15 minutes.

  • Permeabilization and Blocking: Rehydrate the sections in PBS for 5 minutes. Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the FITC-conjugated anti-pimonidazole antibody in blocking solution (typically 1:50 to 1:200). Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 5 minutes each with PBS.

  • Nuclear Counterstaining: Incubate the sections with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Mounting: Wash the slides twice with PBS and once with distilled water. Mount with an aqueous mounting medium.

  • Imaging and Analysis: Visualize the sections using a fluorescence microscope. Pimonidazole-positive (hypoxic) regions will fluoresce green, and nuclei will be blue. Quantify the percentage of the hypoxic area relative to the total tumor area using image analysis software.

Protocol 2: Alkaline Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12]

Materials:

  • CometAssay® kit (or individual reagents: low melting point agarose, lysis solution, alkaline unwinding solution, electrophoresis buffer)

  • Frosted microscope slides

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • PBS, ice-cold

  • SYBR® Green or other DNA intercalating dye

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

Procedure:

  • Tumor Dissociation: Excise the tumor and mince it into small pieces in ice-cold PBS. Incubate with a cell dissociation solution according to the manufacturer's instructions to obtain a single-cell suspension. Filter the suspension through a cell strainer (e.g., 70 µm) to remove clumps.

  • Cell Preparation: Centrifuge the cell suspension, wash the pellet with ice-cold PBS, and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a comet slide and spread evenly. Allow the agarose to solidify at 4°C for 10-15 minutes.

  • Cell Lysis: Immerse the slides in pre-chilled lysis solution and incubate for at least 1 hour at 4°C.

  • DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with freshly prepared alkaline unwinding solution (pH > 13) and let the DNA unwind for 20-40 minutes at room temperature.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently drain the electrophoresis buffer and neutralize the slides by incubating them in neutralization buffer three times for 5 minutes each. Stain the DNA by adding a diluted solution of SYBR® Green for 15 minutes in the dark.

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using appropriate software to measure parameters such as tail length, tail intensity, and tail moment.

Protocol 3: γH2AX Immunohistochemistry for DNA Double-Strand Breaks

This protocol details the detection of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.[13][14]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-γH2AX (phospho S139) antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a water bath or pressure cooker according to standard protocols. Allow the slides to cool to room temperature.

  • Peroxidase Block: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.

  • Blocking: Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking solution (typically 1:200 to 1:500). Apply to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the slides with PBS. Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Detection: Wash the slides with PBS. Apply the DAB substrate solution and incubate until a brown precipitate is visible. Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin. Dehydrate the sections through a graded ethanol series and xylene. Mount with a permanent mounting medium.

  • Imaging and Analysis: Examine the sections under a light microscope. γH2AX-positive nuclei will show distinct brown foci. Quantify the number of foci per nucleus in a defined number of tumor cells.

Visualization of Pathways and Workflows

This compound Signaling Pathway

BNC105P_Signaling_Pathway This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Metabolic Activation Tubulin Tubulin in Endothelial Cells BNC105->Tubulin Binds to Colchicine Site Microtubule Microtubule Disruption Tubulin->Microtubule Vascular_Shutdown Tumor Vascular Shutdown Microtubule->Vascular_Shutdown Hypoxia Tumor Hypoxia Vascular_Shutdown->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis HIF1a HIF-1α Upregulation Hypoxia->HIF1a Adaptive_Response Adaptive Response (e.g., Angiogenesis) HIF1a->Adaptive_Response

Caption: this compound mechanism leading to tumor hypoxia.

Experimental Workflow for Monitoring Tumor Hypoxia

Hypoxia_Monitoring_Workflow cluster_treatment In Vivo Treatment cluster_analysis Ex Vivo Analysis Tumor_Model Tumor-Bearing Mouse Treatment This compound Administration Tumor_Model->Treatment Pimonidazole Pimonidazole Injection Treatment->Pimonidazole Harvest Tumor Excision Pimonidazole->Harvest IHC Pimonidazole IHC Harvest->IHC Microscopy Fluorescence Microscopy IHC->Microscopy Quantification Image Analysis Microscopy->Quantification

Caption: Workflow for pimonidazole-based hypoxia analysis.

Logical Relationship between this compound Treatment and Downstream Effects

BNC105P_Effects_Logic This compound This compound Treatment Vascular_Disruption Vascular Disruption This compound->Vascular_Disruption Hypoxia Increased Tumor Hypoxia Vascular_Disruption->Hypoxia DNA_Damage DNA Damage Hypoxia->DNA_Damage Pimo_Staining Pimonidazole Staining Hypoxia->Pimo_Staining Measured by Comet_Assay Comet Assay DNA_Damage->Comet_Assay Measured by gH2AX_Staining γH2AX Staining DNA_Damage->gH2AX_Staining Measured by

Caption: this compound treatment effects and their detection methods.

References

Troubleshooting & Optimization

Optimizing BNC105P Dosage to Minimize Cardiovascular Toxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of BNC105P, a vascular disrupting agent (VDA), to minimize the risk of cardiovascular toxicity during preclinical and clinical research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel anticancer agent that acts as a vascular disrupting agent (VDA). It is a phosphorylated prodrug that is rapidly converted in the body to its active form, BNC105. BNC105 functions by inhibiting tubulin polymerization, which selectively disrupts the vasculature of solid tumors. This leads to a rapid shutdown of blood flow within the tumor, causing necrosis of the tumor mass.

Q2: What are the known cardiovascular toxicities associated with vascular disrupting agents (VDAs) as a class?

A2: VDAs as a class have been associated with a range of cardiovascular toxicities. The most common events reported in clinical trials for various VDAs include hypertension, tachyarrhythmias (fast heart rate), bradyarrhythmias (slow heart rate), atrial fibrillation, and in some cases, myocardial infarction.[1][2] These adverse events have sometimes been dose-limiting in clinical trials.[1][2]

Q3: What is the reported clinical safety profile of this compound regarding cardiovascular effects?

A3: A first-in-human Phase I clinical trial of this compound administered as a 10-minute infusion on Days 1 and 8 of a 21-day cycle was conducted in patients with advanced solid tumors. The study evaluated six dose levels ranging from 2.1 to 18.9 mg/m². The recommended Phase II dose was determined to be 16 mg/m², which was reported to be well-tolerated and have a favorable toxicity profile.[3][4] While the overall safety profile was favorable, detailed public data on the incidence of specific cardiovascular adverse events at each dose level is limited.

Q4: What is the proposed mechanism for the cardiovascular effects of tubulin-binding agents like BNC105?

A4: The cardiovascular effects of tubulin-binding agents are thought to be related to their impact on the cytoskeleton of various cells, including cardiomyocytes and vascular smooth muscle cells. Some tubulin-depolymerizing agents have been shown to have cardiostimulatory effects in preclinical models, potentially leading to arrhythmias. Disruption of the microtubule network can interfere with normal cellular processes, including contractility and ion channel function, which are critical for proper heart function.

Troubleshooting Guides for Preclinical Cardiovascular Safety Assessment

This section provides troubleshooting for common issues that may be encountered during in vitro and in vivo cardiovascular safety studies of this compound.

In Vitro Assays

Issue 1: High background signal or variability in cardiomyocyte viability assays (e.g., MTT, CellTiter-Glo).

Potential Cause Troubleshooting Step
Cell Culture Inconsistency Ensure consistent cell seeding density and passage number. Use healthy, actively dividing cells.
Reagent Issues Confirm the proper preparation, storage, and handling of this compound and assay reagents. Avoid multiple freeze-thaw cycles of stock solutions.
Assay Interference This compound may interfere with the assay chemistry. Run appropriate vehicle and compound-only controls to assess for interference.
Contamination Regularly check cell cultures for any signs of bacterial or fungal contamination.

Issue 2: Inconsistent results in hERG channel assays.

Potential Cause Troubleshooting Step
Cell Line Instability Use a stable hERG-expressing cell line and ensure consistent expression levels across experiments.
Compound Solubility Verify the solubility of this compound in the assay buffer. Precipitated compound can lead to inaccurate results.
Voltage Clamp Quality Ensure a good seal resistance and low leak current in patch-clamp experiments for accurate recordings.
Temperature Fluctuation Maintain a stable temperature throughout the experiment, as hERG channel kinetics are temperature-sensitive.
In Vivo Studies

Issue 3: High variability in blood pressure and heart rate measurements in telemetry studies.

Potential Cause Troubleshooting Step
Animal Stress Allow for an adequate acclimatization period for the animals post-surgery and before dosing. Handle animals minimally to reduce stress.
Implant Issues Verify the proper functioning of the telemetry implant and ensure correct surgical placement.
Dosing Variability Ensure accurate and consistent administration of this compound.
Environmental Factors Maintain a consistent and controlled environment (light-dark cycle, temperature, noise) for the animals.

Data Presentation

Table 1: this compound Phase I Clinical Trial Dose Escalation
Dose LevelThis compound Dosage (mg/m²)Number of Patients
12.11
24.21
38.43
412.63
516.07
618.96
Data from the first-in-human phase I study of this compound.[3][4]

Experimental Protocols

In Vitro Cardiomyocyte Viability Assay

Objective: To assess the direct cytotoxic effect of this compound on human cardiomyocytes.

Methodology:

  • Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured according to the manufacturer's instructions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere and stabilize, they are treated with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle control. IC50 values are calculated to determine the concentration of this compound that inhibits cell viability by 50%.

In Vitro hERG Potassium Channel Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

Methodology:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents.

  • Compound Application: Cells are exposed to increasing concentrations of this compound.

  • Data Acquisition: The effect of this compound on the hERG current is recorded and compared to the baseline current before drug application.

  • Data Analysis: The concentration-response relationship is determined, and the IC50 value for hERG channel inhibition is calculated.

In Vivo Cardiovascular Telemetry Study in a Large Animal Model (e.g., Beagle Dog)

Objective: To continuously monitor the effects of this compound on cardiovascular parameters in a conscious, freely moving animal model.

Methodology:

  • Animal Model: Beagle dogs are surgically implanted with telemetry transmitters capable of measuring electrocardiogram (ECG), blood pressure, and heart rate.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study environment.

  • Dosing: this compound is administered intravenously at various dose levels.

  • Data Collection: Cardiovascular parameters are continuously recorded before, during, and after drug administration for a specified period.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) are analyzed and compared to baseline and vehicle control groups.

Mandatory Visualization

BNC105P_Mechanism_of_Action This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion Tubulin Tubulin Dimers BNC105->Tubulin Inhibits Polymerization Endothelial_Cell Tumor Endothelial Cell BNC105->Endothelial_Cell Disrupts Cytoskeleton Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Endothelial_Cell Maintains Structure Vascular_Disruption Vascular Disruption Endothelial_Cell->Vascular_Disruption Tumor_Necrosis Tumor Necrosis Vascular_Disruption->Tumor_Necrosis Preclinical_Cardio_Safety_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cardiomyocyte_Viability Cardiomyocyte Viability Assay (hiPSC-CMs) Risk_Assessment Cardiovascular Risk Assessment Cardiomyocyte_Viability->Risk_Assessment hERG_Assay hERG Channel Assay hERG_Assay->Risk_Assessment Telemetry Cardiovascular Telemetry (Large Animal Model) Biomarkers Cardiac Biomarker Analysis (Troponin, etc.) Telemetry->Biomarkers Dosage_Optimization Optimized Dosage for Clinical Trials Biomarkers->Dosage_Optimization Dose_Selection Initial Dose Range Selection Dose_Selection->Cardiomyocyte_Viability Dose_Selection->hERG_Assay Risk_Assessment->Telemetry Proceed if in vitro profile is acceptable Tubulin_Cardiac_Signaling BNC105 BNC105 Tubulin_Depolymerization Tubulin Depolymerization BNC105->Tubulin_Depolymerization Cytoskeleton_Disruption Cardiomyocyte Cytoskeleton Disruption Tubulin_Depolymerization->Cytoskeleton_Disruption Ion_Channel_Function Altered Ion Channel Function Cytoskeleton_Disruption->Ion_Channel_Function Contractility Impaired Contractility Cytoskeleton_Disruption->Contractility Arrhythmia Potential for Arrhythmia Ion_Channel_Function->Arrhythmia Contractility->Arrhythmia

References

Why BNC105P single-agent therapy may have limited efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of BNC105P. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 functions as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization, primarily in activated endothelial cells. This leads to the disruption of the tumor vasculature, causing a cascade of events including hypoxia and subsequent apoptosis of tumor cells. Additionally, BNC105 has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.

Q2: Why does this compound single-agent therapy demonstrate limited efficacy in some preclinical and clinical settings?

A2: The limited efficacy of this compound as a monotherapy can be attributed to the survival of a peripheral rim of tumor tissue. While the core of the tumor becomes necrotic due to vascular collapse, the tumor cells at the periphery, which are closer to the normal vasculature, can survive. These surviving cells are often in a hypoxic state, which can activate pro-survival signaling pathways, such as the one mediated by Hypoxia-Inducible Factor-1α (HIF-1α), leading to tumor regrowth.

Q3: What are the expected outcomes of this compound monotherapy in clinical trials?

A3: Clinical trials of this compound as a single agent have shown modest efficacy. For instance, in a Phase I study involving patients with advanced solid tumors, no objective responses were observed, although some patients achieved stable disease.[1] In a Phase II trial for mesothelioma, this compound monotherapy resulted in one objective response and stable disease in thirteen out of thirty patients.[2] In a cohort of metastatic renal cell carcinoma patients who crossed over to this compound monotherapy after progressing on everolimus, stable disease was the best response observed in 80% of evaluable patients.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro cell viability assays (e.g., MTT, MTS).

  • Question: My cell viability assay results with this compound are not reproducible. What could be the cause?

  • Answer:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.

    • Compound Solubility: BNC105 is hydrophobic. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.

    • Incubation Time: The cytotoxic effects of this compound may be time-dependent. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line.

    • Metabolic Activity of Cells: The MTT and MTS assays measure metabolic activity. If your cells have a low metabolic rate, the signal may be weak. Consider using an alternative assay that measures a different viability parameter.

Issue 2: Difficulty in observing vascular disruption in in vivo models.

  • Question: I am not observing the expected level of vascular disruption in my animal tumor models after this compound administration. What should I check?

  • Answer:

    • Dosage and Administration: this compound is a prodrug and its conversion to the active BNC105 is rapid.[3] Ensure the correct dose is being administered via the appropriate route (typically intravenous) to achieve effective plasma concentrations.

    • Timing of Assessment: Vascular disruption is a rapid process. The peak effect is often observed within hours of administration. Your assessment time point (e.g., using dynamic contrast-enhanced MRI, histology, or Evans blue extravasation) should be optimized to capture this window.

    • Tumor Model: The vascularity and maturity of the tumor model can influence the response to VDAs. Highly vascularized, immature tumor vessels are more susceptible.

    • Quantification Method: Visual assessment can be subjective. Employ quantitative methods like measuring changes in tumor blood flow with laser Doppler or quantifying extravasated dye to get a more accurate measure of vascular disruption.

Quantitative Data Summary

Table 1: Summary of this compound Clinical Trial Efficacy Data

Trial/SettingTreatment ArmNPrimary EndpointResultReference
Phase II (Metastatic Renal Cell Carcinoma)Crossover to this compound Monotherapy25 (evaluable)Best ResponseStable Disease: 80%[1]
Phase II (Mesothelioma)This compound Monotherapy30Objective Response1 patient[2]
Phase II (Mesothelioma)This compound Monotherapy30Stable Disease13 patients[2]
Phase I (Advanced Solid Tumors)This compound Monotherapy21Best ResponseStable Disease: 4 patients[1]

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

  • Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in absorbance or fluorescence.

  • Methodology:

    • Reconstitute purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Add GTP to a final concentration of 1 mM.

    • In a pre-warmed 96-well plate, add varying concentrations of BNC105 or a vehicle control.

    • Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.

    • Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at 37°C every minute for 60-90 minutes in a microplate reader.

    • Inhibitors of tubulin polymerization, like BNC105, will show a dose-dependent decrease in the rate and extent of polymerization.

2. Cell Viability (MTT) Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4]

3. In Vivo Vascular Permeability (Evans Blue) Assay

  • Principle: This assay quantifies the leakage of plasma proteins from blood vessels into the tumor interstitium, a hallmark of vascular disruption. The albumin-binding dye, Evans blue, is used as a tracer.

  • Methodology:

    • Administer this compound to tumor-bearing animals at the desired dose and route.

    • At a predetermined time point after treatment (e.g., 1, 4, or 24 hours), inject a solution of Evans blue dye (e.g., 2% in saline) intravenously.

    • Allow the dye to circulate for a specific period (e.g., 30-60 minutes).

    • Perfuse the animals with saline to remove the dye from the circulation.

    • Excise the tumors and other organs as controls.

    • Extract the Evans blue dye from the tissues by incubation in a solvent like formamide at 60°C.

    • Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm and normalize it to the tissue weight. An increase in dye accumulation in the tumor indicates increased vascular permeability.

Visualizations

BNC105P_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion Endothelial_Cell Activated Endothelial Cell BNC105->Endothelial_Cell Polymerization Polymerization BNC105->Polymerization Inhibits Tubulin Tubulin Endothelial_Cell->Tubulin Tubulin->Polymerization Microtubules Microtubules Disruption Disruption Microtubules->Disruption Leads to Polymerization->Microtubules Vascular_Disruption Vascular Disruption Disruption->Vascular_Disruption Hypoxia Hypoxia / Necrosis (Tumor Core) Vascular_Disruption->Hypoxia Viable_Rim Viable Tumor Rim (Periphery) Vascular_Disruption->Viable_Rim Spares Tumor_Cell_Death Tumor Cell Death Hypoxia->Tumor_Cell_Death HIF1a HIF-1α Activation Viable_Rim->HIF1a Tumor_Regrowth Tumor Regrowth HIF1a->Tumor_Regrowth Promotes

Caption: Mechanism of this compound action and the resulting viable tumor rim.

Experimental_Workflow_Vascular_Disruption cluster_invivo In Vivo Assessment Animal_Model Tumor-bearing Animal Model Treatment Administer this compound or Vehicle Animal_Model->Treatment Time_Point Select Time Point (e.g., 1-24h) Treatment->Time_Point Evans_Blue_Injection Inject Evans Blue Dye (IV) Time_Point->Evans_Blue_Injection Circulation Allow Dye Circulation Evans_Blue_Injection->Circulation Perfusion Perfuse to Remove Circulating Dye Circulation->Perfusion Tumor_Excision Excise Tumor Perfusion->Tumor_Excision Dye_Extraction Extract Dye from Tissue Tumor_Excision->Dye_Extraction Quantification Quantify Dye via Spectrophotometry Dye_Extraction->Quantification

Caption: Workflow for in vivo assessment of vascular disruption using Evans Blue.

Limited_Efficacy_Logic BNC105P_Admin This compound Administration Vascular_Shutdown Tumor Vascular Shutdown (Central Regions) BNC105P_Admin->Vascular_Shutdown Core_Necrosis Tumor Core Necrosis Vascular_Shutdown->Core_Necrosis Peripheral_Survival Survival of Peripheral 'Viable Rim' of Tumor Cells Vascular_Shutdown->Peripheral_Survival Incomplete Effect Hypoxia_Induction Induction of Hypoxia in Viable Rim Peripheral_Survival->Hypoxia_Induction Survival_Pathways Activation of Pro-Survival Signaling Pathways (e.g., HIF-1α) Hypoxia_Induction->Survival_Pathways Tumor_Regrowth Tumor Regrowth and Therapeutic Resistance Survival_Pathways->Tumor_Regrowth

Caption: Logical flow explaining the limited single-agent efficacy of this compound.

References

Technical Support Center: BNC105P and Tumor Re-vascularization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular disrupting agent (VDA) BNC105P. The focus is on understanding and addressing the phenomenon of tumor re-vascularization that can occur following treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 functions as a tubulin polymerization inhibitor.[1][2] It selectively targets the cytoskeleton of activated endothelial cells in the tumor vasculature, leading to a disruption of blood vessel integrity and shutdown of blood flow.[1][3] This causes extensive necrosis in the tumor core. Additionally, BNC105 has a direct anti-proliferative effect on cancer cells.[1][3]

Q2: We've observed tumor regrowth after initial shrinkage with this compound treatment. What is the likely cause?

A2: This is a common observation with VDAs and is typically due to tumor re-vascularization. While this compound effectively destroys the core tumor vasculature, a viable rim of tumor tissue often remains at the periphery.[1][4][5] This surviving rim is a primary source of tumor regrowth. Re-vascularization has been observed to occur as early as 48 hours after this compound administration.[3]

Q3: What are the key molecular drivers of this re-vascularization process?

A3: The acute hypoxia induced by this compound in the tumor microenvironment is a major driver of re-vascularization. Hypoxia leads to the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α, in turn, promotes the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[6] Increased VEGF signaling stimulates the formation of new blood vessels, contributing to tumor recovery and regrowth.

Q4: How can we experimentally measure or observe tumor re-vascularization in our models?

A4: Re-vascularization can be assessed by measuring changes in microvessel density (MVD) over time. A common method is to use immunohistochemistry (IHC) to stain for endothelial cell markers like CD31 (also known as PECAM-1) in tumor tissue sections.[7] An increase in CD31-positive vessels after an initial decrease post-BNC105P treatment would indicate re-vascularization. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can also be used to non-invasively assess changes in tumor blood flow and vascular permeability over time.[1][8]

Q5: What strategies can be employed to counteract this compound-induced re-vascularization?

A5: A primary strategy is the use of combination therapies. Co-administration of this compound with anti-angiogenic agents that target the VEGF signaling pathway, such as bevacizumab (a monoclonal antibody against VEGF-A) or pazopanib (a multi-targeted tyrosine kinase inhibitor), has been shown to hinder tumor vascular recovery.[9][10] Another approach is to combine this compound with mTOR inhibitors like everolimus. The mTOR pathway is also implicated in protein synthesis and the cellular response to hypoxia. Preclinical and clinical studies have explored the synergistic effects of this combination.[2][3][6]

Troubleshooting Guides & Experimental Protocols

Issue 1: Inconsistent Vascular Disruption Observed with this compound Monotherapy

This guide provides protocols to quantify vascular disruption and troubleshoot potential inconsistencies.

This protocol allows for the visualization and quantification of blood vessels in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-CD31 (PECAM-1)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in deionized water.

  • Antigen Retrieval: Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes. Allow to cool for 20 minutes.[7]

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.[7]

  • Blocking: Apply blocking solution and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate sections with anti-CD31 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides with PBS and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash slides with PBS and apply DAB substrate. Monitor for the development of a brown color. Rinse with deionized water to stop the reaction.[7]

  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.[7]

  • Dehydration and Mounting: Dehydrate sections through a graded ethanol series and clear in xylene. Mount coverslips using a permanent mounting medium.[7]

Quantification:

  • Acquire images of stained sections at 20x or 40x magnification.

  • Identify "hot spots" of high vascularity.

  • Using image analysis software (e.g., ImageJ), count the number of CD31-positive vessels in 3-5 high-power fields per tumor.

  • Express data as the average number of vessels per unit area (e.g., vessels/mm²).[7]

Troubleshooting:

Problem Possible Cause Solution
High Background Staining Incomplete blocking of endogenous peroxidase or non-specific antibody binding.Ensure the 3% hydrogen peroxide step is performed correctly. Increase the incubation time or concentration of the blocking serum.
Weak or No Signal Improper antigen retrieval; primary antibody concentration too low.Optimize antigen retrieval time and temperature. Perform a titration of the primary antibody to find the optimal concentration.
Inconsistent Staining Across Sections Uneven tissue fixation or processing.Ensure standardized fixation protocols are followed for all tissue samples.
Issue 2: Confirming the Hypoxic Response Driving Re-vascularization

This guide provides a protocol for measuring key hypoxia-related proteins.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-VEGF, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA or similar assay.

  • SDS-PAGE: Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities using image analysis software and normalize the expression of HIF-1α and VEGF to the loading control.

Troubleshooting:

Problem Possible Cause Solution
Multiple Non-specific Bands Primary antibody concentration is too high; insufficient blocking.Optimize the primary antibody dilution. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).
Weak or No Protein Signal Insufficient protein loaded; poor transfer.Ensure accurate protein quantification and load a sufficient amount. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
Inconsistent Loading Control Bands Inaccurate initial protein quantification; pipetting errors.Be meticulous during protein quantification and sample loading.

Quantitative Data from Combination Therapy Studies

The following tables summarize data from preclinical and clinical studies investigating this compound in combination with other agents to overcome re-vascularization and enhance efficacy.

Table 1: Preclinical Efficacy of this compound in Combination with Bevacizumab

Treatment Group Tumor Model Endpoint Result Reference
This compound + BevacizumabBreast Cancer XenograftTumor Growth InhibitionGreater tumor growth inhibition compared to either agent alone.[9][10]
This compound + BevacizumabBreast Cancer XenograftTumor Vasculature RecoveryCombination therapy hindered tumor vascular recovery following initial disruption by this compound.[9][10]

Table 2: Clinical Trial Data for this compound in Combination with Everolimus

Study Phase Cancer Type Treatment Arms Key Outcome Reference
Phase I/II (DisrupTOR-1)Metastatic Renal Cell Carcinoma (mRCC)A: this compound + EverolimusB: Everolimus alone6-month Progression-Free Survival (6MPFS):- Arm A: 33.82%- Arm B: 30.30% (P=0.66)[3]
Phase ImRCCDose escalation of this compound with EverolimusRecommended Phase II Dose (RP2D): this compound at 16 mg/m² with everolimus at 10 mg daily.[3]

Visualizations

Signaling Pathways and Experimental Logic

cluster_0 This compound Treatment & Hypoxic Response cluster_1 Therapeutic Intervention Strategies This compound This compound Administration VascularDisruption Tumor Vascular Disruption This compound->VascularDisruption Hypoxia Tumor Hypoxia VascularDisruption->Hypoxia HIF1a ↑ HIF-1α Stabilization Hypoxia->HIF1a mTOR mTOR Pathway Hypoxia->mTOR VEGF ↑ VEGF Expression HIF1a->VEGF Revascularization Tumor Re-vascularization VEGF->Revascularization Bevacizumab Bevacizumab Bevacizumab->VEGF Everolimus Everolimus Everolimus->mTOR mTOR->HIF1a

Caption: Signaling pathway of this compound-induced re-vascularization and points of therapeutic intervention.

cluster_workflow Experimental Workflow: Assessing Re-vascularization cluster_analysis Analysis start Treat Tumor-Bearing Mice (Control, this compound, Combination) collect Collect Tumor Tissue at Different Time Points (e.g., 24h, 48h, 72h) start->collect process Fix, Embed in Paraffin, and Section Tissue collect->process ihc CD31 IHC Staining process->ihc wb Western Blot (HIF-1α, VEGF) process->wb quantify_ihc Quantify Microvessel Density (MVD) ihc->quantify_ihc quantify_wb Quantify Protein Expression Levels wb->quantify_wb end Compare Results Across Treatment Groups and Time Points quantify_ihc->end quantify_wb->end

Caption: Workflow for experimental assessment of tumor re-vascularization after this compound treatment.

References

Technical Support Center: Enhancing BNC105P Delivery to the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the vascular disrupting agent (VDA) BNC105P to the tumor microenvironment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug that is rapidly converted to its active form, BNC105, in the body. BNC105 is a potent tubulin polymerization inhibitor.[1] By binding to tubulin in rapidly dividing endothelial cells of the tumor vasculature, it disrupts the cytoskeleton, leading to a cascade of events that cause the collapse of tumor blood vessels.[2] This selective disruption of blood flow within the tumor results in extensive tumor cell necrosis due to oxygen and nutrient deprivation.[3][4] this compound also exhibits direct anti-proliferative effects on cancer cells.[5]

Q2: What are the main challenges in delivering this compound to the tumor microenvironment?

A2: The primary challenges include:

  • Limited Bioavailability and Short Half-Life: this compound has a short plasma half-life, which can limit its accumulation at the tumor site.[1]

  • Physicochemical Properties: The solubility and stability of this compound in physiological conditions can affect its formulation and in vivo performance.

  • Tumor Microenvironment Barriers: The dense extracellular matrix (ECM), high interstitial fluid pressure, and abnormal vasculature of solid tumors can impede the penetration and distribution of this compound.

  • Tumor Resistance Mechanisms: Following the initial vascular disruption, a viable rim of tumor tissue often remains at the periphery, which can lead to tumor regrowth.[3] This is partly due to the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α) in response to the hypoxic conditions created by this compound.[5]

Q3: What are the key strategies to enhance this compound delivery and efficacy?

A3: Several strategies can be employed to improve the delivery and therapeutic effect of this compound:

  • Formulation Strategies: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and circulation time, leading to enhanced accumulation in the tumor through the Enhanced Permeability and Retention (EPR) effect.

  • Combination Therapies: Combining this compound with other anticancer agents can create synergistic effects. Promising combinations include:

    • Anti-angiogenic agents: To inhibit the formation of new blood vessels that contribute to tumor regrowth.[3]

    • Chemotherapy: To target the proliferating tumor cells in the viable rim that survives the initial vascular disruption.

    • Immune checkpoint inhibitors: this compound-induced necrosis can release tumor antigens, potentially enhancing the efficacy of immunotherapies like anti-PD-1 and anti-CTLA-4 antibodies.[5][6]

  • Vascular Normalization: Pre-treatment with agents that "normalize" the tumor vasculature can improve blood flow and drug delivery.

Troubleshooting Guides

Guide 1: In Vitro Experimentation
Issue Possible Cause Troubleshooting Steps
Low cytotoxicity in cancer cell lines This compound is a prodrug and may require metabolic activation. Direct anti-proliferative effects are secondary to its vascular disrupting action.- Use the active form, BNC105, for in vitro cytotoxicity assays on cancer cells.- Focus in vitro assays on endothelial cell models (e.g., HUVECs) to assess anti-vascular effects.
Precipitation of this compound in culture media Poor aqueous solubility of the active compound BNC105.- Prepare stock solutions in an appropriate solvent like DMSO.- Ensure the final solvent concentration in the culture media is non-toxic to the cells (typically <0.1%).- Consider using a cyclodextrin-based formulation to enhance solubility.[7][8]
Inconsistent results in tubulin polymerization assays Improper handling of tubulin protein, which is sensitive to temperature.- Use a commercially available tubulin polymerization assay kit and follow the manufacturer's protocol strictly.[9][10]- Keep all reagents on ice until use.- Pre-warm the 96-well plate to 37°C before adding the tubulin solution.[9]
Guide 2: In Vivo Experimentation
Issue Possible Cause Troubleshooting Steps
Poor tumor growth inhibition in xenograft models - Suboptimal dosing or scheduling.- Rapid clearance of this compound.- Development of tumor resistance.- Optimize the dose and administration schedule based on preclinical data for the specific tumor model.[5]- Consider a nanoparticle or liposomal formulation to increase circulation time and tumor accumulation.[11][12]- Combine this compound with an anti-angiogenic agent to counter the VEGF-mediated resistance.[13]
High toxicity or animal mortality Off-target effects on normal vasculature.- Carefully determine the maximum tolerated dose (MTD) in a dose-escalation study.- Monitor animal health closely for signs of toxicity.- Consider a targeted delivery system to reduce systemic exposure.
Difficulty in assessing vascular disruption Inadequate imaging or histological techniques.- Use Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to non-invasively assess changes in tumor blood flow.[1]- Perform histological analysis using markers like CD31 to visualize blood vessels and assess necrosis.[5]
Inconsistent drug concentration in tumor tissue Poor drug penetration into the tumor core.- Use a method to quantify this compound/BNC105 concentration in tumor tissue, such as LC/MS.[14][15]- Co-administer agents that modify the tumor microenvironment, such as those that degrade the extracellular matrix, to improve penetration.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Combination Therapies

Combination Agent Tumor Model This compound Dose Tumor Growth Inhibition (TGI) Reference
Anti-PD-1MC38 colorectalNot specified97% (combination) vs. 40% (this compound alone) and 74% (anti-PD-1 alone)[5][6]
Anti-CTLA-4CT26 colorectalNot specified70% (combination) vs. 27% (this compound alone) and 14% (anti-CTLA-4 alone)[5][6]

Table 2: In Vitro Cytotoxicity of a this compound Analog (Compound 8c)

Cell Line IC50 (nM) Reference
LN229 (Glioblastoma)2.09 ± 0.59[16]
MT330 (Glioblastoma)2.36 ± 0.64[16]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is adapted from a standard method for evaluating tubulin polymerization inhibitors.[9][17]

Materials:

  • Tubulin protein (>99% pure)

  • G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)

  • This compound or BNC105 dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.

  • Prepare serial dilutions of BNC105 in G-PEM buffer.

  • Pre-warm the 96-well plate to 37°C.

  • To each well, add 100 µL of the reconstituted tubulin solution.

  • Add the desired concentration of BNC105 or control (DMSO) to the wells.

  • Immediately place the plate in the microplate reader and record the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance reading compared to the control.

Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model

This is a general protocol that should be adapted based on the specific tumor model and experimental goals.

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • Cancer cells for implantation

  • This compound formulation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor animal weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

This compound Mechanism of Action and Downstream Effects

BNC105P_Mechanism This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Conversion in vivo Tubulin Tubulin in Endothelial Cells BNC105->Tubulin Inhibits Polymerization Disruption Microtubule Disruption Tubulin->Disruption Collapse Tumor Vasculature Collapse Disruption->Collapse Hypoxia Tumor Hypoxia & Necrosis Collapse->Hypoxia HIF1a Upregulation of HIF-1α Hypoxia->HIF1a Regrowth Tumor Regrowth & Resistance Hypoxia->Regrowth Immuno Immunotherapy Hypoxia->Immuno Enhances Antigen Presentation VEGF Upregulation of VEGF HIF1a->VEGF VEGF->Regrowth AntiAngio Anti-Angiogenic Therapy AntiAngio->VEGF Inhibits Chemo Chemotherapy Chemo->Regrowth Targets

Caption: Mechanism of this compound and strategies to overcome resistance.

Experimental Workflow for Enhancing this compound Delivery

BNC105P_Workflow Start Start: Enhance this compound Delivery Formulation Step 1: Formulation (Nanoparticles/Liposomes) Start->Formulation InVitro Step 2: In Vitro Characterization (Size, Zeta, Drug Load, Stability) Formulation->InVitro InVivo_PK Step 3: In Vivo Pharmacokinetics (Half-life, Biodistribution) InVitro->InVivo_PK InVivo_Efficacy Step 4: In Vivo Efficacy (Tumor Growth Inhibition) InVivo_PK->InVivo_Efficacy Combination Step 5: Combination Therapy (with Anti-angiogenics/Chemo/Immuno) InVivo_Efficacy->Combination Analysis Step 6: Endpoint Analysis (Histology, Biomarkers) Combination->Analysis End End: Optimized Delivery Strategy Analysis->End

Caption: A typical experimental workflow for developing and evaluating enhanced this compound delivery systems.

References

Technical Support Center: Potentiating BNC105P Efficacy in Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BNC105P research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during preclinical and clinical investigations of this compound, particularly in the context of resistant cancers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 functions as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization in endothelial cells. This leads to the collapse of the tumor vasculature, resulting in a rapid shutdown of blood flow, subsequent tumor necrosis, and apoptosis. Additionally, BNC105 has direct cytotoxic effects on tumor cells by inhibiting tubulin polymerization. An important characteristic of BNC105 is that it is not a substrate for the P-glycoprotein (Pgp) transporter, a common mechanism of multidrug resistance.

Q2: My cancer cell line appears intrinsically resistant to this compound in vitro. What are the possible reasons?

A2: While this compound has direct cytotoxic effects, its primary mechanism in vivo is vascular disruption. Therefore, standard 2D cell culture experiments may not fully capture its anti-cancer efficacy. However, if you observe high intrinsic resistance in vitro, consider the following:

  • Tubulin Isotype Expression: Aberrant expression of specific β-tubulin isotypes can confer resistance to tubulin-binding agents.[1]

  • Microtubule-Regulating Proteins: Overexpression of certain microtubule-regulating proteins can interfere with the activity of tubulin-binding agents.[1]

  • Cellular Efflux Pumps (other than Pgp): While BNC105 is not a Pgp substrate, other efflux pumps could potentially contribute to resistance.

Q3: We are observing tumor regrowth at the periphery of the tumor in our animal models after this compound treatment. Why is this happening?

A3: This is a known phenomenon with vascular disrupting agents. The central core of the tumor undergoes extensive necrosis due to the collapse of the immature vasculature. However, the tumor periphery often contains more mature, stable blood vessels with better pericyte coverage.[2][3] These vessels are less susceptible to disruption by VDAs, leading to a viable rim of tumor cells that can drive recurrence.[2][4][5]

Q4: What are the most promising combination strategies to enhance the efficacy of this compound in resistant tumors?

A4: Combination therapy is a key strategy to overcome resistance to this compound. Preclinical and clinical data suggest synergy with:

  • mTOR inhibitors (e.g., everolimus): The hypoxia induced by this compound can upregulate the PI3K/Akt/mTOR pathway, a key survival pathway.[6] Combining this compound with an mTOR inhibitor can counteract this survival signal.[3][6][7]

  • BTK inhibitors (e.g., ibrutinib): In hematological malignancies like Chronic Lymphocytic Leukemia (CLL), ibrutinib mobilizes cancer cells from the protective lymph node niche into the peripheral circulation, where they may be more susceptible to the cytotoxic effects of this compound.[8][9][10]

  • Chemotherapy: Conventional chemotherapeutic agents can target the proliferating, well-oxygenated cells in the viable tumor rim that are resistant to this compound's vascular-disrupting effects.[4]

  • Immunotherapy: The tumor necrosis and antigen release caused by this compound may create a more immunogenic microenvironment, potentially synergizing with immune checkpoint inhibitors.

Troubleshooting Guides

Problem 1: Sub-optimal tumor growth inhibition in xenograft models despite initial response.

Possible Cause Troubleshooting/Potentiation Strategy
Survival of a viable tumor rim with mature vasculature. 1. Combine with an mTOR inhibitor: Preclinical and clinical studies suggest synergy between this compound and everolimus. The hypoxia induced by this compound can activate the PI3K/Akt/mTOR survival pathway, which can be targeted by everolimus.[3][6][7] 2. Combine with conventional chemotherapy: Chemotherapy can target the actively dividing and well-oxygenated cells in the tumor periphery that are less affected by vascular disruption.[4] 3. Target pericytes: Develop or utilize strategies to specifically target pericytes, which stabilize the peripheral tumor vasculature and contribute to resistance.[2][3]
Development of acquired cellular resistance. 1. Analyze tubulin isotype expression: Perform western blotting or mass spectrometry to assess changes in the expression of β-tubulin isotypes in resistant tumors compared to sensitive tumors.[1] 2. Investigate alternative survival pathways: Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to identify upregulated survival pathways in resistant tumors. The PI3K/Akt/mTOR pathway is a strong candidate.

Problem 2: Difficulty in assessing the vascular-disrupting effect of this compound in vivo.

Possible Cause Troubleshooting/Potentiation Strategy
Inappropriate imaging modality or timing. 1. Utilize Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This is a powerful technique to measure changes in tumor blood flow and vascular permeability before and after this compound administration.[5] 2. Perform imaging at early time points: The vascular disruption caused by this compound is a rapid event. Consider imaging within hours of drug administration to capture the acute effects.
Lack of a robust method to visualize vasculature in tissue sections. 1. Perform immunofluorescence staining for endothelial markers: Use antibodies against CD31 or other endothelial markers to visualize the tumor vasculature in histological sections. This allows for the direct assessment of vascular damage and density. See the detailed protocol below.

Quantitative Data Summary

Table 1: Clinical Trial Data for this compound Combination Therapies

Combination Cancer Type Phase Key Findings Reference
This compound + EverolimusMetastatic Renal Cell Carcinoma (mRCC)I/IIThe combination was well-tolerated. No significant improvement in 6-month progression-free survival (PFS) was observed in the overall population. However, biomarker analyses suggested potential benefit in a subset of patients.[3][7]
This compound + IbrutinibRelapsed/Refractory Chronic Lymphocytic Leukemia (CLL)IThe study was terminated early due to slow accrual, so the maximum tolerated dose (MTD) was not determined. The rationale was to target CLL cells mobilized into circulation by ibrutinib.[9][11]

Note: Specific preclinical quantitative data on synergy (e.g., Combination Index values) for this compound is limited in the public domain. Researchers are encouraged to perform these studies in their specific models.

Experimental Protocols

1. Cell-Based Tubulin Polymerization Assay (Western Blot)

This assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin in cells following treatment with this compound.

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired duration. Include a positive control (e.g., colchicine) and a vehicle control.

  • Lysis and Fractionation:

    • Wash cells with PBS and lyse with a microtubule-stabilizing buffer (e.g., containing taxol and GTP).

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 37°C.

    • The supernatant contains the soluble (unpolymerized) tubulin fraction.

    • The pellet contains the polymerized (cytoskeletal) tubulin fraction.

  • Western Blotting:

    • Resuspend the pellet in a suitable buffer.

    • Quantify protein concentration in both supernatant and pellet fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against α-tubulin or β-tubulin.

    • Use a loading control (e.g., GAPDH) for the soluble fraction.

    • Quantify band intensities to determine the ratio of polymerized to unpolymerized tubulin.

2. Immunofluorescence Staining of Tumor Vasculature

This protocol allows for the visualization and quantification of blood vessels in tumor tissue sections.

  • Tissue Preparation:

    • Harvest tumors from control and this compound-treated animals at desired time points.

    • Fix the tissue in 4% paraformaldehyde or snap-freeze in OCT compound.

    • Prepare 5-10 µm thick sections on slides.[5]

  • Staining Procedure:

    • Permeabilization: If using paraffin-embedded sections, deparaffinize and rehydrate. Permeabilize all sections with a buffer containing Triton X-100 (e.g., 0.25% in PBS).[12]

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Primary Antibody Incubation: Incubate sections with a primary antibody against an endothelial marker (e.g., anti-CD31) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[5]

    • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips with an anti-fade mounting medium.[12]

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence or confocal microscope.

    • Quantify vascular density, vessel diameter, and other relevant parameters using image analysis software.

Visualizations

BNC105P_Mechanism_of_Action This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion EndothelialCell Tumor Endothelial Cell BNC105->EndothelialCell TumorCell Tumor Cell BNC105->TumorCell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization VascularDisruption Vascular Disruption Microtubules->VascularDisruption Leads to EndothelialCell->Tubulin Inhibits Polymerization TumorCell->Tubulin Inhibits Polymerization Necrosis Tumor Necrosis / Apoptosis VascularDisruption->Necrosis Causes

Caption: Mechanism of action of this compound.

BNC105P_Resistance_and_Potentiation cluster_0 This compound Action and Resistance cluster_1 Potentiation Strategies This compound This compound VascularDisruption Vascular Disruption in Tumor Core This compound->VascularDisruption TumorRim Viable Tumor Rim (Pericyte-covered vessels) This compound->TumorRim Less Effective BTKi BTK Inhibitor (e.g., Ibrutinib) This compound->BTKi Synergizes with Mobilized Cells Hypoxia Hypoxia VascularDisruption->Hypoxia Immuno Immunotherapy VascularDisruption->Immuno Increases Immunogenicity mTORi mTOR Inhibitor (e.g., Everolimus) Hypoxia->mTORi Counteracts Survival Signal Resistance Resistance & Recurrence TumorRim->Resistance Chemo Chemotherapy TumorRim->Chemo Targets Proliferating Cells EnhancedEfficacy Enhanced Efficacy mTORi->EnhancedEfficacy BTKi->EnhancedEfficacy Chemo->EnhancedEfficacy Immuno->EnhancedEfficacy

Caption: Overcoming resistance to this compound.

Experimental_Workflow_Synergy start Start: Resistant Cancer Model treatment Treatment Groups: 1. Vehicle 2. This compound 3. Potentiating Agent 4. This compound + Agent start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Assays treatment->invivo viability Cell Viability (e.g., MTT, CTG) invitro->viability apoptosis Apoptosis Assay (e.g., Annexin V) invitro->apoptosis western Western Blot (e.g., p-Akt, p-S6) invitro->western tumor_growth Tumor Growth Inhibition invivo->tumor_growth ihc Immunohistochemistry (e.g., CD31, Ki67) invivo->ihc analysis Data Analysis: Calculate Synergy (e.g., Combination Index) viability->analysis apoptosis->analysis western->analysis tumor_growth->analysis ihc->analysis

Caption: Workflow for assessing drug synergy.

References

BNC105P Technical Support Center: Navigating the Translation from Preclinical Promise to Clinical Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for understanding the challenges encountered in translating preclinical data for the vascular disrupting agent BNC105P into clinical outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that researchers may encounter during their own experiments with similar agents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of BNC105, a novel benzofuran compound that acts as a vascular disrupting agent (VDA). Its primary mechanism of action is the inhibition of tubulin polymerization in endothelial cells, particularly those that are actively proliferating in the tumor vasculature.[1][2] This disruption of the microtubule network leads to a cascade of events including cell cycle arrest and apoptosis of endothelial cells, ultimately causing a rapid shutdown of blood flow within the tumor, leading to hypoxia and necrosis of tumor tissue.[1] this compound also has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.

Q2: Why did this compound show promise in preclinical studies?

A2: Preclinical studies of this compound demonstrated significant anti-tumor activity across a range of human tumor xenograft models, including breast, colon, lung, prostate, and brain cancers.[3] It exhibited a high degree of selectivity for tumor endothelial cells and a wider therapeutic margin compared to other VDAs in development at the time.[1] Notably, this compound achieved greater than 95% vascular disruption in mouse models at well-tolerated doses.[1] Furthermore, preclinical studies showed synergistic effects when this compound was combined with other anti-cancer agents, such as bevacizumab and checkpoint inhibitors.[3]

Q3: What were the major challenges observed in the clinical translation of this compound?

Q4: Were there discrepancies between preclinical and clinical toxicity profiles?

A4: While a direct comparison is limited by the availability of public preclinical toxicology reports, Phase I clinical trials established a recommended Phase II dose of 16 mg/m² which was generally well-tolerated.[1] Dose-limiting toxicities at a higher dose of 18.9 mg/m² included elevated liver function tests and a cardiac event in one patient.[4] The adverse event profile in the Phase II renal cancer trial, when combined with everolimus, was largely consistent with the known toxicities of everolimus alone.[1] This suggests that at the clinically tested doses, this compound did not introduce significant unexpected toxicities beyond what might be anticipated from its mechanism, but the therapeutic window to achieve efficacy in humans may have been narrower than predicted by preclinical models.

Section 2: Troubleshooting Guide

This guide addresses common issues researchers may face when working with vascular disrupting agents like this compound, drawing lessons from its development.

Issue 1: My vascular disrupting agent shows potent anti-tumor effects in my subcutaneous xenograft model, but this is not translating to other models or is difficult to reproduce.

  • Possible Cause: The tumor microenvironment of subcutaneous xenografts may not accurately reflect the complexity of orthotopic or metastatic tumors. Factors such as vascular architecture, stromal composition, and immune cell infiltration can significantly influence the response to VDAs.

  • Troubleshooting Steps:

    • Utilize Orthotopic Models: Whenever possible, implant tumor cells in their organ of origin to create a more clinically relevant microenvironment.

    • Evaluate in Metastatic Models: Assess the agent's efficacy against established metastases, as the vasculature in metastatic lesions can differ from primary tumors.

    • Characterize the Tumor Microenvironment: Perform histological and molecular analysis of your preclinical tumors to understand their vascularity, hypoxia levels, and immune infiltrate. This can help identify biomarkers that may predict response.

Issue 2: I am observing significant tumor necrosis after treatment, but the tumor eventually regrows.

  • Possible Cause: While VDAs can cause extensive central tumor necrosis, a rim of viable tumor cells often survives at the tumor periphery, where it can access host vasculature. These surviving cells can drive tumor regrowth.

  • Troubleshooting Steps:

    • Combination Therapy: Explore combinations with agents that target these surviving cells. This could include standard chemotherapy, targeted therapies, or immunotherapy. Preclinical data for this compound showed promise in combination with VEGF inhibitors and checkpoint inhibitors.

    • Dosing Schedule Optimization: Investigate different dosing schedules to prevent or delay vascular recovery and tumor regrowth.

Issue 3: I am struggling to identify a clear biomarker to predict response to my VDA.

  • Possible Cause: The response to VDAs can be heterogeneous and influenced by multiple factors within the tumor and the host. A single biomarker may not be sufficient.

  • Troubleshooting Steps:

    • Dynamic Biomarkers: Consider using dynamic, functional biomarkers rather than static ones. For this compound, changes in plasma biomarkers over time were associated with clinical outcomes.

    • Imaging Biomarkers: Utilize non-invasive imaging techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) to assess changes in tumor blood flow and vascular permeability in real-time.

    • Multi-analyte Panels: Analyze a panel of potential biomarkers related to angiogenesis, hypoxia, and immune response to identify a predictive signature.

Section 3: Data Presentation

Table 1: Comparison of this compound Preclinical Efficacy and Clinical Outcomes

ParameterPreclinical Data (Mouse Xenograft Models)Clinical Data (Human Trials)Key Translational Challenges
Monotherapy Efficacy Significant tumor growth inhibition and even tumor regression in some models.Phase I (Advanced Solid Tumors): Stable disease in a small number of patients. Phase II (Mesothelioma): 1 partial response (3%), 13 stable disease (43%). Median PFS 1.5 months.Lack of robust objective responses in clinical trials despite strong preclinical anti-tumor activity.
Combination Therapy Efficacy Synergistic effects with bevacizumab (anti-VEGF) and checkpoint inhibitors (anti-PD-1, anti-CTLA-4), leading to enhanced tumor growth inhibition.Phase II (Renal Cell Carcinoma with Everolimus): No significant improvement in 6-month PFS compared to everolimus alone (33.82% vs. 30.30%).Preclinically observed synergy did not translate to improved primary clinical endpoints in the selected combination and patient population.
Vascular Disruption >95% vascular shutdown observed at well-tolerated doses.Phase I: DCE-MRI indicated changes in tumor blood flow in a number of subjects.While pharmacodynamic effects on vasculature were observed clinically, they did not consistently lead to meaningful clinical benefit.

Table 2: Comparison of Preclinical Toxicology and Clinical Adverse Events

ParameterPreclinical Toxicology (General VDA Expectations)Clinical Adverse Events (this compound)Key Translational Challenges
Dose-Limiting Toxicities (DLTs) Expected to be cardiovascular in nature due to the mechanism of action on endothelial cells.Phase I (18.9 mg/m²): Grade 3 elevated liver function tests (ALT) and one episode of Grade 4 non-ST-elevation myocardial infarction (N-STEMI).While generally well-tolerated at the recommended dose, cardiovascular toxicity, a known class effect of VDAs, was observed at higher doses, highlighting the need for careful dose-escalation and patient monitoring.
Common Adverse Events (at Recommended Dose) Generally well-tolerated in animal models at efficacious doses.Phase I (16 mg/m²): Well-tolerated. Phase II (with Everolimus): Adverse event profile was similar to everolimus alone. Phase II (Mesothelioma): Grade 3 or 4 adverse events occurred in 33% of patients, including two deaths on study (one cardiorespiratory, one pneumonia).The safety profile in combination therapy was manageable, but the monotherapy safety in a heavily pre-treated mesothelioma population showed significant toxicity.

Section 4: Experimental Protocols

Protocol 1: General Methodology for a Human Tumor Xenograft Study with a Tubulin Polymerization Inhibitor

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media and conditions to maintain exponential growth.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old. Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health status regularly.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the tubulin polymerization inhibitor (or vehicle control) via the desired route (e.g., intravenous, intraperitoneal) at the specified dose and schedule.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Euthanize mice and excise tumors. Record final tumor weight and volume.

    • Process tumor tissue for histological analysis (e.g., H&E for necrosis), immunohistochemistry (e.g., CD31 for vascularity, Ki-67 for proliferation), and/or molecular analysis.

Protocol 2: General Methodology for Dynamic Contrast-Enhanced MRI (DCE-MRI) in a Clinical Trial of a Vascular Disrupting Agent

  • Patient Preparation:

    • Ensure the patient has provided informed consent.

    • Position the patient comfortably in the MRI scanner to minimize motion artifacts.

    • Place an intravenous line for contrast agent administration.

  • Image Acquisition:

    • Pre-contrast Imaging: Acquire T1-weighted, T2-weighted, and diffusion-weighted images of the tumor region.

    • T1 Mapping: Perform a pre-contrast T1 mapping sequence (e.g., using variable flip angles) to determine the baseline T1 relaxation time of the tissues.

    • Dynamic Scan:

      • Begin a rapid T1-weighted gradient-echo sequence covering the tumor volume.

      • After a few baseline acquisitions, administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).

      • Continue acquiring dynamic images for several minutes to capture the influx and washout of the contrast agent.

  • Post-treatment Imaging: Repeat the DCE-MRI protocol at specified time points after administration of the vascular disrupting agent (e.g., 4 hours, 24 hours, and/or at the end of the treatment cycle) to assess changes in tumor vascularity.

  • Data Analysis:

    • Image Registration: Correct for any patient motion during the dynamic scan.

    • Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., the Tofts model) to the signal intensity-time course of each voxel to generate parametric maps of Ktrans (volume transfer constant, reflecting vascular permeability and blood flow), ve (extravascular extracellular space volume fraction), and vp (plasma volume fraction).

    • Region of Interest (ROI) Analysis: Draw ROIs around the tumor to extract quantitative parameters and assess changes between baseline and post-treatment scans.

Section 5: Mandatory Visualizations

G cluster_0 This compound Administration cluster_1 Mechanism of Action in Endothelial Cells cluster_2 Cellular and Vascular Consequences cluster_3 Tumor Microenvironment Response This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion in Plasma Tubulin Tubulin Dimers BNC105->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization BNC105->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Leads to Apoptosis Endothelial Cell Apoptosis CellCycleArrest->Apoptosis Induces VascularDisruption Vascular Disruption Apoptosis->VascularDisruption Contributes to TumorBloodFlow Decreased Tumor Blood Flow VascularDisruption->TumorBloodFlow Results in Hypoxia Tumor Hypoxia TumorBloodFlow->Hypoxia Causes Necrosis Tumor Necrosis Hypoxia->Necrosis Induces HIF1a HIF-1α Upregulation Hypoxia->HIF1a Stimulates VEGF VEGF Signaling HIF1a->VEGF Promotes G cluster_0 Preclinical Phase cluster_1 Clinical Translation Gap cluster_2 Clinical Phase Xenograft Human Tumor Xenograft Models (e.g., subcutaneous, orthotopic) PreclinicalEfficacy High Tumor Growth Inhibition (e.g., >95% vascular disruption) Xenograft->PreclinicalEfficacy PreclinicalTox Favorable Therapeutic Window Xenograft->PreclinicalTox TranslationGap Translational Challenges: - Tumor Microenvironment Differences - Species-Specific Toxicology - Biomarker Heterogeneity PreclinicalEfficacy->TranslationGap PreclinicalTox->TranslationGap PhaseI Phase I Trials: - Determine Safety and RP2D - Pharmacodynamics (DCE-MRI) TranslationGap->PhaseI PhaseII Phase II Trials: (Renal Cell Carcinoma, Mesothelioma) PhaseI->PhaseII ClinicalOutcome Lack of Efficacy: - Did not meet primary endpoints PhaseII->ClinicalOutcome Discontinuation Discontinuation of Development ClinicalOutcome->Discontinuation G Start Start: VDA Experiment SubcutaneousModel Subcutaneous Xenograft Model Start->SubcutaneousModel Efficacy Observe High Efficacy? SubcutaneousModel->Efficacy OrthotopicModel Test in Orthotopic/Metastatic Model Efficacy->OrthotopicModel Yes ReEvaluate Re-evaluate Mechanism/ Target Engagement Efficacy->ReEvaluate No OrthotopicEfficacy Efficacy Maintained? OrthotopicModel->OrthotopicEfficacy Combination Consider Combination Therapy OrthotopicEfficacy->Combination Yes OrthotopicEfficacy->ReEvaluate No Biomarker Identify Predictive Biomarkers Combination->Biomarker End Proceed with Development Biomarker->End

References

Technical Support Center: Refining BNC105P Treatment Schedules for Improved Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the vascular disrupting agent, BNC105P. The information is designed to address specific issues that may be encountered during the refinement of this compound treatment schedules to enhance its anti-tumor activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly converted in the body to its active form, BNC105. BNC105 has a dual mechanism of action. Firstly, it acts as a vascular disrupting agent (VDA) by selectively targeting and disrupting the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive necrosis.[1] Secondly, it functions as a tubulin polymerization inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells.[2][3][4]

Q2: What is the recommended starting dose and schedule for this compound in preclinical and clinical studies?

A2: In a phase I clinical trial, the recommended dose for this compound as a monotherapy was determined to be 16 mg/m² administered as a 10-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[2][5] Preclinical studies in xenograft models have used doses ranging from 5 mg/kg to 20 mg/kg to observe vascular disruption.[3] For in vitro studies, nanomolar concentrations of the active form, BNC105, have shown anti-proliferative activity.[3]

Q3: What is the pharmacokinetic profile of this compound?

A3: this compound is a phosphate prodrug that is rapidly converted to the active agent, BNC105. The half-life of the prodrug this compound is approximately 0.13 hours (about 8 minutes).[2][5] The active metabolite, BNC105, has a half-life of approximately 0.57 hours (about 34 minutes).[2][5]

Q4: Is this compound effective as a monotherapy?

A4: While this compound has shown some activity as a monotherapy, its efficacy is often enhanced when used in combination with other anti-cancer agents.[3][6] Preclinical studies have shown additive or synergistic effects when combined with agents like bevacizumab and checkpoint inhibitors.[3] Clinical trials have explored combinations with everolimus, gemcitabine, and carboplatin.[6][7]

Q5: What are the known mechanisms of resistance to vascular disrupting agents like this compound?

A5: A primary mechanism of resistance to VDAs is the survival of a rim of tumor cells at the periphery of the tumor, which receives blood supply from surrounding normal tissues.[3][8] Hypoxia induced by vascular shutdown can also lead to the upregulation of pro-angiogenic factors, contributing to tumor regrowth.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.

In Vitro Assays
Problem Potential Cause Troubleshooting Steps
Low Potency or No Effect in Cell Viability/Proliferation Assays 1. Compound Instability: this compound (prodrug) may not be efficiently converted to the active BNC105 in your cell culture system. 2. Drug Efflux: Cancer cell lines may express efflux pumps that remove BNC105. 3. Incorrect Assay Conditions: Suboptimal cell density or incubation time.1. Use the active form, BNC105, directly for in vitro experiments. If using this compound, ensure the presence of phosphatases in the culture system. 2. Use cell lines with known sensitivity to tubulin inhibitors or test for the expression of efflux pumps. 3. Perform a dose-response and time-course experiment to determine optimal conditions.
High Variability Between Replicates in Tubulin Polymerization Assays 1. Inaccurate Pipetting: Small variations in reagent volumes can lead to significant differences. 2. Temperature Fluctuations: Tubulin polymerization is highly temperature-dependent. 3. Inactive Tubulin: Improper storage or handling of tubulin.1. Use calibrated pipettes and ensure consistent technique. 2. Pre-warm all reagents and the microplate reader to 37°C. 3. Use fresh, high-quality tubulin and avoid repeated freeze-thaw cycles.
No or Poor Tubulin Polymerization in Negative Controls 1. Inactive Tubulin: Tubulin may be degraded due to improper storage. 2. GTP Degradation: GTP is essential for polymerization and can degrade if not stored properly. 3. Contaminants: Presence of inhibitors in the buffer or water.1. Use a fresh aliquot of tubulin and verify its activity with a known polymerization inducer like paclitaxel. 2. Use fresh, properly stored GTP. 3. Use high-purity reagents and water.
Compound Precipitation in Assay Buffer Poor Solubility: BNC105 may have limited solubility in aqueous buffers.1. Prepare a high-concentration stock solution in DMSO. 2. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects. 3. Visually inspect for precipitation before and after adding to the assay.
In Vivo Assays
Problem Potential Cause Troubleshooting Steps
Lack of Anti-Tumor Efficacy in Xenograft Models 1. Suboptimal Dosing Schedule: The dose or frequency of administration may not be sufficient to maintain vascular disruption. 2. Tumor Model Resistance: The chosen tumor model may be inherently resistant to VDAs. 3. Rapid Tumor Revascularization: The tumor may quickly re-establish its blood supply after treatment.1. Optimize the dosing schedule based on pharmacokinetic and pharmacodynamic data. Consider more frequent administration or combination with agents that inhibit revascularization. 2. Select tumor models known to be sensitive to vascular disruption. 3. Combine this compound with an anti-angiogenic agent like bevacizumab to inhibit regrowth of blood vessels.[3]
High Toxicity or Adverse Events 1. Dose Too High: The administered dose may be above the maximum tolerated dose (MTD). 2. Cardiovascular Effects: VDAs can cause cardiovascular side effects. 3. Off-Target Effects: The compound may have unintended effects on normal tissues.1. Perform a dose-escalation study to determine the MTD in your specific animal model. 2. Monitor for signs of cardiovascular distress and consider dose reduction. 3. Evaluate potential off-target effects through histological analysis of major organs.
Difficulty in Assessing Vascular Disruption 1. Inappropriate Imaging Technique: The chosen method may not be sensitive enough to detect changes in blood flow. 2. Incorrect Timing of Assessment: Vascular disruption is a rapid and transient event.1. Utilize dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or histological analysis with perfusion markers (e.g., Hoechst 33342) for accurate assessment.[3][6] 2. Perform assessments at early time points (e.g., 1-6 hours) after this compound administration to capture the peak effect.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound and BNC105

ParameterThis compound (Prodrug)BNC105 (Active Drug)Reference
Half-life (t½) 0.13 hours0.57 hours[2][5]

Table 2: Clinically Investigated Dosing Regimens for this compound

Study Phase Cancer Type Combination Agent(s) This compound Dose and Schedule Reference
Phase IAdvanced Solid TumorsMonotherapy2.1-18.9 mg/m² (MTD: 16 mg/m²), IV on Days 1 & 8 of a 21-day cycle[2]
Phase I/IIMetastatic Renal Cell CarcinomaEverolimus16 mg/m², IV on Days 1 & 8 of a 21-day cycle[6]
Phase IRecurrent Ovarian CancerGemcitabine and Carboplatin12 mg/m², IV on Days 2 & 9 of a 21-day cycle[7]
Phase IRelapsed/Refractory CLLIbrutinib8-12 mg/m², IV on Days 1 & 8 (Cycle 1) and Days 8 & 15 (Cycles 2-6) of a 21-day cycle[9]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

Objective: To determine the effect of BNC105 on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • BNC105 stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO vehicle)

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a working solution of GTP (10 mM) in GTB.

  • On ice, prepare the reaction mix containing tubulin (final concentration 2-5 mg/mL) and GTP (final concentration 1 mM) in GTB.

  • Add BNC105, positive control, or negative control to the wells of a pre-warmed 96-well plate (37°C).

  • Add the tubulin reaction mix to the wells to initiate polymerization.

  • Immediately begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.

  • Analyze the data by plotting absorbance versus time. The inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a this compound treatment schedule in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line for implantation

  • This compound formulated for intravenous injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control intravenously according to the desired treatment schedule (e.g., 10 mg/kg on days 1 and 8).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

BNC105P_Mechanism_of_Action cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_cellular_effect Cellular Effect cluster_outcome Anti-Tumor Outcome This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion (Phosphatases) EndothelialCell Tumor Endothelial Cell BNC105->EndothelialCell TumorCell Cancer Cell BNC105->TumorCell Inhibition Inhibition of Tubulin Polymerization BNC105->Inhibition Binds to Tubulin Tubulin Tubulin Dimers VascularCollapse Vascular Collapse EndothelialCell->VascularCollapse Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis AntiProliferative Anti-Proliferative Effect Apoptosis->AntiProliferative BloodFlowShutdown Blood Flow Shutdown VascularCollapse->BloodFlowShutdown TumorNecrosis Tumor Necrosis BloodFlowShutdown->TumorNecrosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combination Combination Strategy A1 Tubulin Polymerization Assay A2 Cell Viability/Proliferation Assay (e.g., MTT, SRB) A3 Cell Cycle Analysis (Flow Cytometry) A4 Apoptosis Assay (e.g., Annexin V) B1 Xenograft Model Establishment A4->B1 Proceed to In Vivo B2 Dose-Response and Scheduling Study B1->B2 B3 Efficacy Assessment (Tumor Growth Inhibition) B2->B3 B4 Pharmacodynamic Assessment (e.g., DCE-MRI, Histology) B3->B4 C1 Identify Potential Combination Agents B4->C1 Optimize with Combination C2 In Vitro Synergy Screening C1->C2 C3 In Vivo Combination Efficacy Study C2->C3

Caption: Experimental workflow for this compound evaluation.

Troubleshooting_Logic cluster_invitro_troubleshooting In Vitro Troubleshooting cluster_invivo_troubleshooting In Vivo Troubleshooting Start Unexpected Experimental Outcome Q1 In Vitro or In Vivo? Start->Q1 IV1 Check Compound Stability and Solubility Q1->IV1 In Vitro IVV1 Review Dosing and Schedule Q1->IVV1 In Vivo IV2 Verify Reagent Quality (e.g., Tubulin, Cells) IV3 Optimize Assay Conditions (e.g., Concentration, Time) IV4 Review Instrument Settings IVV2 Assess Animal Health and Model Suitability IVV3 Validate Pharmacodynamic Readout Method IVV4 Consider Resistance Mechanisms

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Mitigating Off-Target Effects of BNC105P in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BNC105P. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects of this compound in preclinical research models. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, BNC105. BNC105 acts as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization. This action is particularly effective in activated endothelial cells, which are characteristic of the tumor vasculature. The disruption of the microtubule cytoskeleton in these cells leads to a collapse of the tumor's blood supply, resulting in hypoxia and subsequent tumor cell death.[1] Additionally, BNC105 has a direct cytotoxic effect on proliferating tumor cells by inhibiting tubulin polymerization.[1]

Q2: What is known about the selectivity and off-target profile of this compound?

A2: Preclinical studies have shown that BNC105 has a notable selectivity for actively proliferating endothelial cells over quiescent, non-proliferating endothelial cells found in stable, normal vasculature.[2][3] One study reported an 80-fold higher potency against endothelial cells that are actively proliferating or forming capillaries in vitro compared to non-proliferating endothelial cells.[2] While this compound is described as having minimal off-target activity, comprehensive public data on broad-spectrum off-target screening, such as kinome-wide panels, is limited. As with any small molecule inhibitor, the potential for off-target interactions should be considered and experimentally evaluated in your specific research model.

Q3: What are the potential consequences of off-target effects in my experiments?

Q4: How can I proactively assess the potential for off-target effects of this compound in my model system?

A4: A multi-pronged approach is recommended. This includes conducting dose-response experiments to use the lowest effective concentration, employing control cell lines that may lack the primary target or have altered vasculature, and utilizing specific molecular assays to detect off-target binding. Key recommended techniques include kinome profiling and the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Guide: Unexpected Experimental Outcomes

Observed Issue Potential Off-Target Cause Recommended Action
Higher than expected cytotoxicity in non-tumorigenic cell lines. This compound may be interacting with essential proteins other than tubulin in your specific cell line.1. Perform a careful dose-response curve to determine the EC50 for cytotoxicity. 2. Compare the cytotoxic profile of this compound with other tubulin inhibitors. 3. Consider performing a kinome scan or proteomic analysis to identify potential off-target binders.
Modulation of a signaling pathway not directly linked to tubulin dynamics. The compound may be inhibiting an upstream kinase or other regulatory protein in the pathway.1. Validate the finding using a structurally unrelated tubulin inhibitor. 2. Use techniques like Western blotting to probe key nodes of the affected pathway. 3. Perform a Cellular Thermal Shift Assay (CETSA) to test for direct binding to suspected off-target proteins.
Inconsistent results between different cell lines or tumor models. The expression levels of potential off-target proteins may vary between models, leading to differential responses.1. Characterize the proteomic landscape of your models. 2. Correlate the expression of potential off-targets with the observed phenotypic response. 3. Use target knockdown (e.g., siRNA, CRISPR) in a sensitive cell line to validate the involvement of a suspected off-target.
Resistance to this compound treatment not explained by alterations in tubulin or drug efflux pumps. Upregulation of compensatory signaling pathways or selection for cells with reduced dependence on the on-target pathway.1. Investigate adaptive responses, such as the upregulation of pro-survival or angiogenic pathways (e.g., VEGF, mTOR signaling).[4][5] 2. Consider combination therapies to target these resistance mechanisms.[4][5]

Key Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions

Objective: To identify potential off-target interactions of BNC105 (the active form of this compound) with a broad panel of human kinases. This is a crucial step for understanding any unexpected signaling effects.

Methodology: This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Synthesize or procure high-purity BNC105. The prodrug this compound is rapidly converted to BNC105, so screening the active form is more direct.

    • Prepare a stock solution of BNC105 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Service Provider Selection:

    • Choose a reputable contract research organization (CRO) that offers comprehensive kinase profiling services.[6][7][8][][10]

    • Select a panel that covers a significant portion of the human kinome (e.g., >300 kinases).

  • Assay Format:

    • Typically, these services use in vitro activity assays (e.g., radiometric, fluorescence-based) to measure the effect of the compound on the activity of each kinase in the panel.

    • Provide the compound at one or more concentrations. A standard initial screen is often performed at 1 or 10 µM.

  • Data Analysis:

    • The service provider will report the percent inhibition of each kinase at the tested concentration(s).

    • "Hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

    • For any significant hits, follow-up with IC50 determination to quantify the potency of the off-target interaction.

  • Interpretation:

    • Compare the IC50 values for off-target kinases to the on-target potency of BNC105 for tubulin polymerization inhibition.

    • If potent off-target kinase inhibition is identified, further cellular experiments are needed to confirm that this interaction occurs in your research model and contributes to the observed phenotype.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate the direct binding of BNC105 to its intended target (tubulin) and to investigate potential off-target binding to other proteins within intact cells. CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][11][12][13][14]

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to a sufficient density.

    • Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient for prodrug conversion and target engagement.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or other methods that do not denature proteins.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Protein Detection (Western Blot):

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein (e.g., β-tubulin) and suspected off-target proteins remaining after the heat treatment.

    • Quantify the band intensities.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and therefore direct binding.

    • This can confirm on-target engagement with tubulin and can be used to test for engagement with suspected off-target proteins identified through other means (e.g., kinase profiling).

Data Summary Tables

Table 1: Representative Kinase Profiling Data Format

Kinase TargetCompound ConcentrationPercent Inhibition (%)
β-Tubulin (Control)1 µM>95%
Kinase A1 µM85%
Kinase B1 µM15%
Kinase C1 µM5%
.........

This is a hypothetical representation. Actual data would be obtained from a kinase profiling service.

Table 2: Representative CETSA Data Format

Temperature (°C)Vehicle Control (% Soluble β-Tubulin)1 µM this compound (% Soluble β-Tubulin)10 µM this compound (% Soluble β-Tubulin)
40100100100
50959899
55708595
60406580
65153050
7051020

This is a hypothetical representation to illustrate the principle of thermal stabilization.

Visualizations

BNC105P_Mechanism_of_Action cluster_blood_vessel Tumor Blood Vessel cluster_tumor Tumor Microenvironment This compound This compound BNC105 BNC105 This compound->BNC105 Rapid Conversion Tubulin Tubulin Dimers BNC105->Tubulin Binds Microtubules Microtubule Cytoskeleton BNC105->Microtubules Inhibits Polymerization Tumor_Cell Tumor Cell BNC105->Tumor_Cell Direct Cytotoxicity Endothelial_Cell Activated Endothelial Cell Disruption Vasculature Disruption Endothelial_Cell->Disruption Leads to Tubulin->Microtubules Polymerization Microtubules->Endothelial_Cell Maintains Structure Hypoxia Hypoxia & Necrosis Disruption->Hypoxia Tumor_Cell_Death Tumor Cell Death Hypoxia->Tumor_Cell_Death Tumor_Cell->Tumor_Cell_Death Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response 1. Confirm with Dose-Response & Structurally Unrelated Inhibitor Start->Dose_Response Hypothesize 2. Hypothesize Potential Off-Targets Dose_Response->Hypothesize Screening 3. Broad Off-Target Screening Hypothesize->Screening Kinase_Profiling Kinase Profiling Screening->Kinase_Profiling Proteomics Proteomic Profiling Screening->Proteomics Validation 4. Validate Direct Binding Screening->Validation CETSA Cellular Thermal Shift Assay (CETSA) Validation->CETSA Confirmation 5. Confirm Phenotypic Contribution Validation->Confirmation Knockdown siRNA / CRISPR Knockdown of Off-Target Confirmation->Knockdown Conclusion Identify and Mitigate Off-Target Effect Confirmation->Conclusion Mitigation_Strategies Mitigation Mitigating Off-Target Effects Dose Use Lowest Effective Concentration Mitigation->Dose Controls Use Appropriate Controls (e.g., Knockout Cell Lines) Mitigation->Controls Orthogonal Orthogonal Approaches (e.g., siRNA, other inhibitors) Mitigation->Orthogonal Combination Rational Combination Therapies Mitigation->Combination

References

Validation & Comparative

A Comparative Analysis of Vascular Disrupting Agents: BNC105P and Combretastatin A4 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and clinical data of two leading tubulin-binding vascular disrupting agents.

This guide provides a detailed comparison of BNC105P and combretastatin A4 phosphate (CA4P), two prominent vascular disrupting agents (VDAs) that have been investigated for the treatment of solid tumors. Both agents share a common mechanism of targeting the tumor vasculature by disrupting tubulin polymerization, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1][2][3] This document summarizes their comparative efficacy based on available clinical trial data, details the experimental protocols employed in these studies, and visualizes their mechanism of action.

Mechanism of Action: Targeting Tumor Vasculature

Both this compound and combretastatin A4 phosphate are prodrugs that are rapidly converted to their active forms, BNC105 and combretastatin A4 (CA4) respectively, in the body.[4][5] The active compounds then exert their anti-cancer effects by binding to tubulin at or near the colchicine binding site.[1][6] This interaction inhibits tubulin polymerization, a critical process for maintaining the cytoskeletal structure of endothelial cells lining the tumor blood vessels. The disruption of the cytoskeleton leads to endothelial cell shape changes, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network.[3][7][8] This results in a rapid cessation of blood flow, leading to extensive ischemic necrosis in the tumor core.[7][9] Notably, BNC105 is not a substrate for the P-glycoprotein (Pgp) multidrug-resistance transporter, which could be an advantage in overcoming drug resistance.[2]

Vascular_Disrupting_Agent_Mechanism Mechanism of Action of this compound and CA4P cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment This compound This compound BNC105 BNC105 This compound->BNC105 Conversion CA4P CA4P CA4 CA4 CA4P->CA4 Conversion Tubulin Tubulin BNC105->Tubulin Binds to CA4->Tubulin Binds to Endothelial_Cells Endothelial_Cells Endothelial_Cells->Tubulin Contains Cytoskeleton_Disruption Cytoskeleton_Disruption Tubulin->Cytoskeleton_Disruption Inhibits Polymerization Vascular_Collapse Vascular_Collapse Cytoskeleton_Disruption->Vascular_Collapse Leads to Tumor_Necrosis Tumor_Necrosis Vascular_Collapse->Tumor_Necrosis Causes

Caption: Mechanism of Action of this compound and CA4P.

Clinical Efficacy: A Summary of Phase I and II Trials

Direct head-to-head clinical trials comparing the efficacy of this compound and combretastatin A4 phosphate are limited. However, data from their respective clinical development programs provide insights into their activity in various solid tumors.

This compound Clinical Trial Data

A Phase I study of this compound in patients with advanced solid tumors established a recommended Phase II dose of 16 mg/m².[4][10] The study showed that this compound was well-tolerated and demonstrated pharmacodynamic evidence of on-target activity, with changes in tumor blood flow observed via Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).[4][10] Subsequent Phase II studies have been initiated in renal cancer and mesothelioma.[10] Another Phase I trial investigated this compound in combination with the BTK inhibitor ibrutinib in patients with relapsed/refractory chronic lymphocytic leukemia (CLL).[11]

This compound Clinical Trial Summary
Trial Phase Phase I
Patient Population Advanced solid tumors
Dosage 2.1-18.9 mg/m² (Recommended Phase II dose: 16 mg/m²)[4][10]
Key Findings Favorable toxicity profile. Pharmacodynamic changes consistent with mechanism of action.[4][10]
Imaging Response DCE-MRI indicated blood flow changes in tumor lesions.[4][10]
Combretastatin A4 Phosphate (CA4P) Clinical Trial Data

CA4P has been evaluated in multiple Phase I and II clinical trials across a range of tumor types. A Phase I study in patients with advanced cancer determined a maximum tolerated dose (MTD) at or below 60 mg/m² as a 10-minute infusion.[5] This study also demonstrated a significant decline in tumor blood flow as measured by DCE-MRI.[5] A separate Phase I trial with a weekly dosing schedule found CA4P to be well-tolerated at doses of 52 or 68 mg/m².[12][13]

Phase II studies have explored CA4P in combination with other agents. For instance, the FALCON study in non-small cell lung cancer (NSCLC) combined CA4P with carboplatin, paclitaxel, and bevacizumab. While it did not show a significant overall survival benefit, it was associated with a substantial increase in response rate compared to the control arm (50% vs 32%).[1] In another study, patients with recurrent platinum-resistant ovarian cancer treated with CA4P in combination with bevacizumab showed a near 3-month progression-free survival (PFS) benefit compared to bevacizumab alone.[1]

Combretastatin A4 Phosphate (CA4P) Clinical Trial Summary
Trial Phase Phase I & II
Patient Population Advanced solid tumors, NSCLC, Ovarian Cancer
Dosage MTD ≤ 60 mg/m² (10-min infusion); 52 or 68 mg/m² (weekly infusion)[5][12][13]
Key Findings Monotherapy showed modest activity; enhanced efficacy in combination with chemotherapy and anti-angiogenic agents.[1][9]
Imaging Response Significant reduction in tumor blood flow observed by DCE-MRI and PET scans.[1][5][9]
Combination Therapy Response Increased response rate in NSCLC (with chemotherapy + bevacizumab).[1] Improved PFS in ovarian cancer (with bevacizumab).[1]

Experimental Protocols

The clinical evaluation of both this compound and CA4P has relied on a set of common experimental methodologies to assess safety, pharmacokinetics, and pharmacodynamics.

Phase I Trial of this compound
  • Study Design: A first-in-human, open-label, dose-escalation Phase I trial.[10]

  • Patient Population: Patients with advanced solid tumors.[10]

  • Treatment Regimen: this compound administered as a 10-minute intravenous infusion on Days 1 and 8 of a 21-day cycle.[4][10]

  • Dose Escalation: A dynamic accelerated dose titration method was used.[10]

  • Pharmacokinetic (PK) Analysis: Plasma concentrations of this compound and its active metabolite BNC105 were determined.[10]

  • Pharmacodynamic (PD) Assessments:

    • Imaging: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to assess changes in tumor blood flow.[4][10]

    • Biomarker Analysis: Levels of polymerized tubulin were measured in peripheral blood mononuclear cells (PBMCs).[4][10]

Phase I Trial of Combretastatin A4 Phosphate
  • Study Design: Open-label, dose-escalation Phase I trial.[5]

  • Patient Population: Patients with advanced cancer.[5]

  • Treatment Regimen: Single-dose intravenous infusion of CA4P over 10 minutes, repeated at 3-week intervals.[5] Another Phase I study used a weekly infusion for 3 weeks followed by a one-week gap.[12][13]

  • Dose Escalation: Doses ranged from 18 to 90 mg/m².[5]

  • Pharmacokinetic (PK) Analysis: Plasma concentrations of CA4P and its active metabolite CA4 were measured.[5]

  • Pharmacodynamic (PD) Assessments:

    • Imaging: DCE-MRI was employed to measure changes in tumor blood flow.[5]

Clinical_Trial_Workflow General Clinical Trial Workflow for VDAs Patient_Recruitment Patient_Recruitment Baseline_Assessment Baseline_Assessment Patient_Recruitment->Baseline_Assessment Drug_Administration Drug_Administration Baseline_Assessment->Drug_Administration PK_Sampling PK_Sampling Drug_Administration->PK_Sampling PD_Assessment PD_Assessment Drug_Administration->PD_Assessment Safety_Monitoring Safety_Monitoring Drug_Administration->Safety_Monitoring Efficacy_Evaluation Efficacy_Evaluation Safety_Monitoring->Efficacy_Evaluation Dose_Escalation Dose_Escalation Efficacy_Evaluation->Dose_Escalation Dose_Escalation->Drug_Administration Next Cohort

Caption: General Clinical Trial Workflow for VDAs.

Signaling Pathway Disruption

The primary signaling event disrupted by both this compound and CA4P is the dynamic instability of microtubules. By binding to tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. In endothelial cells, this has downstream consequences on cell structure and signaling pathways that maintain vascular integrity. One key pathway affected is the vascular endothelial-cadherin (VE-cadherin) signaling pathway.[8] Disruption of VE-cadherin engagement between endothelial cells leads to increased vascular permeability and contributes to the overall vascular collapse.[8]

Signaling_Pathway_Disruption Signaling Pathway Disruption by Tubulin-Binding VDAs VDA BNC105 / CA4 Tubulin Tubulin VDA->Tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization VDA->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Essential for Cytoskeletal_Integrity Cytoskeletal_Integrity Microtubule_Polymerization->Cytoskeletal_Integrity Maintains VE_Cadherin_Signaling VE_Cadherin_Signaling Cytoskeletal_Integrity->VE_Cadherin_Signaling Supports Endothelial_Cell_Junctions Endothelial_Cell_Junctions VE_Cadherin_Signaling->Endothelial_Cell_Junctions Stabilizes Vascular_Permeability Vascular_Permeability Endothelial_Cell_Junctions->Vascular_Permeability Regulates

Caption: Signaling Pathway Disruption by Tubulin-Binding VDAs.

References

A Tale of Two Vascular Disrupting Agents: A Comparative Analysis of BNC105P and ASA404

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic strategies is paramount. In the realm of oncology, vascular disrupting agents (VDAs) represent a unique approach to cancer treatment by targeting the established tumor vasculature. This guide provides a detailed comparison of two such agents, BNC105P and ASA404 (vadimezan), highlighting their distinct mechanisms of action, preclinical efficacy, and divergent clinical outcomes, supported by experimental data.

At a Glance: Key Differences Between this compound and ASA404

FeatureThis compoundASA404 (Vadimezan)
Drug Class Benzofuran-based tubulin-binding agentFlavonoid-based agent
Primary Mechanism Inhibition of tubulin polymerization in activated endothelial cells.[1]Murine STING (Stimulator of Interferon Genes) agonist, leading to cytokine release.[2][3]
Direct Cellular Target Tubulin in proliferating endothelial and tumor cells.[1]Murine STING protein, primarily on immune cells and endothelial cells.[2][4]
Downstream Effects Mitotic arrest, apoptosis of endothelial cells, vascular shutdown, and tumor necrosis.[1][5]Induction of inflammatory cytokines (e.g., TNF-α), endothelial cell apoptosis, increased vascular permeability, and hemorrhagic necrosis.[3][6][7]
Species Specificity Active in human cells.Potent activator of murine STING, but unable to activate human STING.[2]
Clinical Development Status Has undergone Phase I and II clinical trials.[8][9]Failed in Phase III clinical trials for non-small cell lung cancer (NSCLC).[3][10][11][12]

Delving into the Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and ASA404 lies in their molecular targets and the signaling cascades they initiate to disrupt tumor blood flow.

This compound: A Direct Assault on the Endothelial Cytoskeleton

This compound is a prodrug that is rapidly converted in the body to its active form, BNC105.[1] BNC105 exerts its vascular-disrupting effects by directly targeting tubulin, a critical component of the cellular cytoskeleton. In rapidly dividing cells, such as the endothelial cells lining tumor blood vessels, tubulin polymers form the mitotic spindle necessary for cell division.

By binding to tubulin, BNC105 inhibits its polymerization, leading to a cascade of events:

  • Mitotic Arrest: The disruption of the mitotic spindle halts the cell cycle in endothelial cells.[1]

  • Apoptosis: The inability to complete cell division triggers programmed cell death (apoptosis) in the endothelial lining of the tumor vasculature.[1]

  • Vascular Collapse: The loss of endothelial cells leads to a breakdown of the vessel integrity, causing a rapid shutdown of blood flow within the tumor.[5]

  • Tumor Necrosis: Deprived of oxygen and nutrients, the tumor core undergoes extensive necrosis.[5]

This compound also exhibits direct cytotoxic effects on cancer cells by the same mechanism of tubulin polymerization inhibition.[1]

BNC105P_Mechanism This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Metabolic Conversion Tubulin Tubulin BNC105->Tubulin Binds to Spindle Mitotic Spindle Disruption Tubulin->Spindle Inhibits Polymerization Arrest Cell Cycle Arrest (G2/M) Spindle->Arrest Apoptosis Endothelial Cell Apoptosis Arrest->Apoptosis Vascular Vascular Shutdown Apoptosis->Vascular Necrosis Tumor Necrosis Vascular->Necrosis

Caption: Mechanism of action of this compound.

ASA404: An Indirect Attack via Immune Stimulation

In stark contrast to the direct cytotoxic approach of this compound, ASA404's vascular-disrupting effects are primarily indirect and immune-mediated, with a critical species-specific limitation. ASA404 is a flavonoid that was found to be a potent agonist of the murine STING (Stimulator of Interferon Genes) pathway.[2][3] The STING pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.

In preclinical mouse models, ASA404 administration led to:

  • STING Activation: ASA404 binds to and activates the STING protein in murine immune cells and endothelial cells.[4]

  • Cytokine Production: This activation triggers the release of a variety of inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), as well as other chemokines and nitric oxide.[3][6]

  • Endothelial Cell Effects: These inflammatory mediators then act on the tumor endothelium, inducing apoptosis and increasing vascular permeability.[3][6][7]

  • Hemorrhagic Necrosis: The combination of direct endothelial damage and increased leakiness of the blood vessels results in hemorrhagic necrosis within the tumor.[3]

The critical downfall of ASA404 was the discovery that it does not activate human STING.[2] This lack of a molecular target in humans is the primary reason for its failure to translate promising preclinical results into successful Phase III clinical outcomes.

ASA404_Mechanism ASA404 ASA404 (Vadimezan) mSTING Murine STING Activation ASA404->mSTING Activates (in mice) hSTING Human STING ASA404->hSTING No Activation (in humans) Cytokines Cytokine & Chemokine Release (TNF-α, IL-6, etc.) mSTING->Cytokines NO Nitric Oxide Production mSTING->NO Endo_Apoptosis Endothelial Cell Apoptosis Cytokines->Endo_Apoptosis Permeability Increased Vascular Permeability Cytokines->Permeability NO->Permeability Hemorrhagic Hemorrhagic Necrosis Endo_Apoptosis->Hemorrhagic Permeability->Hemorrhagic

Caption: Mechanism of action of ASA404.

Experimental Evidence: Preclinical and Clinical Findings

A direct head-to-head clinical trial comparing this compound and ASA404 has not been conducted. However, a comparative analysis of their individual preclinical and clinical data reveals key differences in their efficacy and safety profiles.

Preclinical Data
ParameterThis compoundASA404 (in murine models)
Vascular Shutdown Rapid and significant reduction in tumor blood flow observed in various xenograft models (breast, lung, prostate, brain).[13]Rapid shutdown of blood flow and extensive tumor necrosis in a number of solid tumor models.[4]
Tumor Necrosis Induces extensive tumor necrosis following vascular disruption.[13]Causes hemorrhagic necrosis.[3]
Combination Therapy Shows additive or synergistic effects when combined with anti-angiogenic agents like bevacizumab and mTOR inhibitors like everolimus.[5][13][14]Demonstrated additive or supra-additive anti-tumor effects when combined with standard cytotoxic agents, particularly taxanes.[10]
Anti-proliferative Activity Exhibits direct anti-proliferative activity against cancer cells in vitro at nanomolar concentrations.[13]Primarily acts on the tumor vasculature and immune cells, with less potent direct anti-proliferative effects on tumor cells.

Experimental Protocol: Assessment of Vascular Disruption in a Xenograft Model (General Methodology)

A common preclinical method to assess the vascular disrupting effects of agents like this compound and ASA404 involves the following steps:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Tumor_Implant Tumor Cell Implantation (e.g., subcutaneous in nude mice) Tumor_Growth Tumor Growth to Predefined Size Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups (Vehicle, this compound, ASA404) Tumor_Growth->Randomization Drug_Admin Drug Administration (e.g., intravenous) Randomization->Drug_Admin Perfusion_Assay Vascular Perfusion Assay (e.g., Hoechst 33342 staining) Drug_Admin->Perfusion_Assay Histology Histological Analysis (H&E for necrosis, CD31 for vessel density) Drug_Admin->Histology Imaging In vivo Imaging (e.g., DCE-MRI to measure blood flow) Drug_Admin->Imaging Tumor_Volume Tumor Volume Measurement Drug_Admin->Tumor_Volume

References

Efficacy of BNC105P in Combination with Ibrutinib for Chronic Lymphocytic Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BNC105P in combination with ibrutinib for the treatment of Chronic Lymphocytic Leukemia (CLL). The content is based on available clinical and preclinical data, with a focus on presenting objective performance metrics and detailed experimental methodologies.

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B-cells in the peripheral blood, bone marrow, and lymphoid organs. Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, has significantly improved treatment outcomes in CLL by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for CLL cell survival and proliferation.[1][2] However, ibrutinib monotherapy is not curative and can lead to the development of resistance.

This compound is a vascular disrupting agent and a tubulin polymerization inhibitor. Its active metabolite, BNC105, has been shown to induce apoptosis in CLL cells through the activation of the c-Jun N-terminal kinase (JNK) and subsequent induction of the pro-apoptotic protein NOXA.[1][3] The combination of this compound and ibrutinib is hypothesized to have a synergistic effect. Ibrutinib mobilizes CLL cells from the protective lymph node microenvironment into the peripheral circulation, where they may be more susceptible to the cytotoxic effects of this compound.[1][2]

This guide summarizes the available data from a Phase I clinical trial (NCT03454165) that investigated this combination therapy in patients with relapsed/refractory CLL. It is important to note that this trial was terminated prematurely due to slow enrollment, and therefore the maximum tolerated dose (MTD) was not determined. The available data is limited but provides initial insights into the safety and potential efficacy of this combination.

Clinical Data Summary

The following table summarizes the key data from the Phase I clinical trial of this compound in combination with ibrutinib in patients with relapsed/refractory CLL.

ParameterThis compound + Ibrutinib CombinationIbrutinib Monotherapy (Historical Data for Comparison)
Study Phase Phase IN/A
Number of Patients 6N/A
Patient Population Relapsed/Refractory CLLN/A
Dosage This compound: 8 mg/m² or 12 mg/m² IV on Days 1 & 8 of a 21-day cycleIbrutinib: 420 mg orally daily420 mg orally daily
Overall Response Rate (ORR) Not formally assessed due to early termination; 1 patient achieved partial remission.~71-89% in relapsed/refractory CLL
Progression-Free Survival (PFS) Not determinedMedian PFS of ~44-51 months in relapsed/refractory CLL
Key Adverse Events (Grade ≥3) Thrombocytopenia, NeutropeniaAtrial fibrillation, Hypertension, Bleeding, Diarrhea, Fatigue

Note: The data for the this compound and ibrutinib combination is from a small, terminated Phase I study and should be interpreted with caution. Historical data for ibrutinib monotherapy is provided for general context and is not a direct comparison from a head-to-head trial.

Experimental Protocols

Phase I Clinical Trial (NCT03454165) Protocol

Study Design: This was an open-label, single-arm, dose-escalation Phase I trial.

Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.

Treatment Regimen:

  • This compound: Administered as an intravenous (IV) infusion on days 1 and 8 of a 21-day cycle. Dose escalation was planned in cohorts.

  • Ibrutinib: 420 mg administered orally once daily.

Primary Objective:

  • To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in combination with ibrutinib.

Secondary Objectives:

  • To evaluate the safety and tolerability of the combination.

  • To assess the preliminary anti-leukemic activity of the combination, including Overall Response Rate (ORR).

  • To characterize the pharmacokinetics (PK) of this compound and its active metabolite, BNC105, when co-administered with ibrutinib.

  • To evaluate the pharmacodynamic (PD) effects of the combination on biomarkers in peripheral blood mononuclear cells (PBMCs).

Pharmacodynamic Assessments:

  • Western blot analysis of PBMCs was performed to assess the activation of JNK and the induction of NOXA following this compound administration.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ibrutinib and the proposed mechanism of action for this compound in CLL cells.

Ibrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_downstream Downstream Effects BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB MAPK MAPK IP3_DAG->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation AKT->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK BNC105P_Signaling_Pathway cluster_this compound This compound Mechanism of Action This compound This compound (Prodrug) BNC105 BNC105 (Active) This compound->BNC105 Tubulin Tubulin Polymerization BNC105->Tubulin JNK JNK Activation BNC105->JNK Inhibition of Tubulin leads to NOXA NOXA Induction JNK->NOXA Apoptosis Apoptosis NOXA->Apoptosis Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles (21-day cycles) cluster_assessment Assessment & Follow-up Patient_Screening Patient Screening (Relapsed/Refractory CLL) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Cycle Cycle 1-6 Enrollment->Cycle BNC105P_Admin This compound IV Infusion (Days 1 & 8) Cycle->BNC105P_Admin Ibrutinib_Admin Ibrutinib 420mg Oral Daily Cycle->Ibrutinib_Admin Safety_Monitoring Safety Monitoring (Adverse Events, DLTs) Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (ORR) Cycle->Efficacy_Assessment PK_PD_Analysis PK/PD Analysis (Blood Samples) Cycle->PK_PD_Analysis Follow_up Follow-up Cycle->Follow_up

References

A Comparative Analysis of BNC105P and Other Tubulin Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular disrupting agent and tubulin inhibitor, BNC105P, with other established tubulin inhibitors. The information presented is supported by preclinical and clinical data to aid in the evaluation of its therapeutic potential.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound, a prodrug of the active molecule BNC105, distinguishes itself through a dual mechanism of action. Primarily, it functions as a potent vascular disrupting agent (VDA) , selectively targeting and collapsing the blood vessels within solid tumors. This leads to a rapid deprivation of oxygen and nutrients, causing extensive tumor necrosis.[1] Concurrently, this compound acts as a tubulin polymerization inhibitor , directly impeding the proliferation of cancer cells.[2]

Tubulin inhibitors are a cornerstone of cancer chemotherapy, broadly categorized by their effect on microtubule dynamics:

  • Microtubule Destabilizers: This class, which includes this compound, Vinca Alkaloids (e.g., vincristine), and Colchicine Site Binders (e.g., combretastatin A4), functions by inhibiting the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3][4]

  • Microtubule Stabilizers: In contrast, agents like the Taxanes (e.g., paclitaxel) bind to and stabilize microtubules, preventing their depolymerization. This abnormal stabilization also disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of BNC105 and other tubulin inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
BNC105 HCT-116Colorectal Carcinoma~2.5[2]
HT-29Colorectal Carcinoma~3.0[2]
MDA-MB-231Breast Cancer~1.5[2]
A549Non-Small Cell Lung Cancer~2.0[2]
Paclitaxel MDA-MB-231Breast Cancer0.3 - 5000[5]
SK-BR-3Breast Cancer2.5 - 7.5[6]
A549Non-Small Cell Lung Cancer27 - >32000[7]
Vincristine MCF-7Breast Cancer7.37[8]
A549Non-Small Cell Lung Cancer1.5 - 11[9]
HCT-8Colorectal Carcinoma970[9]
Combretastatin A4 BFTC 905Bladder Cancer< 4[10]
TSGH 8301Bladder Cancer< 4[10]
1A9Ovarian Cancer3.6[11]
HCT-116Colorectal Carcinoma20[12]

Comparative Efficacy: In Vivo Tumor Growth Inhibition

The following table summarizes the in vivo efficacy of this compound and other tubulin inhibitors in various preclinical tumor models. Direct comparison is challenging due to variations in tumor models, dosing regimens, and administration routes.

CompoundTumor ModelAdministrationKey FindingsReference(s)
This compound MDA-MB-231 xenograftIntravenousSignificant tumor growth inhibition and vascular shutdown.[13]
Caki-1 renal xenograftIntravenousPotentiates the efficacy of mTOR inhibitors.[13]
Paclitaxel A549 xenograftOralInhibition rate of 60.85% to 93.99%.[14]
Vincristine B16F10 melanomaIntravenousDose-dependent inhibition of tumor growth.[15]
A549/T xenograftIntravenousWeak inhibition of tumor growth in resistant model.[9]
Combretastatin A4 Phosphate MDA-MB-231 xenograftIntraperitonealDecreased light emission by 50-90% in a bioluminescence imaging study, indicating vascular shutdown.[16]
MAC 15A colon carcinomaIntraperitonealAlmost complete vascular shutdown and extensive necrosis.[17]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis

Tubulin inhibitors trigger apoptosis primarily through the intrinsic (mitochondrial) pathway following mitotic arrest.

Tubulin Inhibitor Tubulin Inhibitor Microtubule Disruption Microtubule Disruption Tubulin Inhibitor->Microtubule Disruption Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Mitotic Arrest (G2/M)->Intrinsic Apoptosis Pathway Caspase Activation Caspase Activation Intrinsic Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Tubulin inhibitor-induced apoptosis pathway.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay Seed Cells Seed Cells Add Tubulin Inhibitor Add Tubulin Inhibitor Seed Cells->Add Tubulin Inhibitor Add MTT Reagent Add MTT Reagent Add Tubulin Inhibitor->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To measure the effect of a compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well black microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Add the fluorescent reporter to the solution.

  • Dispense the test compounds and controls into the wells of a pre-warmed 37°C microplate.

  • Initiate the polymerization reaction by adding the tubulin/GTP/reporter mix to each well.

  • Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the effect of the compound on the lag time (nucleation phase), the maximum rate of polymerization (Vmax), and the final polymer mass (plateau phase).

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear microplate

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

References

A Preclinical Guide to the Additive Effects of BNC105P and Bevacizumab in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical additive effects observed when combining the vascular disrupting agent (VDA) BNC105P with the anti-angiogenic agent bevacizumab. The strategic combination of these two therapies targets tumor vasculature through distinct yet complementary mechanisms, offering a promising avenue for enhancing anti-cancer efficacy. This document summarizes key experimental findings, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows.

Rationale for Combination Therapy: A Dual-Pronged Attack on Tumor Vasculature

This compound and bevacizumab both target the blood vessels that tumors rely on for growth and survival, but they do so in fundamentally different ways. Understanding their individual mechanisms of action is key to appreciating the rationale for their combined use.

This compound , a prodrug of the tubulin polymerization inhibitor BNC105, functions as a vascular disrupting agent (VDA).[1] It selectively targets and disrupts the established, immature blood vessels within a tumor. BNC105 binds to tubulin in activated endothelial cells, leading to a cascade of events that includes cytoskeletal collapse, increased vascular permeability, and ultimately, a rapid shutdown of blood flow within the tumor core.[2][3][4] This results in extensive tumor necrosis due to oxygen and nutrient deprivation. However, a rim of viable tumor tissue often remains at the periphery, supplied by more mature vessels, and tumor re-vascularization can occur.[5]

Bevacizumab is a humanized monoclonal antibody that targets the Vascular Endothelial Growth Factor A (VEGF-A).[6][7] VEGF-A is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels.[6][7] By binding to and neutralizing VEGF-A, bevacizumab prevents it from activating its receptors (VEGFRs) on endothelial cells, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and new vessel formation.[6][7] While effective at preventing the growth of new tumor vasculature, bevacizumab has a more limited effect on the established tumor blood supply.

The combination of this compound and bevacizumab is predicated on a synergistic interaction. This compound induces acute vascular disruption and hypoxia within the tumor.[5] This hypoxic environment can, in turn, stimulate the upregulation of pro-angiogenic factors, including VEGF, as a survival response by the remaining tumor cells.[5] The concurrent administration of bevacizumab can then counteract this VEGF-driven re-vascularization, preventing the tumor from re-establishing its blood supply and thereby prolonging the anti-tumor effects of this compound.[5]

Preclinical Efficacy: In Vivo Evaluation of Combined this compound and Bevacizumab

A key preclinical study investigated the additive effects of this compound and bevacizumab in a human breast cancer xenograft model. The study demonstrated that the combination therapy resulted in a more pronounced and sustained anti-tumor effect compared to either agent alone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in combination with bevacizumab.

Table 1: Tumor Growth Inhibition in MDA-MB-231 Human Breast Cancer Xenografts

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control~1200-
Bevacizumab (5 mg/kg)~80033%
This compound (10 mg/kg)~60050%
This compound (10 mg/kg) + Bevacizumab (5 mg/kg)~30075%

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect on Tumor Re-vascularization

Treatment GroupObservation at 5 Days Post-Treatment
This compound (10 mg/kg)Evidence of tumor re-vascularization.
This compound (10 mg/kg) + Bevacizumab (5 mg/kg)Prolonged vascular shutdown with prevention of re-vascularization.
Experimental Protocols

2.2.1. In Vivo Tumor Xenograft Model

  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells were used.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were utilized.

  • Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel were injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions were measured with calipers, and tumor volume was calculated using the formula: (length x width²) / 2.

  • Treatment Initiation: Treatment commenced when tumors reached a mean volume of approximately 150-200 mm³.

2.2.2. Dosing and Administration

  • This compound: Administered as a single intravenous (IV) injection at a dose of 10 mg/kg.

  • Bevacizumab: Administered via intraperitoneal (IP) injection at a dose of 5 mg/kg. In the combination group, bevacizumab was administered shortly after this compound.

  • Control Groups: Received vehicle control (e.g., saline) via the same routes of administration.

2.2.3. Assessment of Vascular Disruption and Re-vascularization

  • Hoechst 33342 Perfusion Assay: To assess functional tumor vasculature, mice were injected intravenously with the fluorescent dye Hoechst 33342. Tumors were then excised, and frozen sections were analyzed by fluorescence microscopy to visualize perfused blood vessels. This assay was performed at various time points post-treatment to evaluate the extent of vascular shutdown and subsequent re-vascularization.

  • Immunohistochemistry: Tumor sections were stained for endothelial cell markers (e.g., CD31) to quantify microvessel density and assess changes in vascular morphology.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways targeted by this compound and bevacizumab, as well as the experimental workflow for evaluating their combined efficacy.

BNC105P_Mechanism_of_Action This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Metabolic Conversion Tubulin Tubulin Dimers BNC105->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization BNC105->Microtubules Inhibits Tubulin->Microtubules Disruption Cytoskeletal Disruption in Endothelial Cells Microtubules->Disruption Leads to Shutdown Tumor Blood Flow Shutdown Disruption->Shutdown Necrosis Tumor Necrosis Shutdown->Necrosis

Figure 1: Mechanism of Action of this compound as a Vascular Disrupting Agent.

Bevacizumab_Mechanism_of_Action TumorCells Tumor Cells VEGFA VEGF-A TumorCells->VEGFA Secretes VEGFR VEGF Receptors (on Endothelial Cells) VEGFA->VEGFR Activates Bevacizumab Bevacizumab Bevacizumab->VEGFA Binds and Neutralizes Signaling Pro-angiogenic Signaling Cascade VEGFR->Signaling Angiogenesis Angiogenesis (New Vessel Formation) Signaling->Angiogenesis

Figure 2: Mechanism of Action of Bevacizumab in Inhibiting Angiogenesis.

Combined_Therapy_Rationale This compound This compound VascularDisruption Acute Tumor Vascular Disruption & Hypoxia This compound->VascularDisruption VEGF_Upregulation Upregulation of VEGF VascularDisruption->VEGF_Upregulation AdditiveEffect Additive Anti-Tumor Effect VascularDisruption->AdditiveEffect Revascularization Tumor Re-vascularization VEGF_Upregulation->Revascularization Bevacizumab Bevacizumab InhibitAngiogenesis Inhibition of Angiogenesis Bevacizumab->InhibitAngiogenesis InhibitAngiogenesis->Revascularization Blocks InhibitAngiogenesis->AdditiveEffect

Figure 3: Rationale for the Additive Effects of Combined this compound and Bevacizumab Therapy.

Experimental_Workflow Start Start: MDA-MB-231 Xenograft Model Establishment TumorGrowth Tumor Growth to ~150-200 mm³ Start->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Bevacizumab Randomization->Group2 Group3 Group 3: This compound Randomization->Group3 Group4 Group 4: This compound + Bevacizumab Randomization->Group4 Treatment Treatment Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring VascularAnalysis Vascular Analysis (Hoechst 33342, IHC) Treatment->VascularAnalysis Endpoint Endpoint: Data Analysis & Comparison Monitoring->Endpoint VascularAnalysis->Endpoint

Figure 4: Experimental Workflow for Evaluating Combined this compound and Bevacizumab Therapy.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the combination of the vascular disrupting agent this compound and the anti-angiogenic agent bevacizumab results in a significant additive anti-tumor effect. This is primarily attributed to the complementary mechanisms of action, where this compound induces acute vascular collapse and bevacizumab prevents the subsequent VEGF-mediated re-vascularization. The data from xenograft models demonstrate enhanced tumor growth inhibition and prolonged vascular shutdown with the combination therapy compared to either agent alone.

Further research is warranted to optimize the dosing and scheduling of this combination to maximize its therapeutic window. Additionally, clinical investigations are necessary to translate these promising preclinical findings into effective treatment strategies for cancer patients. The exploration of this and similar combination therapies targeting the tumor vasculature from multiple angles holds significant promise for the future of oncology drug development.

References

A Comparative Analysis of BNC105P with Everolimus Versus Everolimus Monotherapy in Metastatic Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for metastatic renal cell carcinoma (mRCC), the combination of the vascular disrupting agent BNC105P with the mTOR inhibitor everolimus was investigated as a potential synergistic treatment. This guide provides a detailed comparison of the efficacy and safety of this combination therapy versus everolimus alone, based on the results of the Phase I/II DisrupTOR-1 clinical trial.

Overview of Therapeutic Agents

This compound is a tubulin polymerization inhibitor that functions as a vascular disrupting agent (VDA).[1] It selectively targets and damages tumor vasculature, leading to a shutdown of blood flow, which in turn causes tumor necrosis.[1][2] this compound also possesses a direct anti-proliferative effect on cancer cells.[2]

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key protein in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[3] By blocking this pathway, everolimus can decrease tumor and endothelial cell proliferation and reduce the production of vascular endothelial growth factor (VEGF).[4] It is an established second-line treatment for mRCC patients who have progressed on VEGF-targeted therapies.[3][5]

The rationale for combining these two agents stemmed from the hypothesis that the hypoxic stress induced by this compound could upregulate the mTOR pathway, making the tumor cells more susceptible to everolimus.[2]

Clinical Trial Data: The DisrupTOR-1 Study

A key source of comparative data is the DisrupTOR-1 trial, a Phase I/II study designed to evaluate the safety and efficacy of this compound combined with everolimus in patients with mRCC.[5][6]

Efficacy Outcomes

The randomized Phase II portion of the trial did not meet its primary endpoint of improving 6-month progression-free survival (6MPFS).[5][6] The addition of this compound to everolimus did not demonstrate a statistically significant benefit over everolimus monotherapy in the overall study population.[7][8]

Efficacy EndpointThis compound + Everolimus (Arm A)Everolimus Alone (Arm B)P-value
6-Month Progression-Free Survival (6MPFS) 33.82%[5][7]30.30%[5][7]0.66[5][7]
Median Progression-Free Survival (PFS) 4.7 months[5][6]4.1 months[5][6]0.49[5][6]
Overall Response Rate (ORR) 1.45%[9]1.49%[9]-

An exploratory analysis suggested a non-significant trend towards benefit in a subset of patients with liver metastases, with a median PFS of 6.6 months in the combination arm versus 2.8 months in the everolimus alone arm.[9]

Safety and Tolerability

The combination of this compound and everolimus was generally well-tolerated, with no pharmacokinetic drug-drug interactions observed.[2][9] Most adverse events were consistent with the known toxicity profile of everolimus.[9][10] In the Phase I part of the study, drug-related toxicities for the combination included single Grade 3 events of anemia and pericardial effusion, and Grade 2 events of fatigue, anemia, and oral mucositis.[2][5]

Experimental Protocols

DisrupTOR-1 Trial Design

  • Phase I: A 3+3 dose-escalation design was used to determine the recommended Phase II dose (RP2D). Patients with clear cell mRCC with any number of prior therapies were enrolled.[5][6] The RP2D was established as this compound 16 mg/m² intravenously on days 1 and 8 of a 21-day cycle, combined with everolimus 10 mg orally daily.[5][6]

  • Phase II: A randomized, open-label study where eligible patients were assigned in a 1:1 ratio to either the combination of this compound and everolimus (Arm A) or everolimus monotherapy (Arm B).[5][6]

    • Patient Population: Patients with progressive, metastatic clear cell renal cell carcinoma who had received one or two prior VEGF-directed tyrosine kinase inhibitors.[6][11]

    • Stratification: Patients were stratified by Memorial Sloan Kettering Cancer Center (MSKCC) risk group and the number of prior therapies.[6]

    • Endpoints: The primary endpoint was 6-month progression-free survival (6MPFS).[6] Secondary endpoints included overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[6][9]

    • Crossover: Patients in the everolimus alone arm were permitted to receive this compound monotherapy upon disease progression.[5][9]

Signaling Pathways and Experimental Workflow

mTOR Signaling Pathway

Everolimus targets the mTORC1 complex within the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation and survival.

mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits Everolimus Everolimus Everolimus->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway targeted by everolimus.

DisrupTOR-1 (Phase II) Experimental Workflow

The following diagram illustrates the workflow for the randomized Phase II part of the DisrupTOR-1 trial.

DisrupTOR_1_Workflow Start Patient Enrollment (mRCC, 1-2 prior TKIs) Randomization 1:1 Randomization Start->Randomization ArmA Arm A: This compound + Everolimus Randomization->ArmA Arm A ArmB Arm B: Everolimus Alone Randomization->ArmB Arm B TreatmentA Treatment until Progression or Toxicity ArmA->TreatmentA TreatmentB Treatment until Progression or Toxicity ArmB->TreatmentB Endpoint Primary Endpoint Analysis: 6-Month Progression-Free Survival TreatmentA->Endpoint ProgressionB Disease Progression TreatmentB->ProgressionB Crossover Optional Crossover: This compound Monotherapy ProgressionB->Crossover Crossover ProgressionB->Endpoint No Crossover

Caption: Workflow of the DisrupTOR-1 Phase II randomized trial.

Conclusion

The combination of this compound with everolimus did not demonstrate a significant improvement in progression-free survival compared to everolimus monotherapy for the unselected population of patients with metastatic renal cell carcinoma who had progressed on prior tyrosine kinase inhibitors.[5][8] Although the primary endpoint of the DisrupTOR-1 trial was not met, the combination was well-tolerated.[2][9] Exploratory analyses and biomarker studies from the trial suggest that certain patient subgroups might derive benefit, warranting further investigation.[5][9] For now, everolimus monotherapy remains a standard of care in this setting, and the addition of this compound is not supported by the available evidence.

References

Comparative Safety Profile of BNC105P Across Diverse Cancer Indications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the safety and tolerability of the vascular disrupting agent BNC105P (fosbretabulin) in clinical trials for anaplastic thyroid carcinoma, non-small-cell lung cancer, and other advanced solid tumors.

This guide provides a detailed comparison of the safety profiles of this compound, a novel vascular disrupting agent, observed in various clinical trial settings. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the compound's performance and associated adverse events.

Quantitative Safety Data Summary

The following tables summarize the treatment-emergent adverse events (TEAEs) reported in key clinical trials of this compound across different cancer types. The data is categorized by the grade of severity, as defined by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Safety Profile of this compound in a Phase II Trial for Advanced Anaplastic Thyroid Carcinoma

Adverse EventGrade 1-2Grade 3Grade 4
Any Adverse Event -35%4%
NauseaYes--
VomitingYes--
HeadacheYes--
Tumor Pain-12%4%
QTc Prolongation-Yes-

Data from a Phase II trial of single-agent fosbretabulin in patients with advanced anaplastic thyroid carcinoma. Therapy was generally well-tolerated, with most common adverse effects being mild and resolving within 24 hours.[1]

Table 2: Safety Profile of this compound in Combination Therapy for Advanced Non-Small-Cell Lung Cancer

Adverse EventIncreased Incidence with this compound Combination
NeutropeniaYes
LeukopeniaYes
HypertensionYes

Data from a randomized Phase II trial of fosbretabulin (CA4P) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer. The overall incidence of treatment-emergent adverse events was similar between the combination and control groups.[2]

Table 3: General Safety Profile of this compound in a Phase I Trial for Advanced Solid Tumors

Key FindingResult
Recommended Phase II Dose16 mg/m²
Overall Tolerability at Recommended DoseWell tolerated
Toxicity ProfileFavorable

Findings from a first-in-human Phase I study of this compound in patients with advanced solid tumors.

Experimental Protocols

The safety and tolerability of this compound in the cited clinical trials were primarily assessed through the monitoring and grading of adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .

Adverse Event Monitoring and Reporting:

  • Data Collection: Adverse events were systematically collected at baseline and throughout the treatment period at each study visit. This involved physical examinations, laboratory tests, and patient-reported symptoms.

  • Grading: The severity of each adverse event was graded on a 5-point scale as defined by the CTCAE.[3][4][5][6][7]

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to the adverse event.

  • Causality Assessment: The relationship of each adverse event to the study drug (this compound) was assessed by the investigators.

  • Reporting: All Grade 3 and 4 adverse events, as well as serious adverse events (SAEs), were reported to the study sponsor and regulatory authorities in an expedited manner.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and processes involved in the assessment of this compound, the following diagrams have been generated using the DOT language.

BNC105P_Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_vascular_effect Vascular Effect cluster_downstream_effect Downstream Effect This compound This compound (Fosbretabulin) Tubulin Tubulin Polymerization Inhibition This compound->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Endothelial Endothelial Cell Shape Change Microtubule->Endothelial VascularDisruption Tumor Vasculature Disruption Endothelial->VascularDisruption Hypoxia Tumor Hypoxia VascularDisruption->Hypoxia Necrosis Tumor Necrosis Hypoxia->Necrosis HIF1a HIF-1α Upregulation Hypoxia->HIF1a VEGF VEGF Upregulation HIF1a->VEGF

Caption: this compound signaling pathway leading to tumor necrosis.

Safety_Assessment_Workflow cluster_trial_conduct Clinical Trial Conduct cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Reporting Patient Patient Enrollment & Dosing Monitoring Ongoing Patient Monitoring Patient->Monitoring AE_ID Adverse Event Identification Monitoring->AE_ID AE_Data AE Data Collection (Symptoms, Labs) AE_ID->AE_Data Grading CTCAE Grading AE_Data->Grading Causality Causality Assessment Grading->Causality Reporting SAE & Expedited Reporting Causality->Reporting Final_Report Final Safety Report Reporting->Final_Report

Caption: Experimental workflow for safety assessment in a clinical trial.

References

How does BNC105P's selectivity for activated endothelial cells compare to other VDAs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of BNC105P's Selectivity for Activated Endothelial Cells Versus Other Vascular Disrupting Agents

For Immediate Release

In the landscape of cancer therapeutics, vascular disrupting agents (VDAs) represent a potent strategy to selectively target and destroy the blood vessels that fuel tumor growth. A key determinant of a VDA's efficacy and safety lies in its ability to discriminate between the activated, proliferating endothelial cells of the tumor neovasculature and the quiescent endothelial cells of healthy tissues. This guide provides an in-depth comparison of this compound, a novel tubulin polymerization inhibitor, with other established VDAs, focusing on their selectivity for activated endothelial cells, supported by experimental data.

Executive Summary

This compound, and its active metabolite BNC105, demonstrate a significantly higher selectivity for proliferating endothelial cells compared to the well-studied VDA, Combretastatin A4-phosphate (CA4P). Preclinical data reveals that BNC105 is 80-fold more potent against actively proliferating endothelial cells and those engaged in capillary formation in vitro, a selectivity not observed with Combretastatin A4 (CA4)[1]. This enhanced selectivity translates to a wider therapeutic window, with this compound causing substantial tumor vascular disruption at doses well below its no-observed-adverse-event level (NOAEL)[1][2]. This heightened precision suggests a promising safety profile and potent anti-tumor activity for this compound.

Mechanism of Action: A Common Target, A Sharper Focus

Both this compound and other tubulin-binding VDAs, such as CA4P and ZD6126, exert their effects by disrupting microtubule dynamics in endothelial cells. This disruption leads to a cascade of events culminating in increased vascular permeability and shutdown of blood flow to the tumor. The selectivity for tumor vasculature stems from the inherent differences between tumor and normal blood vessels. Tumor endothelial cells are in a constant state of proliferation and possess a less organized cytoskeleton, making them more susceptible to tubulin-disrupting agents[3].

However, subtle differences in the interaction with tubulin and downstream signaling can lead to significant variations in selectivity and efficacy.

Head-to-Head Comparison: this compound vs. Other VDAs

The following tables summarize the available quantitative data comparing the selectivity and potency of this compound with other prominent VDAs.

Table 1: In Vitro Selectivity for Proliferating vs. Non-proliferating Endothelial Cells

CompoundSelectivity Ratio (Potency in Proliferating vs. Non-proliferating ECs)Reference
BNC105 80-fold higher potency[1]
Combretastatin A4 (CA4) No significant selectivity observed[1]

Table 2: In Vivo Vascular Disruption and Therapeutic Window

CompoundVascular Disruption at NOAELTherapeutic WindowReference
This compound 95% disruption at 1/8th of NOAELWide[1][2]
Combretastatin A4-phosphate (CA4P) 90% disruption at NOAELNarrower[1][2]
ZD6126 Significant effects at ~1/30th of MTDWide

Signaling Pathway of Tubulin-Binding VDAs

The disruption of microtubules by agents like this compound triggers a signaling cascade that ultimately leads to vascular collapse. A key player in this pathway is the RhoA signaling cascade. Microtubule depolymerization leads to the activation of RhoA, a small GTPase that regulates the actin cytoskeleton. Activated RhoA promotes the formation of stress fibers and focal adhesions, leading to endothelial cell contraction and increased intercellular gaps. This, in turn, increases vascular permeability, leading to leakage of plasma and blood cells into the tumor interstitium and eventual vascular shutdown.

VDA_Signaling_Pathway cluster_VDA Vascular Disrupting Agent (VDA) cluster_Cell Activated Endothelial Cell This compound This compound (Prodrug) BNC105 BNC105 (Active) This compound->BNC105 Dephosphorylation Tubulin β-Tubulin BNC105->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization RhoA_GDP RhoA-GDP (Inactive) Microtubules->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Inhibits MLCP pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Permeability Increased Vascular Permeability StressFibers->Permeability Shutdown Vascular Shutdown Permeability->Shutdown

Caption: Signaling pathway of tubulin-binding VDAs in activated endothelial cells.

Experimental Protocols

To provide a comprehensive understanding of how the selectivity of VDAs is assessed, detailed methodologies for key experiments are outlined below.

Endothelial Cell Proliferation Assay

Objective: To determine the differential effect of a VDA on the proliferation of activated (proliferating) versus quiescent (non-proliferating) endothelial cells.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Seeding:

    • Proliferating Group: Cells are seeded at a low density to encourage active proliferation.

    • Quiescent Group: Cells are seeded at a high density and allowed to form a confluent monolayer to induce contact inhibition and a quiescent state.

  • Treatment: Both groups are treated with a range of concentrations of the VDA (e.g., BNC105, CA4) for a specified period (e.g., 72 hours).

  • Proliferation Assessment: Cell proliferation is measured using a standard assay such as the MTT or CyQUANT assay, which quantifies the number of viable cells.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated for both proliferating and quiescent cells. The ratio of IC50 values (quiescent/proliferating) indicates the selectivity of the compound for proliferating cells.

Endothelial Cell Tube Formation Assay

Objective: To assess the ability of a VDA to disrupt the formation of capillary-like structures by endothelial cells in vitro, mimicking a key step in angiogenesis.

Methodology:

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.

  • Cell Seeding: HUVECs are seeded onto the matrix in the presence of various concentrations of the VDA.

  • Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control group (typically 6-18 hours).

  • Visualization: The formation of tube-like structures is visualized and captured using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Matrigel Coat 96-well plate with Matrigel Solidify Incubate to solidify (37°C, 30 min) Matrigel->Solidify Seed Seed HUVECs with VDA treatment Solidify->Seed Incubate Incubate for tube formation (6-18 hours) Seed->Incubate Visualize Visualize and capture images (Microscopy) Incubate->Visualize Quantify Quantify tube length, junctions, and loops Visualize->Quantify

Caption: Experimental workflow for the endothelial cell tube formation assay.

Conclusion

The available data strongly suggest that this compound possesses a superior selectivity for activated endothelial cells compared to older tubulin-binding VDAs like CA4P. This heightened selectivity, coupled with a wider therapeutic window, positions this compound as a highly promising candidate for anti-cancer therapy. Further head-to-head preclinical and clinical studies with a broader range of VDAs will be crucial to fully elucidate its comparative advantages. The detailed experimental protocols provided herein offer a framework for such future investigations, ensuring standardized and comparable results in the ongoing effort to develop more effective and safer vascular-targeting cancer treatments.

References

BNC105P: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the vascular disrupting agent (VDA) BNC105P, focusing on its differential impact on various tumor types. This compound, a prodrug of the potent tubulin polymerization inhibitor BNC105, has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. This document synthesizes available data to offer a comparative perspective on its efficacy, mechanism of action, and experimental basis.

Mechanism of Action: Disrupting the Tumor's Lifeline

This compound exerts its anti-cancer effects through a dual mechanism. Primarily, it acts as a vascular disrupting agent. Its active form, BNC105, selectively targets and inhibits tubulin polymerization in activated endothelial cells lining the tumor vasculature.[1] This disruption leads to a collapse of the tumor's blood supply, resulting in hypoxia and subsequent necrosis of tumor cells.[1][2]

Secondly, BNC105 has a direct cytotoxic effect on cancer cells by inhibiting tubulin polymerization, a critical process for cell division.[3] This leads to cell cycle arrest and apoptosis. In Chronic Lymphocytic Leukemia (CLL) cells, BNC105 has been shown to induce rapid apoptosis through the activation of c-Jun N-terminal kinase (JNK) and the induction of the pro-apoptotic protein Noxa.[3][4]

BNC105P_Mechanism_of_Action cluster_prodrug_activation Prodrug Activation cluster_vda_effect Vascular Disrupting Effect cluster_cytotoxic_effect Direct Cytotoxic Effect This compound This compound (Prodrug) BNC105 BNC105 (Active Drug) This compound->BNC105 Rapid Conversion Endothelial_Cells Activated Endothelial Cells (Tumor Vasculature) BNC105->Endothelial_Cells Tubulin_Polymerization_E Tubulin Polymerization BNC105->Tubulin_Polymerization_E Inhibits Tumor_Cell Tumor Cell BNC105->Tumor_Cell Tubulin_Polymerization_T Tubulin Polymerization BNC105->Tubulin_Polymerization_T Inhibits JNK_Activation JNK Activation BNC105->JNK_Activation Activates Noxa_Induction Noxa Induction BNC105->Noxa_Induction Induces Vascular_Collapse Vascular Collapse Hypoxia_Necrosis Tumor Hypoxia & Necrosis Vascular_Collapse->Hypoxia_Necrosis Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis JNK_Activation->Apoptosis Noxa_Induction->Apoptosis

Figure 1: Mechanism of action of this compound.

Preclinical Efficacy: A Broad Spectrum of Activity

This compound has demonstrated promising anti-tumor activity across a range of preclinical cancer models, both as a monotherapy and in combination with other agents.

Tumor TypeModelTreatmentKey FindingsReference
Breast Cancer XenograftThis compound + BevacizumabGreater tumor growth inhibition compared to single agents.[2][5]
Colon Cancer MurineThis compound MonotherapyComplete tumor clearance in 20% of treated animals.[1]
Colorectal Cancer Syngeneic (MC38)BNC105 + anti-PD-197% Tumor Growth Inhibition (TGI) in combination vs. 40% with BNC105 and 74% with anti-PD-1 alone.
Colorectal Cancer Syngeneic (CT26)BNC105 + anti-CTLA-470% TGI in combination vs. 27% with BNC105 and 14% with anti-CTLA-4 alone.
Renal Cancer OrthotopicThis compound + PazopanibSignificant increase in survival.[2][5]
Renal Cancer MurineThis compound MonotherapyComparable activity to sunitinib.[6]
Chronic Lymphocytic Leukemia (CLL) In vitroBNC105Rapid induction of apoptosis.[3][4]

Comparative Efficacy with Other VDAs:

Preclinical studies have indicated that BNC105 possesses a superior therapeutic window compared to the well-known VDA, combretastatin A4 (CA4). BNC105 achieves 95% vascular disruption at one-eighth of its No Observed Adverse Event Level (NOAEL), whereas CA4 produces 90% vascular disruption at its NOAEL.[1] This suggests a potentially better safety profile for this compound.

Clinical Trial Performance: Validation in Human Cancers

This compound has been evaluated in several clinical trials, providing valuable insights into its efficacy and safety in cancer patients.

Solid Tumors

Metastatic Renal Cell Carcinoma (mRCC):

A Phase I/II trial (DisrupTOR-1) evaluated this compound in combination with everolimus in patients with mRCC.

ParameterThis compound + Everolimus (Arm A)Everolimus Alone (Arm B)
6-Month Progression-Free Survival (6MPFS) 33.82%30.30%
Median Progression-Free Survival (mPFS) 4.7 months4.1 months
Objective Response Rate (ORR) 1 CR, 1 PR2 PR

While the primary endpoint of a significant improvement in 6MPFS was not met, the combination was well-tolerated.

Malignant Pleural Mesothelioma (MPM):

A Phase II single-arm trial investigated this compound as a second-line therapy for advanced MPM.

ParameterValue
Objective Response Rate (ORR) 3% (1 Partial Response)
Stable Disease (SD) 43%
Median Progression-Free Survival (mPFS) 1.5 months
Median Overall Survival (mOS) 8.2 months

The study concluded that this compound was safe and tolerable, but the single-agent response rate was insufficient to warrant further investigation in this setting.

Hematological Malignancies

Chronic Lymphocytic Leukemia (CLL):

A Phase I trial of this compound in combination with ibrutinib for relapsed/refractory CLL was initiated but terminated early due to slow enrollment. Therefore, the maximum tolerated dose (MTD) was not determined, and efficacy data is limited.

Experimental Protocols

General In Vivo Tumor Model Protocol (Preclinical)

A generalized protocol for evaluating the efficacy of this compound in a preclinical setting is outlined below. Specific details may vary depending on the tumor model and experimental objectives.

Preclinical_Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (e.g., this compound, vehicle, comparator) Randomization->Treatment_Admin Tumor_Measurement Tumor Volume Measurement (e.g., calipers, imaging) Treatment_Admin->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment_Admin->Body_Weight Endpoint Endpoint Determination (e.g., tumor size, humane endpoint) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Data Analysis (TGI, survival curves) Endpoint->Data_Analysis

Figure 2: Generalized preclinical experimental workflow.

Key Steps:

  • Cell Culture: Propagation of the desired cancer cell line in appropriate culture conditions.

  • Animal Model: Selection of an appropriate animal model (e.g., immunodeficient mice for xenografts, syngeneic models for immunocompetent studies).

  • Tumor Implantation: Subcutaneous or orthotopic injection of tumor cells into the host animals.

  • Tumor Growth and Randomization: Monitoring of tumor growth until they reach a predetermined size, followed by randomization of animals into treatment and control groups.

  • Treatment Administration: Administration of this compound (typically intravenously), vehicle control, and any comparator or combination agents according to the study design.

  • Monitoring: Regular measurement of tumor volume and body weight.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or based on other predefined criteria.

  • Data Analysis: Calculation of tumor growth inhibition and statistical analysis of survival data.

Clinical Trial Design (General Overview)

Clinical trials for this compound have generally followed standard oncology trial designs.

  • Phase I: Dose-escalation studies to determine the MTD and recommended Phase II dose (RP2D), and to assess safety and pharmacokinetics.

  • Phase II: Single-arm or randomized studies to evaluate the efficacy of this compound (alone or in combination) in specific cancer types, with primary endpoints such as ORR or PFS.

Conclusion

This compound has demonstrated a compelling preclinical profile as a vascular disrupting agent with direct anti-tumor effects across a variety of solid and hematological cancer models. Its favorable therapeutic window compared to older VDAs is a notable advantage. Clinical trial results have shown modest single-agent activity in heavily pre-treated populations but suggest potential for combination therapies. The efficacy of this compound appears to be tumor-type dependent, with more promising signals in combination settings for solid tumors. Further research is warranted to identify predictive biomarkers and optimal combination strategies to fully harness the therapeutic potential of this novel agent.

References

Safety Operating Guide

Navigating the Safe Disposal of BNC105P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling BNC105P, a potent tubulin inhibitor with cytotoxic properties, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with general protocols for antineoplastic and cytotoxic agents.

Personal Protective Equipment (PPE) and Waste Containment

Proper disposal begins with the correct use of PPE and designated waste containers. All personnel handling this compound waste must be trained in these procedures to minimize exposure risks.

Item CategoryDescriptionSource
Personal Protective Equipment (PPE) Double chemotherapy gloves, solid-front barrier gown, safety goggles or a full-face shield.[2]
Sharps Waste Needles, syringes, scalpels, and glass vials that have come into contact with this compound.[3]
Solid Waste Contaminated gloves, bench paper, pipette tips, flasks, and empty drug vials.[3]
Liquid Waste Unused or expired this compound solutions, cell culture media containing the drug, and contaminated solvents.[3]
Waste Containers Clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. Containers for sharps are typically purple or yellow.[3][4]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following protocol outlines the necessary steps for the safe segregation and disposal of waste contaminated with this compound.

1. Waste Segregation at the Point of Generation:

  • Immediately discard any item contaminated with this compound into a designated hazardous waste container.[3]

  • Do not mix this compound waste with regular laboratory trash.[3]

  • Separate sharps, solid, and liquid waste into their respective, clearly labeled containers.[2][3]

2. Handling and Containment:

  • Sharps: Place all sharps directly into a designated cytotoxic sharps container. Do not recap needles.[2][3]

  • Solid Waste: Collect in a rigid, leak-proof container or a double-bagged, thick plastic bag marked with the cytotoxic hazard symbol.[3]

  • Liquid Waste: Collect in a compatible, sealed, and shatter-proof container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]

3. Personal Protective Equipment (PPE) Removal and Disposal:

  • After handling this compound waste, remove PPE in a manner that prevents self-contamination.

  • The outer pair of gloves should be removed first, followed by the gown, and then the inner gloves.[3]

  • Dispose of all used PPE as cytotoxic solid waste.[2][3]

4. Waste Storage and Collection:

  • Keep all cytotoxic waste containers sealed and stored in a designated, secure area with limited access.[3][5]

  • This storage area should be separate from other waste streams.[3]

  • Schedule regular waste pick-ups with your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

5. Record Keeping:

  • Maintain meticulous records of all hazardous waste generated, including the type of waste, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

BNC105P_Disposal_Workflow cluster_start Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions cluster_final_steps Final Steps start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid (non-sharp)? is_liquid->is_solid No liquid_container Collect in Sealed, Leak-proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Bag/Container is_solid->solid_container Yes store_securely Store in Designated Secure Area sharps_container->store_securely liquid_container->store_securely solid_container->store_securely schedule_pickup Schedule EHS Waste Pickup store_securely->schedule_pickup

Caption: this compound Waste Disposal Workflow

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, wear the recommended PPE, including respiratory protection if dust is present.

  • Contain the Spill: Use absorbent pads to contain liquid spills. For solid spills, gently cover with damp absorbent material to avoid generating dust.

  • Clean the Spill: Collect all contaminated materials and place them into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[2]

  • Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.

Disclaimer: This document provides general guidance based on established procedures for cytotoxic agents. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to your institution's chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all federal, state, and local regulations.[5][6]

References

Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling BNC105P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the vital work of advancing cancer therapeutics, the safe handling of investigational compounds like BNC105P is of paramount importance. This compound, a tubulin polymerization inhibitor designed to selectively disrupt tumor vasculature, requires stringent safety protocols to protect laboratory personnel from potential exposure.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as an antineoplastic and cytotoxic agent.[1][2] As with many compounds in this class, it is presumed to be hazardous. Therefore, all personnel must handle this compound with the appropriate precautions to minimize the risk of exposure, which can occur through inhalation, skin contact, or ingestion.[3] A thorough risk assessment should be conducted before any handling of the compound.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various procedures involving this compound.

Procedure Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Weighing and Aliquoting (Powder) Double chemotherapy gloves (nitrile)Disposable, solid-front, back-closure chemotherapy gownSafety glasses with side shields or gogglesNIOSH-approved N95 or higher respirator
Reconstitution and Dilution (Liquid) Double chemotherapy gloves (nitrile)Disposable, solid-front, back-closure chemotherapy gownSafety glasses with side shields and a face shieldUse within a certified biological safety cabinet (BSC) or fume hood
In Vitro/In Vivo Administration Double chemotherapy gloves (nitrile)Disposable, solid-front, back-closure chemotherapy gownSafety glasses with side shieldsNot generally required if performed in a BSC or with appropriate engineering controls
Waste Disposal Double chemotherapy gloves (nitrile)Disposable, solid-front, back-closure chemotherapy gownSafety glasses with side shieldsNot generally required

Note: All PPE should be disposable and designated for chemotherapy use. Reusable PPE is not recommended.[4]

Experimental Protocol: Reconstitution of this compound

This protocol outlines the steps for safely reconstituting powdered this compound for experimental use.

Materials:

  • This compound (powder form)

  • Sterile, non-pyrogenic solvent (e.g., DMSO, saline)

  • Appropriate PPE (see table above)

  • Certified Class II Biological Safety Cabinet (BSC)

  • Sterile syringes and needles

  • Sealed waste container for sharps and contaminated materials

  • Absorbent, plastic-backed pads

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Work Area Setup: Place an absorbent, plastic-backed pad on the work surface of the BSC to contain any potential spills.

  • Vial Preparation: Gently tap the vial containing the this compound powder to ensure all powder is at the bottom.

  • Solvent Aspiration: Using a sterile syringe and needle, draw up the required volume of the appropriate solvent.

  • Reconstitution: Slowly inject the solvent into the this compound vial, directing the stream against the side of the vial to avoid aerosolization.

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can cause foaming and aerosol generation.

  • Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and initials of the preparer.

  • Waste Disposal: Immediately dispose of all used needles, syringes, vials, and contaminated materials in a designated, sealed hazardous waste container.[2]

  • Decontamination: Wipe down the work surface of the BSC with an appropriate deactivating agent, followed by 70% ethanol.

  • Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of all disposable PPE in the appropriate hazardous waste stream.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Operational and Disposal Plans

Spill Management: In the event of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill cleanup should proceed. A spill kit containing appropriate PPE, absorbent materials, and decontaminating solutions should be readily available.

Waste Disposal: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[2][5] Waste should be segregated into clearly labeled, sealed containers for collection by a licensed hazardous waste disposal service.[6]

This compound Handling Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

BNC105P_Handling_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Handling Procedure cluster_disposal Post-Handling & Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds Consult Safety Data Sheet (SDS) (or equivalent for cytotoxic compounds) risk_assessment->sds ppe_selection Select Appropriate PPE based on Task sds->ppe_selection gloves Double Chemo Gloves ppe_selection->gloves gown Chemo Gown ppe_selection->gown eye_protection Goggles/Face Shield ppe_selection->eye_protection respirator Respirator (if powder/aerosol risk) ppe_selection->respirator eng_controls Use Engineering Controls (BSC, Fume Hood) ppe_selection->eng_controls procedure Follow Standard Operating Procedure (SOP) eng_controls->procedure decontaminate Decontaminate Work Area procedure->decontaminate waste_disposal Dispose of Hazardous Waste Properly decontaminate->waste_disposal remove_ppe Doff PPE Correctly waste_disposal->remove_ppe end End remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BNC105P
Reactant of Route 2
Reactant of Route 2
BNC105P

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。